Iron sucrose
Descripción
Propiedades
Fórmula molecular |
C12H29Fe5Na2O23 |
|---|---|
Peso molecular |
866.5 g/mol |
Nombre IUPAC |
disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate |
InChI |
InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1 |
Clave InChI |
FWZTTZUKDVJDCM-CEJAUHOTSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Cellular Mechanism of Action of Iron Sucrose
Introduction
Iron sucrose is a parenteral iron formulation widely utilized for the treatment of iron deficiency anemia (IDA), particularly in patients with chronic kidney disease (CKD) and those who are intolerant to or unresponsive to oral iron supplementation.[1][2] As a nanomedicine, its efficacy and safety are intrinsically linked to its behavior at the cellular level.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its journey from intravenous administration to its incorporation into functional iron-containing proteins. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the cellular uptake, intracellular processing, and subsequent physiological effects of this complex drug.
Core Mechanism of Action: A Cellular Perspective
Following intravenous administration, the this compound complex is rapidly cleared from the plasma and primarily taken up by the cells of the reticuloendothelial system (RES), predominantly macrophages located in the liver, spleen, and bone marrow.[1][3][4] The stability of the complex in the bloodstream minimizes the release of large amounts of free iron, thereby reducing the risk of toxicity associated with unbound iron, which can catalyze the formation of harmful free radicals.[3][5]
Cellular Uptake by the Reticuloendothelial System (RES)
The primary mechanism for the uptake of the this compound complex into macrophages is endocytosis.[6][7] The large, nanoparticle-like structure of the iron-carbohydrate complex is recognized and engulfed by these specialized phagocytic cells.
References
- 1. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of intravenous this compound in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. (Open Access) Pharmacokinetics of iron(III)-hydroxide sucrose complex after a single intravenous dose in healthy volunteers. (1996) | B G Danielson | 102 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of endocytic pathways in cellular uptake of plasma non-transferrin iron - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Uptake and Metabolism of Iron Sucrose by the Reticuloendothelial System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms governing the uptake and metabolism of iron sucrose, a widely used intravenous iron therapeutic, by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS). This document synthesizes key findings on the pharmacokinetics, cellular processing, and regulatory pathways involved, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound and the Reticuloendothelial System
This compound is a complex of polynuclear iron (III)-hydroxide in a sucrose shell, designed for the treatment of iron deficiency anemia. Following intravenous administration, it is rapidly cleared from the plasma, primarily by the cells of the reticuloendothelial system.[1] The RES, a network of phagocytic cells, is chiefly composed of monocytes and tissue-resident macrophages, including Kupffer cells in the liver and red pulp macrophages in the spleen.[2][3][4] These cells play a pivotal role in iron homeostasis by recycling iron from senescent erythrocytes and storing excess iron.[2][3]
Pharmacokinetics of this compound
Following intravenous injection, this compound exhibits a rapid clearance from the serum. The terminal half-life of the injected iron has been calculated to be approximately 5 to 6 hours.[5][6][7] The majority of the administered iron is taken up by the liver, spleen, and bone marrow.[8]
Table 1: Pharmacokinetic Parameters of this compound (100 mg IV Dose in Healthy Volunteers)
| Parameter | Value | Reference |
| Maximum Serum Concentration (Cmax) | 538 µmol/L (at 10 min) | [5][6] |
| Terminal Half-life (t½) | 5.3 ± 1.6 hours | [8] |
| Total Body Clearance | 20.5 ± 3.7 mL/min | [8] |
| Volume of Distribution (Central Compartment) | 3.2 L | [5][6] |
| Volume of Distribution (Steady State) | 7.3 L | [5][6] |
| Renal Elimination of Iron | < 5% | [5][6] |
Cellular Uptake and Intracellular Trafficking
The uptake of this compound by RES macrophages is a critical step in its metabolism. The process is initiated by the endocytosis of the this compound complex.
Mechanism of Uptake
This compound is rapidly internalized by macrophages.[1][9] Studies utilizing endocytosis inhibitors suggest a complex entry mechanism involving multiple receptors.[10] Once internalized, the this compound complex is trafficked to the endolysosomal compartment.[1][9]
Figure 1. Cellular uptake and initial trafficking of the this compound complex into a macrophage.
Quantitative Analysis of Macrophage Uptake
Quantitative studies using inductively coupled plasma optical emission spectrometry (ICP-OES) have demonstrated the time-dependent uptake of this compound by primary human macrophages. The internalization of this compound is observed as early as 45 minutes after exposure, with a continuous increase over time.[11]
Table 2: In Vitro Uptake of this compound by Primary Human M2 Macrophages (1800 µM Total Iron)
| Time Point | Iron Uptake (pg Fe/cell) |
| 45 min | ~10 |
| 6 hours | ~25 |
| 14 hours | ~40 |
| 24 hours | ~55 |
| 38 hours | ~70 |
| 48 hours | ~75 |
| Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[11] |
Intracellular Metabolism and Iron Release
Within the acidic environment of the endolysosome, the this compound complex dissociates. The carbohydrate shell is metabolized, and the iron core is released.[1][12]
Figure 2. Processing of this compound within the macrophage and subsequent metabolic fates of the released iron.
The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) and enters the labile iron pool (LIP) of the cell.[11][13] From the LIP, iron has two primary fates:
-
Storage: Iron is stored within the protein ferritin in its non-toxic Fe³⁺ form.[2][14]
-
Export: Iron is exported from the cell into the plasma via the transmembrane protein ferroportin.[2][15][16]
Regulation of Iron Metabolism in Macrophages
The expression of key proteins involved in iron metabolism, such as ferritin and ferroportin, is tightly regulated at the transcriptional and post-transcriptional levels in response to intracellular iron levels.[2][7][17]
The IRE/IRP System
The translation of both ferritin and ferroportin mRNA is controlled by the interaction of iron-responsive elements (IREs) in their untranslated regions with iron regulatory proteins (IRPs).[2][7]
-
Low Intracellular Iron: IRPs bind to IREs, which represses the translation of ferritin (preventing unnecessary iron storage) and stabilizes transferrin receptor mRNA (increasing iron uptake).
-
High Intracellular Iron: IRPs bind iron, causing a conformational change that prevents them from binding to IREs. This allows for the translation of ferritin (for iron storage) and ferroportin (for iron export), and leads to the degradation of transferrin receptor mRNA.
Figure 3. Regulation of ferritin and ferroportin expression by the IRE/IRP system in response to intracellular iron levels.
Experimental Protocols
In Vitro Macrophage Uptake of this compound
This protocol outlines a method for quantifying the uptake of this compound by macrophage cell lines.
Figure 4. A generalized workflow for measuring the in vitro uptake of this compound by macrophages.
Detailed Methodology:
-
Cell Culture: Human macrophage cell lines such as THP-1, HL-60, or U937 are cultured in appropriate media and conditions. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with phorbol 12-myristate 13-acetate (PMA).[13][18]
-
Incubation with this compound: Cells are seeded in multi-well plates and incubated with varying concentrations of this compound (e.g., 10, 20, and 40 µg/mL) for different time points (e.g., 30, 60, 120, and 240 minutes).[13]
-
Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound, extracellular this compound.
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer).[19]
-
Quantification of Intracellular Iron:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Cell lysates are digested with trace metal-grade nitric acid. The iron concentration is then determined using an ICP-MS instrument.[20][6][19] This method offers high sensitivity for elemental analysis.[6]
-
Colorimetric Assay: A colorimetric ferrozine-based assay can also be used to quantify iron in the cell lysates.[13]
-
In Vivo Assessment of Iron Distribution
Animal models are employed to study the biodistribution of this compound in the RES.
Detailed Methodology:
-
Animal Model: Rats are commonly used as a model for this compound-induced iron overload.[21][22]
-
Administration of this compound: this compound is administered intravenously at various doses and for different durations to mimic clinical scenarios.[21][22]
-
Tissue Collection: At specified time points after administration, animals are euthanized, and organs of the RES (liver and spleen) are harvested.
-
Histological Analysis (Prussian Blue Staining):
-
Tissue samples are fixed in 10% formalin and embedded in paraffin.[10]
-
Sections are cut and stained with Perls' Prussian blue, a histochemical stain that detects ferric iron (Fe³⁺) in tissues.[1][10][11][23]
-
The protocol typically involves treating the tissue sections with a solution of hydrochloric acid and potassium ferrocyanide. The ferric ions in the tissue react to form ferric ferrocyanide, which appears as a bright blue pigment.[1][11]
-
A counterstain, such as nuclear fast red, is often used to visualize the surrounding tissue architecture.[10][23]
-
-
Quantitative Iron Analysis: The total iron content in the liver and spleen can be quantified using methods like magnetic resonance imaging (MRI) or by homogenizing the tissue and measuring the iron concentration via ICP-MS.[24][25]
Conclusion
The reticuloendothelial system is central to the processing of intravenously administered this compound. Macrophages within the liver, spleen, and bone marrow efficiently take up the iron-carbohydrate complex through endocytosis. Subsequent lysosomal degradation releases the iron, which then enters the cellular labile iron pool to be either safely stored in ferritin or exported via ferroportin for systemic use, primarily in erythropoiesis. The intricate regulation of these processes, largely governed by the IRE/IRP system, ensures that iron is made available for physiological needs while minimizing the risk of iron-induced toxicity. A thorough understanding of these mechanisms is paramount for the continued development and optimization of intravenous iron therapies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Macrophages and Iron: A Special Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron - Prussian Blue Reaction - Mallory’s Method [en.bio-protocol.org]
- 6. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of genes of iron metabolism by the iron-response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 11. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ilm-perso.univ-lyon1.fr [ilm-perso.univ-lyon1.fr]
- 17. Transcriptional regulation by iron of the gene for the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular iron measurements by ICP-MS [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. New rat models of this compound-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Iron - Prussian Blue Reaction - Mallory’s Method [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. cdn.amegroups.cn [cdn.amegroups.cn]
The Biological Fate of the Sucrose Component of Intravenous Iron Sucrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intravenous iron sucrose is a widely utilized therapeutic for the management of iron deficiency anemia, particularly in patient populations where oral iron is ineffective or poorly tolerated. While the pharmacokinetics and pharmacodynamics of the iron component are well-characterized, the biological fate of the sucrose moiety is less frequently detailed. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the sucrose component of this compound. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the biological pathways and workflows. The evidence presented indicates that the sucrose component is largely inert, taken up by the reticulo-endothelial system along with the iron core, and subsequently excreted unchanged in the urine.
Introduction
This compound is a parenteral iron formulation consisting of a polynuclear iron (III)-hydroxide core complexed with sucrose. This formulation is designed to deliver iron intravenously, bypassing the gastrointestinal tract. Following administration, the this compound complex is primarily cleared from the plasma by the reticulo-endothelial system (RES), where the iron is subsequently released and utilized for erythropoiesis. The sucrose component serves to stabilize the iron core, preventing the uncontrolled release of free iron into the circulation. Understanding the biological fate of this sucrose shell is critical for a complete pharmacokinetic and safety profile of the drug.
Absorption and Distribution
Following intravenous administration, the this compound complex is rapidly distributed throughout the circulatory system. The complex as a whole is taken up by the cells of the reticulo-endothelial system (RES), predominantly macrophages in the liver, spleen, and bone marrow. This uptake is a key step in the processing of the drug.
Cellular Uptake by the Reticulo-Endothelial System
The primary mechanism for the cellular uptake of the this compound complex by macrophages is thought to be pinocytosis, a form of endocytosis where small particles suspended in the extracellular fluid are brought into the cell through an invagination of the cell membrane, resulting in a small vesicle within the cell.
Once inside the macrophage, the this compound-containing vesicles fuse with lysosomes, forming phagolysosomes. Within this acidic environment, the this compound complex is dissociated into its iron and sucrose components.
Metabolism
Current evidence suggests that the sucrose component of this compound is not metabolized by the cells of the reticulo-endothelial system. Macrophages lack the necessary enzymes, such as invertase, to hydrolyze the sucrose molecule into its constituent monosaccharides, glucose and fructose. Therefore, the sucrose remains intact within the lysosomes. It is subsequently released from the macrophages back into the circulation, from where it is cleared by the kidneys.
Excretion
The primary route of elimination for the sucrose component of this compound is renal excretion. After being released from the RES, the intact sucrose molecules are filtered by the glomeruli and excreted in the urine.
Quantitative Excretion Data
A key pharmacokinetic study provides quantitative data on the urinary excretion of the sucrose moiety following a single intravenous dose of this compound. The findings from this study are summarized in the table below.
| Time Post-Administration | Percentage of Administered Sucrose Excreted in Urine (Mean ± SD) |
| 4 hours | 68.3% (± 10%)[1][2] |
| 24 hours | 75.4% (± 11%)[1][2] |
Table 1: Cumulative Renal Excretion of the Sucrose Component of this compound in Healthy Volunteers.[1][2]
Signaling Pathways
There is currently no evidence to suggest that the sucrose component of this compound activates any specific signaling pathways within macrophages or other cell types. Its biological role appears to be that of a carrier and stabilizer for the iron core, and it is considered to be pharmacologically inert.
Experimental Protocols
The quantification of sucrose in biological matrices is essential for pharmacokinetic studies. The following outlines the general methodologies employed in such analyses.
Human Pharmacokinetic Study Protocol
The pivotal study on the pharmacokinetics of the sucrose component of this compound involved the administration of a single intravenous dose to healthy volunteers.
-
Dosage: A single intravenous dose of Venofer® containing 100 mg of iron and 1510 mg of sucrose.
-
Sample Collection: Urine samples were collected at specified intervals, including at 4 and 24 hours post-administration.
-
Analytical Method: While the specific analytical method used in the seminal study is not detailed in readily available literature, the quantification of sucrose in urine is typically performed using validated methods such as Gas Chromatography (GC) or enzymatic assays.
General Analytical Methodology for Sucrose Quantification in Urine
Gas chromatography is a highly sensitive and specific method for the quantification of sugars in biological fluids.
-
Sample Preparation: Urine samples are thawed, vortexed, and centrifuged. An internal standard is added. The samples are then dried under nitrogen.
-
Derivatization: The dried residue is derivatized to make the sucrose volatile. This is often a two-step process involving oximation followed by silylation.
-
GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID). The concentration of sucrose is determined by comparing the peak area of the sucrose derivative to that of the internal standard and a standard curve.
Enzymatic assays offer a more high-throughput, though potentially less specific, method for sucrose quantification.
-
Principle: The assay relies on a series of enzymatic reactions. First, β-fructosidase hydrolyzes sucrose to D-glucose and D-fructose. The D-glucose is then phosphorylated and subsequently oxidized, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.
-
Procedure: Urine samples are incubated with a reagent mixture containing the necessary enzymes and cofactors. The absorbance at 340 nm is measured before and after the reactions, and the change in absorbance is proportional to the sucrose concentration.
Visualizations
Biological Fate of the Sucrose Component
Caption: Biological pathway of the sucrose component of this compound.
Experimental Workflow for Sucrose Quantification
Caption: Experimental workflow for sucrose quantification in urine.
Conclusion
The sucrose component of intravenous this compound follows a simple and predictable biological path. It is co-transported with the iron core into the cells of the reticulo-endothelial system, where it is released from the complex but not metabolized. Subsequently, it is released back into the bloodstream and is efficiently cleared from the body, primarily through renal excretion as unchanged sucrose. The lack of metabolism and specific signaling pathway activation underscores the role of sucrose as an inert carrier in this formulation, contributing to the overall safety profile of the drug. This comprehensive understanding of the fate of the sucrose moiety is vital for drug development professionals and researchers in the field of iron-based therapeutics.
References
In Vitro Stability and Degradation of Iron Sucrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro stability and degradation of iron sucrose, a critical intravenous iron preparation for the treatment of iron deficiency anemia. Understanding the physicochemical stability and degradation pathways of this complex nanocolloidal drug is paramount for ensuring its safety, efficacy, and quality. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to support research and development in this field.
Physicochemical Stability of this compound
This compound is a colloidal solution of ferric (III) hydroxide in complex with sucrose. Its stability is influenced by several factors, including pH, temperature, concentration, and the presence of other substances. The carbohydrate shell of sucrose stabilizes the iron core, preventing premature iron release and aggregation.
Effect of pH
The pH of the formulation is a critical parameter for maintaining the stability of the this compound complex. The drug product typically has a high pH, between 10.5 and 11.1.[1] Deviations from this range can lead to the destabilization of the complex. At acidic pH, particularly below 4.0, the complex can deform, leading to an increased release of labile iron.[2] However, this deformation can be reversible if the pH is returned to the formulation's original alkaline state.
Thermal Stability
This compound exhibits good stability at room temperature and under mild to moderate heat. Studies have shown that the complex is stable at temperatures below 50°C. However, prolonged exposure to high temperatures, specifically above 70°C, can lead to aggregation of the colloidal particles.
Concentration and Dilution Effects
This compound injection is often diluted with 0.9% sodium chloride before administration to achieve a therapeutic concentration, typically between 1 and 2 mg/mL of elemental iron.[3] When diluted as recommended, the formulation remains stable for at least 24 hours at room temperature.[4] However, compatibility with other solutions, especially parenteral nutrition (PN) solutions, is concentration-dependent. In non-lipid PN solutions, this compound is chemically stable, but physical instability, observed as particulate matter formation, can occur at concentrations greater than 0.25 mg/dL.[5][6][7]
Photostability
This compound should be protected from light.[3] While specific public-domain studies detailing the photodegradation pathways are limited, general guidelines for parenteral drugs recommend assessing photostability to ensure product integrity.[8]
Degradation of this compound
The degradation of this compound involves the breakdown of the iron-carbohydrate complex, which can lead to the release of labile iron. This process can be initiated by various stress factors and is a key aspect to consider in stability-indicating assays.
Hydrolytic Degradation
Under acidic conditions, the this compound complex undergoes hydrolysis. This process involves the reduction of Fe(III) to Fe(II) and the dissociation of the colloidal ferric hydroxide core.[2][9] The rate of this degradation is dependent on the pH and temperature.
Oxidative Degradation
Forced degradation studies, as per ICH guidelines, typically involve exposing the drug substance to oxidative stress, for example, using hydrogen peroxide.[10][11] While specific degradation products of this compound under oxidative stress are not extensively detailed in the public literature, this pathway is important for developing stability-indicating analytical methods.
In Vivo Dissociation
Upon intravenous administration, this compound is taken up by the reticuloendothelial system (RES), primarily by macrophages.[12] Within the macrophages, the complex is dissociated into iron and sucrose. The iron is then released to bind to transferrin for transport to the bone marrow for erythropoiesis or is stored as ferritin.[12][13]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Labile Iron Content in Parenteral Iron Formulations
| Iron Formulation | Mean Percent Iron Donation to Transferrin (in vitro) |
| Ferric Gluconate | > this compound |
| This compound | 2.5% - 5.8% |
| Iron Dextran (INFeD®) | < this compound |
| Iron Dextran (Dexferrum®) | < Iron Dextran (INFeD®) |
Data sourced from studies on in vitro iron donation to transferrin as a marker for labile iron.[14][15][16]
Table 2: Compatibility of this compound in Parenteral Nutrition (PN) Solutions
| Parameter | PN Solution 1 (Neonatal) | PN Solution 2 (>20 kg patients) |
| Visual Clarity | Maintained for 24 hours | Particulate matter observed after 8 hours |
| Physical Stability (USP Guidelines) | Within guidelines at 24 hours | Incompatible by 24 hours |
| Chemical Stability (Iron Concentration) | Maintained for 24 hours | Maintained for 24 hours |
This study highlights the concentration-dependent physical incompatibility of this compound in certain PN solutions, while chemical stability is maintained.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound stability and degradation.
Protocol for In Vitro Labile Iron Determination
This protocol quantifies the labile iron fraction by measuring iron donation to transferrin.
-
Sample Preparation: Dilute parenteral iron formulations (ferric gluconate, this compound, iron dextran) to various concentrations (e.g., 859 to 6875 µg/dL) in serum.[15]
-
Incubation: Incubate the samples to allow for iron donation to transferrin.
-
Separation: Pass the samples through alumina columns to remove the iron-carbohydrate complex and free organic iron.
-
Quantification: Measure the concentration of transferrin-bound iron in the eluates using a validated analytical method.
-
Calculation: Calculate the change in transferrin-bound iron compared to control serum samples (without added iron) to determine the percent iron donation.[14]
Protocol for Forced Degradation Study (Acid Hydrolysis)
This protocol assesses the degradation kinetics of this compound under acidic conditions using UV/VIS spectrophotometry.
-
Reagent Preparation: Prepare a 0.75M hydrochloric acid solution.[2]
-
Sample Preparation: Dilute the this compound injection to a suitable concentration in the 0.75M HCl solution. For example, place 2.0 ml of iron-sucrose stock solution into a 50 ml volumetric flask and make up the volume with the HCl solution.[2]
-
Temperature Control: Maintain the sample solution at a constant temperature of 37 ± 1°C.[2]
-
Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 450 nm using a UV/VIS spectrophotometer with the 0.75M HCl solution as a blank.[2]
-
Kinetic Monitoring: Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) until a constant absorbance is observed. The decrease in absorbance corresponds to the reduction of Fe(III) to Fe(II).[2]
-
Data Analysis: Plot the logarithm of the percentage of remaining trivalent iron concentration against time to determine the degradation kinetics.[2]
Protocol for HPLC Analysis of Organic Acid Impurities
This method is used for the determination of organic acid impurities in this compound.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters X select HSS T3 column (or equivalent).[17]
-
Mobile Phase: A suitable mobile phase for separating organic acids.
-
Detection: UV absorbance at 205 nm.[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Analysis: The method should be validated for specificity, linearity, accuracy, and precision to quantify impurities like malonic acid, lactic acid, and acetic acid.[17]
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability and degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: In vivo pathway of this compound metabolism.
References
- 1. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100248376A1 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 3. This compound (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. nrfhh.com [nrfhh.com]
- 5. Physical and chemical stability of this compound in parenteral nutrition. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Physical and chemical stability of this compound in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijsdr.org [ijsdr.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labile iron in parenteral iron formulations: a quantitative and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Iron Release Kinetics from Iron Sucrose Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intravenous iron sucrose has become a cornerstone in the management of iron deficiency anemia, particularly in patient populations where oral iron is ineffective or poorly tolerated. The therapeutic efficacy and safety profile of this compound are intrinsically linked to the kinetics of iron release from its carbohydrate shell. This technical guide provides a comprehensive overview of the iron release kinetics from the this compound complex, detailing the underlying mechanisms, factors influencing release, and the experimental protocols used for its characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and development of intravenous iron therapies.
Introduction
This compound is a parenteral iron preparation consisting of a polynuclear iron(III)-hydroxide core stabilized by a sucrose shell.[1][2] This complex structure allows for the delivery of a relatively high dose of iron while minimizing the concentration of free iron in the plasma, thereby reducing the risk of toxicity.[2][3] Upon intravenous administration, the this compound complex is primarily taken up by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen.[2][3] Within the acidic environment of the endolysosomes of these cells, the complex dissociates, releasing iron.[4] The released iron is then either stored as ferritin or exported to the plasma, where it binds to transferrin for transport to the bone marrow for erythropoiesis.[3] The rate and extent of this iron release are critical determinants of both the efficacy and safety of the therapy.
In-Vivo Pharmacokinetics and Iron Metabolism
Following intravenous administration, the this compound complex is rapidly cleared from the plasma. The pharmacokinetic parameters of the this compound complex are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (single 100 mg dose) [5]
| Parameter | Value |
| Maximum Serum Concentration (Cmax) | 538 µmol/L (at 10 min post-injection)[5] |
| Terminal Half-life (t½) | Approximately 5-6 hours[5] |
| Total Body Clearance | 20.5 mL/min[5] |
| Volume of Distribution (steady state, Vdss) | 7.3 L[5] |
| Mean Residence Time (MRT) | 5.5 hours[5] |
| Renal Elimination of Iron | < 5%[5] |
The metabolism of this compound is a multi-step process involving cellular uptake, dissociation of the iron-carbohydrate complex, and subsequent utilization or storage of the iron. A diagrammatic representation of this pathway is provided below.
In-Vitro Iron Release Kinetics
The in-vitro release of iron from the this compound complex is a critical quality attribute that can predict its in-vivo behavior. The release kinetics are influenced by several factors, including pH, the presence of chelating agents, and the formulation's specific physicochemical properties.
Factors Influencing Iron Release
-
pH: The this compound complex is more stable at physiological pH (7.4) and dissociates more rapidly in acidic environments, mimicking the conditions within the endolysosomes of macrophages.[6][7]
-
Chelating Agents: Physiological chelators such as citrate can facilitate the transfer of iron from the sucrose complex to other molecules like transferrin.[6][8]
-
Formulation Characteristics: The manufacturing process can influence the physicochemical properties of the this compound complex, such as particle size and molecular weight distribution, which in turn affect the iron release kinetics.[9]
Quantitative In-Vitro Release Data
While extensive comparative data is available, specific time-course release data for this compound under varying pH conditions is not consistently reported in the literature. However, studies have demonstrated a biphasic release profile in simulated body fluid (pH 7.4), with an initial faster release phase followed by a slower, more sustained release.[1][10] One study reported a cumulative release of approximately 83% over 168 hours in simulated body fluid at pH 7.4.[10] Another study using a reduction kinetics assay reported a T75 (time to 75% reduction of Fe(III) to Fe(II)) of approximately 24 minutes as a marker for bioequivalence.[9]
Table 2: Summary of In-Vitro Iron Release Characteristics
| Condition | Observation | Reference |
| Simulated Body Fluid (pH 7.4) | Biphasic release; ~83% cumulative release over 168 hours. | [1][10] |
| Reduction Kinetics Assay | T75 of ~24 minutes. | [9] |
| Presence of Citrate | Facilitates iron exchange to transferrin. | [6][8] |
| Acidic pH | Increased rate of dissociation compared to physiological pH. | [6][7] |
Experimental Protocols
A variety of in-vitro methods are employed to characterize the iron release kinetics and bioavailability of this compound. Detailed protocols for some of the key assays are provided below.
Quantification of Total Iron Release using Ferrozine Assay
This colorimetric assay is used to quantify the amount of iron released from the complex into a solution over time.
Workflow:
Methodology:
-
Prepare a solution of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 5.5).
-
Incubate the solution at 37°C.
-
At predetermined time intervals, withdraw aliquots of the sample.
-
To release the iron from the sucrose complex for measurement, treat the aliquot with an acidic solution (e.g., 1.2 M HCl with ascorbic acid).
-
Add a solution of ferrozine, which forms a stable magenta-colored complex with ferrous iron (Fe²⁺).
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Determine the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.
Measurement of Labile Iron Pool using Calcein AM Assay
This assay is used to measure the intracellular labile iron pool (LIP), which is the transit pool of chelatable and redox-active iron.
Workflow:
Methodology:
-
Culture appropriate cells (e.g., macrophages, hepatocytes) in a suitable format (e.g., 96-well plate).
-
Treat the cells with this compound for a defined period.
-
Load the cells with Calcein AM, a non-fluorescent, cell-permeable dye. Intracellular esterases cleave the AM group, trapping the now fluorescent calcein inside the cell.
-
The fluorescence of calcein is quenched by the presence of labile iron. Measure this baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Add a strong iron chelator (e.g., deferiprone) to the cells. The chelator binds the labile iron, causing an increase in calcein fluorescence.
-
Measure the fluorescence after the addition of the chelator.
-
The difference in fluorescence before and after the addition of the chelator is proportional to the size of the labile iron pool.
Conclusion
The iron release kinetics from the this compound complex are a multifactorial process that is fundamental to its clinical performance. A thorough understanding of the in-vivo metabolism and the ability to characterize the in-vitro release profile through validated experimental protocols are essential for the development and evaluation of both innovator and generic intravenous iron products. This guide provides a foundational overview of these aspects, highlighting the key pathways, influencing factors, and analytical methodologies. Further research to generate more detailed quantitative in-vitro release data under a wider range of physiological conditions will continue to enhance our understanding and ensure the safe and effective use of this compound in the treatment of iron deficiency anemia.
References
- 1. In Vitro Release Kinetics and Transferrin Saturation Study of Intravenous this compound Entrapped in Poly(ethylene glycol)-Assisted Silica Xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Item - Transferrin Cycle and Clinical Roles of Citrate and Ascorbate in Improved Iron Metabolism - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo DFO-chelatable labile iron release profiles among commercially available intravenous iron nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of acid pH and citrate on the release and exchange of iron on rat transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Iron exchange between ferritin and transferrin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: this compound [nrfhh.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iron Sucrose in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Iron is an indispensable trace element in cell culture, playing a pivotal role in fundamental cellular activities, including cellular respiration, DNA synthesis, and metabolism.[1][2] In the biopharmaceutical industry, particularly in the production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary (CHO) or hybridoma cells, optimizing media composition is critical for enhancing cell growth, viability, and productivity. Iron supplementation has been demonstrated to increase mAb productivity in CHO cell cultures.[3] However, the pro-oxidant nature of iron can also lead to oxidative stress through the generation of reactive oxygen species (ROS), potentially impacting cell health and product quality.[3][4]
Iron sucrose, a complex of ferric hydroxide in sucrose, is a stable, intravenously administered iron therapeutic.[5][6] Its use in cell culture is an emerging area of interest, offering a potentially more biocompatible and effective means of iron delivery compared to traditional iron salts like ferric citrate or ferrous sulfate. These application notes provide a comprehensive protocol for the preparation and use of this compound in cell culture media to support robust cell growth and enhance recombinant protein production.
Mechanism of Action
Following its addition to cell culture media, the this compound complex is taken up by cells. The exact mechanism of cellular uptake for the complex is not fully elucidated but is thought to involve endocytosis. Once internalized, the complex dissociates, and the iron is released into the cytoplasm, joining the labile iron pool.[2] This iron is then available for various cellular processes:
-
Mitochondrial Respiration: Iron is a critical component of cytochromes and iron-sulfur clusters in the electron transport chain, essential for ATP production.[1]
-
Enzymatic Cofactor: It serves as a cofactor for enzymes vital for cell proliferation and DNA synthesis, such as ribonucleotide reductase.[1][7]
-
Protein Synthesis: Adequate iron levels are necessary to meet the metabolic demands of high-density cell cultures and support the machinery of protein synthesis.
However, excess intracellular iron can participate in the Fenton reaction, leading to the generation of hydroxyl radicals and subsequent oxidative stress.[4][8] This underscores the importance of optimizing this compound concentration to balance enhanced productivity with minimal cytotoxicity.
Quantitative Data Summary
The following table summarizes the observed effects of iron supplementation in various cell culture contexts. It is important to note that data on this compound in CHO and hybridoma cells for productivity enhancement is limited in publicly available literature. Therefore, data from other iron forms and cell types are included for context and to provide a starting point for optimization.
| Iron Source | Cell Type | Concentration | Observed Effect | Reference |
| This compound | Human Aortic Endothelial Cells | 40-160 µg/mL | Dose-dependent increase in endothelial adhesion. | [9] |
| This compound | Human Aortic Endothelial Cells | 160 µg/mL | Time-dependent increase in intracellular ROS production. | [9] |
| Iron (form not specified) | CHO Cells | Increased concentration | Improved mAb productivity and galactosylation. | [3] |
| Ferric Ammonium Citrate | CHO Cells | High concentrations | Increased peak viable cell density and titer in adapted cells. | [10] |
| Iron (form not specified) | CHO Cells | Increased concentration | Can negatively impact cell growth and increase acidic charge variants of mAbs. | [9] |
| This compound | Human Peritoneal Mesothelial Cells | 0.1 mg/mL | 34% inhibition of cell growth. | [11] |
| This compound | Human Peritoneal Mesothelial Cells | 1 mg/mL | Increased release of lactate dehydrogenase (LDH), indicating cytotoxicity. | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Sterile Water for Injection (WFI) or cell culture grade water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or bottles for storage
Procedure:
-
Aseptically, in a laminar flow hood, withdraw the desired volume of this compound solution from the vial. Pharmaceutical preparations of this compound typically contain 20 mg of elemental iron per mL.[5]
-
Dilute the this compound solution with sterile WFI or cell culture grade water to a convenient stock concentration (e.g., 1-10 mg/mL of elemental iron).
-
Sterile-filter the prepared stock solution using a 0.22 µm syringe filter into a sterile storage container.
-
Label the container with the name of the solution, concentration, date of preparation, and store at 2-8°C, protected from light. The stability of the solution under these conditions should be validated.
Protocol for Optimizing this compound Concentration in Cell Culture
This protocol describes a general workflow for determining the optimal concentration of this compound for a specific cell line and process. The experiment should be performed in a suitable culture vessel (e.g., shake flasks, spinner flasks, or a multi-well plate format).
Materials:
-
Your cell line of interest (e.g., CHO, hybridoma)
-
Basal cell culture medium (serum-free, chemically defined)
-
Sterile this compound stock solution (prepared as in 4.1)
-
Culture vessels
-
Standard cell culture equipment (incubator, biosafety cabinet, cell counter)
-
Assay kits for determining product titer (e.g., ELISA, HPLC)
Procedure:
-
Cell Seeding: Seed the cells in your chosen culture vessels at a density appropriate for your cell line and culture system.
-
Experimental Groups: Set up several experimental groups with varying concentrations of this compound. Based on available data, a starting range of 10-200 µM (approximately 0.56-11.2 µg/mL) of elemental iron is recommended. Include a control group with no added this compound.
-
Supplementation: Add the calculated volume of the sterile this compound stock solution to each experimental group to achieve the desired final concentrations.
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Monitoring: At regular intervals (e.g., daily), aseptically take samples to measure:
-
Viable Cell Density (VCD)
-
Cell Viability (%)
-
Concentrations of key metabolites (e.g., glucose, lactate, glutamine)
-
-
Endpoint Analysis: At the end of the culture period (e.g., day 14 or when viability drops significantly), harvest the supernatant and/or cells for:
-
Data Analysis: Plot the VCD, viability, and product titer as a function of this compound concentration. Determine the optimal concentration that provides the best balance of cell growth, viability, and productivity.
Visualizations
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration in cell culture.
Generalized Signaling Pathway of this compound in a Mammalian Cell
Caption: Generalized pathway of this compound uptake and its metabolic impact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Media | High concentration of this compound, incompatibility with media components. | Prepare fresh stock solution. Test for precipitation in a small volume of media before adding to the main culture. Ensure the pH of the media is stable after addition. |
| Decreased Cell Viability | Iron toxicity due to excessive concentration. | Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range. |
| No Improvement in Productivity | The cell line may not be iron-limited. The concentration range tested may be suboptimal. | Confirm that other nutrients are not limiting. Test a wider range of this compound concentrations. |
| Inconsistent Results | Instability of this compound stock solution. Variability in cell culture conditions. | Prepare fresh stock solution for each experiment. Ensure consistent cell seeding density and culture conditions. |
Conclusion
The supplementation of cell culture media with this compound presents a promising strategy to enhance the production of recombinant proteins. However, due to the potential for iron-induced oxidative stress, a systematic optimization of its concentration is crucial. The protocols and information provided herein offer a framework for researchers to effectively incorporate this compound into their cell culture processes, balancing the benefits of increased productivity with the maintenance of a healthy and viable cell culture.
References
- 1. Mechanisms of mammalian iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rwandafda.gov.rw [rwandafda.gov.rw]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]
- 11. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
Iron Sucrose as a Ferric Source for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing iron sucrose in in vitro experimental models. This compound, a complex of polynuclear iron (III)-hydroxide in sucrose, is a clinically established intravenous iron formulation. Its application in in vitro research allows for the investigation of cellular iron metabolism, toxicity, and its influence on various signaling pathways. This document outlines detailed protocols for key assays, presents quantitative data from relevant studies, and visualizes implicated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the effects of this compound on various cell lines.
Table 1: Cytotoxicity of this compound in Human Peritoneal Mesothelial Cells
| This compound Concentration (mg/mL) | Inhibition of Cell Growth (%) | Lactate Dehydrogenase (LDH) Release (mU/mL) | IL-6 Synthesis (pg/mg cell protein) |
| Control | 0 | 7.9 ± 6.4 | 38674 ± 4146 |
| 0.1 | 34 | - | - |
| 1 | - | 67.1 ± 30.3 | 209 ± 378 |
| Data adapted from a study on human peritoneal mesothelial cells.[1][2] |
Table 2: Apoptotic Effect of this compound on Bovine Aortic Endothelial Cells (BAEC)
| Treatment | Concentration (mg/mL) | Apoptotic Rate (%) |
| Control | - | 1.7 |
| Iron Dextran | 0.1 | 5 |
| Iron Dextran | 1 | 11 |
| This compound | 0.1 | 20.4 |
| This compound | 1 | 38.3 |
| Data obtained using TUNEL assay.[3] |
Table 3: Effect of this compound on Mononuclear Cell Adhesion to Human Aortic Endothelial Cells (HAECs)
| This compound Concentration (µg/mL) | Incubation Time (hours) | U937 Cell Adhesion (relative to control) |
| 160 | 1 | Increased |
| 160 | 5 | Effect diminished |
| 40-160 | - | Dose-dependent increase |
| Non-cytotoxic concentrations were used in this study.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Solution for Cell Culture
This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (e.g., Venofer®)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of this compound for your experiment based on literature or preliminary studies. Concentrations ranging from 10 µg/mL to 1 mg/mL have been reported.[1][5]
-
Aseptically dilute the this compound stock solution in sterile PBS or serum-free cell culture medium to the desired concentration.
-
For example, to prepare a 1 mg/mL stock solution from a commercial preparation of 20 mg/mL, dilute 50 µL of this compound in 950 µL of sterile PBS or medium.
-
Sterile-filter the final solution using a 0.22 µm syringe filter to ensure sterility.
-
Prepare fresh dilutions for each experiment to ensure consistency.
Protocol 2: Assessment of Cellular Iron Uptake using Prussian Blue Staining
This protocol allows for the qualitative visualization of iron uptake in cultured cells.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Perls' Reagent A: 2% Potassium Ferrocyanide in distilled water
-
Perls' Reagent B: 2% Hydrochloric Acid (HCl) in distilled water
-
Nuclear Fast Red or Eosin (counterstain)
-
Distilled water
-
Mounting medium
Procedure:
-
Seed and culture cells on glass coverslips or chamber slides to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells three times with PBS to remove any extracellular this compound.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Prepare the fresh Perls' staining solution by mixing equal volumes of Reagent A and Reagent B immediately before use.
-
Incubate the fixed cells with the Perls' staining solution for 20-30 minutes at room temperature, protected from light. The presence of ferric iron will result in the formation of a blue precipitate.[6][7]
-
Wash the cells thoroughly with distilled water.
-
Counterstain the cells with Nuclear Fast Red or Eosin for 5 minutes.
-
Wash the cells with distilled water.
-
Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the coverslips in xylene and mount them onto glass slides using a suitable mounting medium.
-
Visualize the cells under a light microscope. Blue deposits indicate the presence of intracellular iron.
Protocol 3: Quantification of Reactive Oxygen Species (ROS) using Dichlorofluorescein (DCF) Assay
This protocol measures intracellular ROS levels in response to this compound treatment.
Materials:
-
Cells cultured in a 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 5-10 µM. Protect the solution from light.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add the this compound solution at various concentrations to the respective wells. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]
-
Monitor the fluorescence at different time points (e.g., every 15 minutes for 1-2 hours) to determine the kinetics of ROS production.
-
Normalize the fluorescence intensity to the cell number or protein content in each well.
Protocol 4: Assessment of Cytotoxicity using Neutral Red Assay
This protocol evaluates the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Neutral Red stock solution
-
Cell culture medium
-
Neutral Red Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated controls.
-
Prepare a Neutral Red working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 40-50 µg/mL.[9]
-
Remove the treatment medium and incubate the cells with the Neutral Red working solution for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells carefully with PBS.
-
Add the Neutral Red Solubilization Solution to each well and incubate for 10 minutes on a shaker to extract the dye from the lysosomes of viable cells.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Detection of Apoptosis using TUNEL Assay
This protocol detects DNA fragmentation associated with apoptosis in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or chamber slides
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound as described for Prussian Blue staining.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Incubating the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP-FITC).
-
Washing the cells to remove unincorporated nucleotides.
-
If using an indirect method, incubating with a secondary detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore).
-
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or propidium iodide.
-
Mount the coverslips onto glass slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro use of this compound.
References
- 1. Apoptotic stress pathway activation mediated by iron on endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qualitybiological.com [qualitybiological.com]
- 3. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 4. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 7. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Calculating Iron Sucrose Dosage in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering iron sucrose in various animal research models. The following protocols and data are intended to assist in the design and execution of preclinical studies involving this compound for conditions such as iron deficiency anemia (IDA) and to investigate the effects of iron therapy.
Introduction
This compound is a parenteral iron formulation used to treat iron deficiency anemia in clinical settings. In preclinical research, it is utilized to model both iron deficiency correction and iron overload conditions. Accurate dosage calculation and appropriate administration are critical for obtaining reliable and reproducible experimental results while ensuring animal welfare. These notes offer detailed protocols, dosage tables for common animal models, and insights into the cellular mechanisms affected by this compound administration.
Dosage Calculation
The total required dose of this compound can be determined based on the animal's body weight and the desired change in hemoglobin levels. A commonly used formula for this calculation is the Ganzoni formula:
Total Iron Deficit (mg) = Body Weight (kg) x (Target Hemoglobin - Actual Hemoglobin) (g/dL) x 2.4 + Iron Stores (mg) [1][2]
For replenishing iron stores, a general recommendation is to add 500 mg for humans, which needs to be scaled down appropriately for animal models. A simplified approach often used in animal studies is to administer a predefined dose in mg/kg based on the specific research objective (e.g., inducing iron overload or treating deficiency).
Data Presentation: this compound Dosage in Animal Models
The following tables summarize quantitative data on this compound dosage from various studies in different animal models.
Table 1: this compound Dosage in Rat Models
| Research Objective | Strain | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |
| Iron Overload (Acute) | Wistar | 75 | Intraperitoneal (IP) | 6 times/week for 1-2 weeks | Significant increase in serum iron indices and tissue iron content.[3][4] | [3][4] |
| Iron Overload (Chronic) | Wistar | 15 and 75 | Intraperitoneal (IP) | 3 times/week for 4 weeks | Dose-dependent increase in total tissue iron content.[3][4] | [3][4] |
| Renal Function Study | Wistar | 1 and 10 | Intraperitoneal (IP) | Every 4 days for 28 days | Morphological changes in the kidney at both doses; mild functional impairment at 10 mg/kg.[5][6] | [5][6] |
| Oxidative Stress Study | Sprague Dawley | 40 | Intravenous (IV) | Single dose, and then weekly for 4 weeks | Increased markers of oxidative stress and inflammation with some this compound similar preparations.[7] | [7] |
| Reproductive Toxicity | Rats | Up to 13 mg/kg/day | Intravenous (IV) | During organogenesis | No evidence of harm to the fetus.[5] | [5] |
Table 2: this compound Dosage in Mouse Models
| Research Objective | Strain | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |
| Acute Toxicity | Not Specified | 150 | Intravenous (IV) | Single dose | Lethal dose. Symptoms included sedation and internal bleeding.[3] | [3] |
| Atherogenesis Study | C57BL/6 & ApoE-/- | Not specified, but induced endothelial damage | Not specified | Chronic administration | Aggravated endothelial dysfunction and atherosclerosis.[8] | [8] |
| Anemia of Inflammation | C57BL/6 | 15 (as ferric carboxymaltose) | Intravenous (IV) | Single dose on day 5 | Effective in correcting anemia despite inflammation with minimal adverse effects.[9] | [9] |
Table 3: this compound Dosage in Other Animal Models
| Animal Model | Research Objective | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |
| Rabbit | Reproductive Toxicity | Up to 13 mg/kg on alternate days | Intravenous (IV) | During organogenesis | No definitive evidence of impaired fertility.[10] | [10] |
| Rabbit | Erythropoiesis Study | 10 and 50 (as iron-dextran) | Not specified | Not specified | To evaluate iron supply for red blood cell production.[11] | [11] |
| Cat | Safety and Efficacy | 0.5 | Intravenous (IV) | Single dose | Well-tolerated but was associated with a transient increase in an inflammatory marker.[12] | [12] |
Experimental Protocols
Preparation of this compound Solution
-
Product: Use a commercially available, sterile this compound solution for injection (e.g., Venofer®, 20 mg/mL of elemental iron).
-
Dilution: If necessary, dilute the this compound solution with sterile 0.9% sodium chloride (NaCl) to the desired concentration.[5][13] Do not dilute to concentrations below 1 mg/mL.[5][13]
-
Calculation of Volume:
-
Determine the required dose in mg for the individual animal based on its body weight (Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg)).
-
Calculate the volume of the this compound solution to be administered (Volume (mL) = Dose (mg) / Concentration (mg/mL)).
-
Administration of this compound
Intravenous (IV) Injection:
-
Animal Restraint: Properly restrain the animal. For rats and mice, warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Site of Injection: The lateral tail vein is the most common site for IV injection in rodents.
-
Injection Procedure:
-
Use a sterile insulin syringe or a similar small-gauge needle (e.g., 27-30G).
-
Administer the calculated volume as a slow intravenous injection over 2 to 5 minutes.[5][13]
-
For infusions, the diluted solution can be administered over a longer period (e.g., 15-30 minutes) using an infusion pump.[13][14]
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.[10]
Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the animal to expose the abdomen.
-
Site of Injection: The injection should be given in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Procedure:
-
Use a sterile needle of an appropriate size (e.g., 23-25G for rats).
-
Lift the animal's hindquarters slightly to displace the abdominal organs.
-
Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.
-
-
Post-injection Monitoring: Monitor the animal for any signs of discomfort.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Administration
The following diagram illustrates a typical experimental workflow for studies involving this compound administration in animal models.
Caption: Experimental workflow for this compound studies.
Signaling Pathway of this compound-Induced Endothelial Dysfunction
This diagram depicts the signaling cascade initiated by this compound that can lead to endothelial dysfunction, a key event in atherogenesis.
Caption: this compound and endothelial dysfunction pathway.
Iron Metabolism and Systemic Inflammation
The following diagram illustrates the interplay between iron metabolism, inflammation, and the role of hepcidin.
Caption: Inflammation's impact on iron homeostasis.
References
- 1. droracle.ai [droracle.ai]
- 2. aaamedicines.org.uk [aaamedicines.org.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. VENOFER (this compound INJECTION,USP) 100mg ELEMENTAL IRON PER 5mL (20mg/mL) [dailymed.nlm.nih.gov]
- 6. This compound induced morphological and functional changes in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences between original intravenous this compound and this compound similar preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. venofer.com [venofer.com]
- 14. transfusionguidelines.org [transfusionguidelines.org]
Application Notes and Protocols for the Administration of Iron Sucrose in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sucrose is a parenteral iron replacement product widely used for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] It is a non-biological complex drug (NBCD), a class of nanomedicines where the physicochemical properties are highly dependent on the manufacturing process.[3][4] Due to this complexity, preclinical animal studies are crucial for establishing the bioequivalence, pharmacokinetics (PK), biodistribution, efficacy, and safety profile of both innovator and generic this compound formulations.[3][5] These application notes provide a summary of quantitative data and detailed protocols for administering this compound in various preclinical animal models based on published studies.
Data Presentation: Dosing and Administration
The administration of this compound in preclinical studies varies significantly depending on the animal model and the objective of the study (e.g., toxicity, biodistribution, efficacy).
Table 1: Summary of this compound Dosing Regimens in Preclinical Animal Models
| Animal Model | Dosing Regimen | Study Objective | Reference |
| Rats (Sprague-Dawley, non-anemic) | 15 mg/kg, single intravenous (IV) dose | Biodistribution, Gene Expression | [4][6] |
| Rats (non-anemic) | 40 mg/kg, IV, weekly for 4 weeks | Toxicology, Oxidative Stress | [7] |
| Rats (Wistar, 3-week-old) | 15 mg/kg or 75 mg/kg, intraperitoneal (IP), 3-6 times/week for 1-4 weeks | Iron Overload Modeling | [8] |
| Cats (Healthy) | 0.5 mg/kg, IV infusion over 30 minutes | Safety, Tolerability | [9][10][11] |
| Dogs (Bacterial Pneumonia Model) | 1 mg/mL in normal saline, IV infusion over 6 hours | Efficacy, Safety in Sepsis | [12] |
| Mice (C57BL/6, Anemia Model) | 15 mg/kg, single IV dose* | Efficacy, Toxicity | [13][14] |
*Note: This study used ferric carboxymaltose, but the dose is relevant for high-dose iron studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies involving this compound.
Protocol 1: Biodistribution Study in Rats
This protocol is designed to evaluate the tissue distribution of iron following a single intravenous administration of this compound.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)[6]
-
Sex: Male[6]
-
Health Status: Normal, non-anemic[6]
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
2. Dosing and Administration:
-
Dose: 15 mg/kg elemental iron (supra-therapeutic dose)[6].
-
Formulation: Use a commercially available this compound injection (e.g., Venofer®) or a test formulation.
-
Route: Intravenous (IV) injection, typically via the tail vein.
-
Control Group: Administer an equivalent volume of sterile saline (0.9% NaCl).
3. Sample Collection:
-
Time Points: Collect samples at various time points to establish a concentration-time profile (e.g., 1 hour, 24 hours, 7 days, 14 days, 28 days)[6].
-
Tissues: At each time point, collect blood (for plasma) and key organs including the liver, spleen, bone marrow, heart, kidneys, lungs, and stomach[6].
-
Storage: Store tissue samples at -80°C until analysis.
4. Analysis:
-
Method: Use a validated Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method to determine total iron concentrations in plasma and homogenized tissues.[6]
-
Data Expression: Express results as micrograms of iron per gram of tissue (µg/g) or per milliliter of plasma (µg/mL).
5. Expected Outcomes:
-
Iron is expected to partition predominantly into the liver, spleen, and bone marrow.[6]
-
A transient increase in hepatic and spleen iron levels is anticipated.[4][6]
-
No significant increases in iron levels are expected in the heart, lungs, or stomach.[4][6]
Caption: Experimental workflow for an this compound biodistribution study in rats.
Protocol 2: Safety and Tolerability Study in Cats
This protocol assesses the acute safety and tolerability of an IV this compound infusion in a feline model.
1. Animal Model:
-
Number: A small cohort (e.g., n=5) is sufficient for initial safety evaluation[9][11].
-
Acclimatization: Ensure cats are accustomed to handling and the experimental environment.
2. Dosing and Administration:
-
Preparation: Dilute the calculated dose of this compound in sterile saline (0.9% NaCl) to a total volume of 3 mL. This results in a final concentration of approximately 0.8-0.9 mg/mL[10].
-
Route: Administer intravenously over 30 minutes using a syringe pump[9][11].
3. Acute Monitoring (During and 1-hour Post-Infusion):
-
Parameters: Record rectal temperature, heart rate, respiratory rate, and indirect blood pressure[11].
-
Frequency: Monitor every 5 minutes during the 30-minute infusion and then every 15 minutes for one hour post-infusion[11].
-
Observation: Continuously observe for any adverse reactions such as agitation, vomiting, or hypersensitivity.
4. Post-Administration Blood Analysis:
-
Time Points: Collect blood at baseline (pre-dose), 24 hours, 1 week, 2 weeks, and 3 weeks post-injection[11].
-
Analytes:
-
Complete Blood Count (CBC) with reticulocyte indices.
-
Iron Panel: Serum iron, total iron-binding capacity (TIBC), and ferritin. Calculate transferrin saturation (TSAT).
-
Inflammatory Marker: Serum Amyloid A (SAA)[11].
-
5. Expected Outcomes:
-
The infusion is generally well-tolerated with no acute drug reactions.[11]
-
A transient increase in the inflammatory marker SAA may be observed at 24 hours post-infusion.[10][11]
Caption: Workflow for an acute safety and tolerability study of this compound in cats.
Iron Metabolism and Signaling
Following intravenous administration, this compound is taken up by the reticuloendothelial system (RES), primarily by macrophages in the liver, spleen, and bone marrow.[15] The iron-sucrose complex is dissociated, and the iron is either stored intracellularly as ferritin or released to bind to transferrin in the plasma. Transferrin then transports the iron to sites of utilization, most notably the bone marrow for incorporation into hemoglobin during erythropoiesis.
Caption: Cellular pathway of this compound metabolism after IV administration.
References
- 1. VENOFER (this compound INJECTION,USP) 100mg ELEMENTAL IRON PER 5mL (20mg/mL) [dailymed.nlm.nih.gov]
- 2. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in tissue distribution of iron from various clinically used intravenous iron complexes in fetal avian heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue biodistribution of intravenous iron-carbohydrate nanomedicines differs between preparations with varying physicochemical characteristics in an anemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and predictive hepatic gene expression of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCDR - Iron deficiency, Intravenous Iron, Toxicity [jcdr.net]
- 8. ebm-journal.org [ebm-journal.org]
- 9. scispace.com [scispace.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Intravenous this compound is safe but does not prevent development of anemia or iron deficiency in healthy cats undergoing serial venipuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parenteral Irons Vs. Transfused Red Cells for Treatment of Anemia During Canine Experimental Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* | Semantic Scholar [semanticscholar.org]
- 14. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Inducing Iron Overload in Research Models Using Iron Sucrose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using iron sucrose for inducing iron overload in both in vivo and in vitro research models. Detailed protocols for administration, subsequent analysis, and relevant signaling pathways are included to facilitate the study of iron toxicity, the efficacy of iron chelators, and the pathological consequences of excess iron.
Introduction to this compound-Induced Iron Overload Models
Iron overload is a condition characterized by the accumulation of excess iron in various organs, leading to cellular damage and organ dysfunction. Research models of iron overload are crucial for understanding the pathophysiology of iron-related diseases and for the preclinical evaluation of therapeutic interventions. This compound, a complex of ferric hydroxide in sucrose, is a clinically used intravenous iron preparation that can be adapted for research purposes to induce a state of iron overload. When administered, this compound is taken up by the reticulo-endothelial system (RES), primarily by macrophages, where the iron is either stored in ferritin or released to bind to transferrin for transport to other tissues.[1]
In Vivo Models: Iron Overload in Rodents
Intraperitoneal (i.p.) administration of this compound is a common method for inducing iron overload in rodent models. This route allows for a controlled and reproducible increase in systemic iron levels.
Experimental Protocols for Rat Models
Several protocols have been established for inducing varying degrees of iron overload in rats. The choice of protocol depends on the desired severity and duration of the iron overload state (acute vs. chronic). The following protocols have been adapted from studies on young Wistar rats.[2]
Protocol I: Acute High-Dose Iron Overload (1 Week)
-
Animal Model: 4-week-old male Wistar rats.
-
Compound: this compound solution.
-
Dosage: 75 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, once daily (6 times/week) for one week.
-
Control Group: Administer an equivalent volume of sterile saline.
Protocol II: Acute High-Dose Iron Overload (2 Weeks)
-
Animal Model: 4-week-old male Wistar rats.
-
Compound: this compound solution.
-
Dosage: 75 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, once daily (6 times/week) for two consecutive weeks.
-
Control Group: Administer an equivalent volume of sterile saline.
Protocol III: Chronic High-Dose Iron Overload (4 Weeks)
-
Animal Model: 4-week-old male Wistar rats.
-
Compound: this compound solution.
-
Dosage: 75 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, three times per week for four consecutive weeks.
-
Control Group: Administer an equivalent volume of sterile saline.
Protocol IV: Chronic Low-Dose Iron Overload (4 Weeks)
-
Animal Model: 4-week-old male Wistar rats.
-
Compound: this compound solution.
-
Dosage: 15 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, three times per week for four consecutive weeks.
-
Control Group: Administer an equivalent volume of sterile saline.
Experimental Protocol for Mouse Models
This compound can also be administered intraperitoneally to induce iron overload in mice.
-
Animal Model: NMRI mice or other suitable strains.[3]
-
Compound: this compound solution.
-
Dosage: 50 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, twice a week. The duration can be adjusted to achieve the desired level of iron overload.
-
Control Group: Administer an equivalent volume of sterile saline.
Quantitative Data from Rat Iron Overload Models
The following table summarizes the key quantitative findings from the described rat models, demonstrating a correlation between the dose and duration of this compound administration and the resulting iron overload.[2][4][5][6]
| Protocol | Duration | This compound Dose & Frequency | Serum Iron (µg/dL) | Transferrin Saturation (%) | Liver Iron (µg/g wet weight) | Spleen Iron (µg/g wet weight) |
| I | 1 Week | 75 mg/kg, 6x/week | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| II | 2 Weeks | 75 mg/kg, 6x/week | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| III | 4 Weeks | 75 mg/kg, 3x/week | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| IV | 4 Weeks | 15 mg/kg, 3x/week | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Control | N/A | Saline | Baseline | Baseline | Baseline | Baseline |
In Vitro Models: Inducing Cellular Iron Overload
This compound can be used to induce iron overload in cell culture systems to study cellular responses to excess iron.
General Protocol for Cellular Iron Overload
This protocol is a general guideline and may require optimization for specific cell types and experimental questions.
-
Cell Lines: Human aortic endothelial cells (HAECs), HepG2 (human hepatoma cells), THP-1 (human monocytic cells), or other relevant cell lines.
-
Compound: Sterile this compound solution.
-
Dosage: A dose-response experiment is recommended. Concentrations ranging from 40 µg/mL to 160 µg/mL have been used in published studies.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare fresh culture medium containing the desired concentration of this compound.
-
Remove the old medium and replace it with the this compound-containing medium.
-
Incubate the cells for a specified period (e.g., 1 to 24 hours), depending on the experimental endpoint.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound before proceeding with downstream assays.
-
Methodologies for Key Experiments
Histological Analysis: Prussian Blue Staining for Iron Deposition
Prussian blue staining is a histochemical method used to detect the presence of ferric iron (Fe³⁺) in tissue sections.[7][8][9][10][11]
-
Principle: In an acidic environment, ferric iron in tissues reacts with potassium ferrocyanide to form an insoluble, bright blue pigment called ferric ferrocyanide (Prussian blue).
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Prepare a fresh working solution by mixing equal parts of 2% hydrochloric acid and 2% potassium ferrocyanide.
-
Incubate the slides in the working solution for 20-30 minutes at room temperature.
-
Rinse thoroughly in distilled water.
-
Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 5 minutes.
-
Wash in tap water.
-
Dehydrate through a graded series of alcohols, clear in xylene, and mount with a permanent mounting medium.
-
-
Expected Results: Iron deposits will appear as blue granules, while nuclei will be stained red or pink.
Biochemical Analysis: Lipid Peroxidation (Malondialdehyde - MDA) Assay
Lipid peroxidation is a marker of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA, a major product of lipid peroxidation.[1][12][13][14][15]
-
Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Procedure:
-
Homogenize tissue samples in a suitable buffer (e.g., TCA).
-
Centrifuge the homogenate to pellet cellular debris.
-
To the supernatant, add a solution of TBA in an acidic buffer.
-
Incubate the mixture at 95°C for 25-60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the supernatant at 532 nm. A reference reading at 600 nm can be taken to correct for background turbidity.
-
Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.
-
Serum Analysis: Ferritin and Transferrin Saturation
These are key indicators of systemic iron status.[16][17][18][19][20]
-
Serum Ferritin: Measured by immunoassay (e.g., ELISA). It reflects the body's iron stores.
-
Serum Iron and Total Iron Binding Capacity (TIBC): These are measured using colorimetric assays.
-
Transferrin Saturation (TSAT): Calculated as: (Serum Iron / TIBC) x 100%. TSAT indicates the proportion of transferrin that is saturated with iron.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of this compound
Intravenously administered this compound is primarily cleared by macrophages of the reticuloendothelial system. The following diagram illustrates the proposed mechanism.
Caption: Cellular uptake and metabolism of this compound by macrophages.
This compound-Induced Oxidative Stress Signaling
Excess intracellular iron can lead to oxidative stress through the generation of reactive oxygen species (ROS).
Caption: Signaling pathway for this compound-induced oxidative stress.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo iron overload study using this compound.
Caption: Experimental workflow for in vivo iron overload studies.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. ovid.com [ovid.com]
- 3. acetherapeutics.com [acetherapeutics.com]
- 4. New rat models of this compound-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous this compound Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron - Prussian Blue Reaction - Mallory’s Method [bio-protocol.org]
- 8. Iron - Prussian Blue Reaction - Mallory’s Method [en.bio-protocol.org]
- 9. ihisto.io [ihisto.io]
- 10. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. oxfordbiomed.com [oxfordbiomed.com]
- 14. Lipid peroxidation assessment [protocols.io]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mtw.nhs.uk [mtw.nhs.uk]
- 19. droracle.ai [droracle.ai]
- 20. Iron, transferrin and transferrin saturation [gloshospitals.nhs.uk]
Application Notes & Protocols: Preparation and Characterization of Iron Sucrose Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Iron sucrose is a complex of polynuclear iron (III)-hydroxide in sucrose, administered intravenously for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] In a laboratory and drug development setting, the precise preparation and rigorous characterization of this compound solutions are critical to ensure batch-to-batch consistency, safety, and efficacy. These solutions consist of nanoparticles with an iron-oxyhydroxide core surrounded by a carbohydrate shell.[1][2][3] The physicochemical properties, including particle size, molecular weight, and stability, are highly dependent on the manufacturing process and can significantly impact the drug's performance.[2][3]
This document provides detailed protocols for the preparation of a laboratory-scale this compound solution and outlines key analytical methods for its characterization, ensuring it meets established quality attributes.
2.0 Data Presentation: Physicochemical Properties
The critical quality attributes of an this compound solution are summarized below. These parameters are essential for comparing different batches or formulations.
Table 1: Typical Physicochemical Specifications for this compound Injection.
| Parameter | Specification Range | Reference Methods |
|---|---|---|
| Appearance | Dark brown, non-transparent, aqueous solution | Visual Inspection |
| Iron Content | 20 mg/mL | Atomic Absorption Spectrometry (AAS), Redox Potentiometry[4] |
| Sucrose Content | 295–305 mg/mL | Ion Chromatography (IC), Polarimetry[4][5] |
| pH | 10.5 - 11.0 | pH Meter |
| Osmolality | 1150 - 1350 mOsmol/L | Osmometer |
| Weight Average Molecular Weight (Mw) | 34,000 - 60,000 Da | Gel Permeation Chromatography (GPC/SEC)[2][3] |
| Polydispersity Index (Mw/Mn) | < 1.7 | GPC/SEC |
| Limit of Iron (II) | ≤ 0.4% (w/v) | Voltammetry, Spectrophotometry[6][7] |
| Bacterial Endotoxins | ≤ 3.7 USP Endotoxin/mg of iron | LAL Test |
Table 2: Particle Size and Structural Characteristics.
| Parameter | Typical Value | Reference Methods |
|---|---|---|
| Hydrodynamic Diameter (Z-average) | 10.5 - 11.7 nm | Dynamic Light Scattering (DLS)[3][8] |
| Polydispersity Index (PDI) by DLS | ~0.21 | Dynamic Light Scattering (DLS)[8] |
| Iron Core Size | 2.9 - 3.6 nm | Transmission Electron Microscopy (TEM)[3][6] |
| Iron Core Structure | Akaganeite-like octahedral structure | X-ray Diffraction (XRD)[3] |
3.0 Experimental Protocols
3.1 Protocol for Laboratory-Scale Preparation of this compound Complex
This protocol describes a general synthetic route for preparing an this compound complex.[3][4] The precise molar ratios, temperatures, and reaction times are critical variables that control the final physicochemical properties of the nanoparticles.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Sucrose (C₁₂H₂₂O₁₁)
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) for pH adjustment
-
Filtration apparatus (e.g., 0.22 µm filter)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Preparation of Ferric Hydroxide: a. Prepare an aqueous solution of ferric chloride. b. In a separate vessel, prepare an aqueous solution of sodium hydroxide. c. Slowly add the sodium hydroxide solution to the ferric chloride solution under vigorous stirring to precipitate ferric hydroxide. Maintain strict control over temperature and rate of addition.
-
Formation of Iron-Sucrose Complex: a. Prepare a concentrated sucrose solution in WFI. b. Heat the sucrose solution to a specified temperature (e.g., 90-120°C).[9] c. Add the freshly prepared ferric hydroxide precipitate to the hot sucrose solution under continuous stirring. d. Adjust the pH of the reaction mixture using NaOH solution to the alkaline range (e.g., pH 10-11) to facilitate complexation.[3][9] e. Maintain the reaction at a controlled temperature for a defined period (e.g., 1-3 hours) to allow for the formation of the polynuclear iron-oxyhydroxide core and its complexation with the sucrose shell.[9]
-
Purification and Final Formulation: a. Cool the reaction mixture. b. The resulting complex can be refined by methods such as precipitation with ethanol followed by filtration to isolate the this compound bulk drug substance.[9] c. For a solution, perform sterile filtration through a 0.22 µm filter. d. Adjust the final concentration of iron to 20 mg/mL using WFI. e. Measure and adjust the final pH to be within 10.5 - 11.0 using NaOH or HCl as needed.[3]
3.2 Quality Control & Characterization Protocols
3.2.1 Determination of Molecular Weight by Gel Permeation Chromatography (GPC/SEC)
GPC separates molecules based on their hydrodynamic volume, making it the primary method for determining the molecular weight distribution of this compound complexes.[1][3][10]
Materials & Equipment:
-
GPC/SEC system with Refractive Index (RI) and/or UV detector.[10]
-
GPC column suitable for aqueous separations (e.g., PSS SUPREMA).[10]
-
Mobile Phase: 0.1 M Sodium Nitrate in 0.01 M Phosphate Buffer (pH 7).[10]
-
Calibration Standards: Pullulan standards of known molecular weights.[10]
-
This compound sample, diluted in mobile phase.
Procedure:
-
System Preparation: Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11]
-
Calibration: Inject a series of pullulan standards of varying molecular weights to generate a calibration curve (log Mw vs. retention time).
-
Sample Analysis: a. Dilute the this compound sample to an appropriate concentration (e.g., 2 g/L) with the mobile phase.[10] b. Inject the prepared sample into the GPC system (e.g., 25 µL injection volume).[10] c. Record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound complex.
3.2.2 Determination of Particle Size by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of the nanoparticles in solution and is a critical tool for characterization as recommended by the FDA.[8][12][13]
Materials & Equipment:
-
DLS instrument (e.g., Zetasizer).
-
Disposable cuvettes.
-
This compound sample, diluted in WFI.
Procedure:
-
Sample Preparation: Dilute the this compound solution significantly with WFI to avoid multiple scattering effects.
-
Instrument Setup: a. Set the instrument parameters for the dispersant (Water): Refractive Index 1.330, Viscosity 0.8872 cP.[4] b. Set the measurement angle (e.g., 173° backscatter).[4] c. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software calculates the Z-average (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI) from the correlation function.[13] A PDI value greater than 0.7 may indicate that the sample is not suitable for DLS analysis.[13]
3.2.3 Assay of Iron by UV-Vis Spectrophotometry
This method can be used to determine the total iron content in the formulation.
Materials & Equipment:
-
UV-Vis Spectrophotometer.
-
Hydrochloric acid (HCl), concentrated.
-
Certified iron standard solution.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation: Prepare a series of iron standard solutions of known concentrations (e.g., 2.0 to 10.0 µg/mL) by diluting the certified iron standard with a suitable acidic solution (e.g., dilute HCl).[14]
-
Sample Preparation: a. Accurately pipette a volume of the this compound injection (e.g., 2.0 mL) into a 100 mL volumetric flask.[14] b. Add HCl (e.g., 5 mL) to break the complex and turn the solution yellow.[14] c. Dilute to volume with WFI. d. Perform a further quantitative dilution to bring the iron concentration into the range of the standard curve.
-
Measurement: Measure the absorbance of the standard solutions and the prepared sample solution at the wavelength of maximum absorbance for iron (e.g., ~248.3 nm for AAS or ~450 nm for certain colorimetric methods).[14][15]
-
Calculation: Construct a calibration curve from the standard solutions (Absorbance vs. Concentration). Use the absorbance of the sample solution to determine its iron concentration from the curve, accounting for all dilutions.
4.0 Visualizations
References
- 1. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: this compound [nrfhh.com]
- 4. nrfhh.com [nrfhh.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade this compound complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101671373A - Preparation method for this compound bulk drug and injection thereof - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 14. pharmadekho.com [pharmadekho.com]
- 15. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
Application Notes and Protocols for Sterilization of Iron Sucrose Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common sterilization techniques for iron sucrose solutions, a critical step in the manufacturing of parenteral iron products for the treatment of iron deficiency anemia. The choice of sterilization method can significantly impact the physicochemical properties and stability of the this compound complex, a nanocolloidal solution of ferric hydroxide in complex with sucrose. This document outlines protocols for steam sterilization (autoclaving), sterile filtration, and gamma irradiation, and details the analytical methods for evaluating the impact of these techniques on the final product quality.
Introduction to Sterilization of this compound
This compound injections are colloidal solutions where the iron-carbohydrate nanoparticles consist of an iron-oxyhydroxide core stabilized by a carbohydrate shell.[1][2] The integrity of this complex is crucial for its safety and efficacy. Sterilization is a mandatory step to ensure the absence of microbial contamination in the final parenteral product. However, the energy input from sterilization processes can potentially disrupt the delicate structure of the this compound nanoparticles, leading to changes in particle size, molecular weight, and the release of labile iron, which can be associated with adverse effects.[3][4] Therefore, careful selection and validation of the sterilization method are paramount. The most common methods investigated for parenteral solutions are steam sterilization, sterile filtration, and gamma irradiation.[5][6]
Comparative Overview of Sterilization Techniques
The selection of an appropriate sterilization method depends on the heat and radiation sensitivity of the this compound formulation. Below is a summary of the key considerations for each technique.
| Sterilization Method | Principle of Action | Typical Parameters | Advantages | Disadvantages & Potential Impact on this compound |
| Steam Sterilization (Autoclaving) | Uses saturated steam under pressure to achieve a high temperature that denatures microbial proteins and enzymes. | 121°C for 15 minutes at approximately 15 psi.[5] | Terminal sterilization, cost-effective, reliable, and well-established. | High temperatures can potentially lead to aggregation of this compound nanoparticles, changes in molecular weight, and degradation of the sucrose component.[7] |
| Sterile Filtration | Physical removal of microorganisms from the solution by passing it through a sterile filter with a pore size rating of 0.22 µm or smaller.[8] | Filtration through a 0.22 µm sterilizing-grade filter. | Suitable for heat-sensitive materials as it is a non-thermal process. Avoids heat-induced degradation. | Does not sterilize the final container; requires aseptic filling. Potential for adsorption of product components onto the filter membrane. Does not remove viruses or endotoxins effectively. |
| Gamma Irradiation | Uses high-energy photons emitted from a Cobalt-60 source to damage the DNA of microorganisms, rendering them non-viable.[6][9] | Standard dose is typically 25 kGy.[10] | Terminal sterilization in the final packaging. High penetration power. No significant temperature increase, making it a "cold" process.[9] | Can cause radiolysis of water and degradation of the sucrose molecule, potentially affecting the stability of the iron complex.[11] May alter the physicochemical properties of the formulation. |
Experimental Protocols
Steam Sterilization (Autoclaving) Protocol
This protocol describes a typical steam sterilization cycle for this compound solution filled in vials.
Objective: To achieve sterility of the this compound solution via moist heat.
Materials:
-
This compound solution (20 mg/mL elemental iron)
-
Glass vials and stoppers suitable for autoclaving
-
Autoclave validated for pharmaceutical use
Procedure:
-
Fill the this compound solution into the glass vials under controlled, clean conditions.
-
Loosely place the stoppers on the vials to allow for pressure equalization.
-
Load the vials into the autoclave in a manner that ensures uniform steam penetration.
-
Run the autoclave cycle with the following parameters:
-
Sterilization Temperature: 121°C
-
Sterilization Time: 15 minutes
-
Pressure: Approximately 15 psi (103.4 kPa)
-
-
After the cycle is complete and the pressure has returned to atmospheric, carefully remove the vials.
-
Immediately seal the vials by fully inserting the stoppers and applying crimp caps in a sterile environment (e.g., a laminar flow hood).
-
Label the sterilized vials and store them under specified conditions for post-sterilization analysis.
Sterile Filtration Protocol
This protocol outlines the procedure for sterilizing an this compound solution by filtration.
Objective: To remove microbial contamination from the this compound solution through filtration.
Materials:
-
This compound solution (20 mg/mL elemental iron)
-
Sterile, single-use filtration unit with a 0.22 µm sterilizing-grade membrane (e.g., Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF)).
-
Sterile receiving vessel
-
Peristaltic pump or pressure vessel
-
Aseptic processing area (e.g., Class A/ISO 5 environment)
Procedure:
-
All filtration components (tubing, filter, receiving vessel) must be pre-sterilized.
-
In an aseptic environment, assemble the filtration train, connecting the bulk this compound solution container to the filter inlet and the filter outlet to the sterile receiving vessel.
-
Before filtering the product, perform a filter integrity test (e.g., bubble point test or forward flow test) as recommended by the filter manufacturer to ensure the filter is not compromised.
-
Pump the this compound solution through the 0.22 µm filter at a controlled flow rate and pressure, as validated for the specific product and filter combination.
-
Collect the sterile filtrate in the receiving vessel.
-
After filtration of the entire batch, perform a post-use filter integrity test to confirm the filter maintained its integrity throughout the process.
-
Aseptically fill the sterile filtrate into pre-sterilized vials and seal them.
-
Label the vials and store them for further analysis.
Gamma Irradiation Protocol
This protocol provides a general guideline for the gamma irradiation of this compound solution. The exact dose and validation should be determined based on bioburden studies according to ISO 11137.[12]
Objective: To achieve terminal sterilization of the final packaged this compound solution using gamma radiation.
Materials:
-
This compound solution filled and sealed in final containers (e.g., glass vials).
-
Validated gamma irradiation facility with a Cobalt-60 source.
-
Dosimeters for measuring the absorbed radiation dose.
Procedure:
-
Package the sealed vials of this compound solution into a suitable carrier for irradiation.
-
Place dosimeters at various locations within the product load to monitor the absorbed dose.
-
Expose the product to gamma radiation to achieve a target dose, typically 25 kGy, which is a standard dose for sterilization of healthcare products.[10] The dose should be validated based on the initial bioburden of the product to achieve a Sterility Assurance Level (SAL) of 10⁻⁶.[13]
-
The irradiation process is a "cold" process, meaning there is no significant increase in the product's temperature.[9]
-
After irradiation, the product is immediately available for use as there is no quarantine period.
-
Collect the dosimeters and measure the absorbed dose to ensure it falls within the specified range.
-
Store the sterilized product under controlled conditions and perform post-irradiation analysis.
Post-Sterilization Analysis and Data
The following analytical techniques are crucial for assessing the impact of sterilization on the quality of the this compound solution.
Physicochemical Properties
Table 1: Comparison of the Potential Effects of Sterilization on Physicochemical Properties of this compound
| Parameter | Steam Sterilization (Autoclaving) | Sterile Filtration | Gamma Irradiation | Analytical Technique(s) |
| Appearance | Potential for slight color change or formation of visible particulates. | No change expected if no interaction with the filter. | Potential for color change due to radiolysis. | Visual Inspection, UV-Vis Spectroscopy |
| Particle Size (Z-average) | Potential for an increase due to aggregation at high temperatures.[7] | No significant change expected. | Potential for changes due to degradation of the sucrose shell. | Dynamic Light Scattering (DLS) |
| Molecular Weight (Mw) | Generally reported to be substantially unaltered (change < ±1000 Daltons).[14] | No change expected. | Potential for a decrease due to degradation of the sucrose and iron core complex. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[1] |
| Labile Iron | Potential for an increase due to thermal stress on the complex. | No significant change expected. | Potential for an increase due to radiolytic degradation of the complex.[4] | HPLC-based methods, Transferrin binding assays[3][4] |
| pH | May remain stable or show slight changes. | No change expected. | Potential for a decrease due to the formation of acidic degradation products from sucrose.[11] | pH Meter |
Experimental Protocols for Analysis
Objective: To determine the Z-average particle size and polydispersity index (PDI) of the this compound nanoparticles.
Procedure:
-
Dilute the this compound sample to an appropriate concentration (e.g., 1-2 mg/mL of iron) with water for injection or a suitable buffer.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.1 µm) to remove any extraneous dust particles.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions, collecting data from multiple runs.
-
Analyze the data to obtain the Z-average hydrodynamic diameter and the PDI.
Objective: To determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the this compound complex.
Procedure:
-
Prepare a mobile phase suitable for the separation of iron-carbohydrate complexes (e.g., an aqueous buffer).
-
Calibrate the SEC system using appropriate molecular weight standards (e.g., pullulan or dextran standards).
-
Dilute the this compound sample to a suitable concentration with the mobile phase.
-
Inject the sample into the SEC system equipped with a suitable column (e.g., a gel filtration column) and detector (e.g., a refractive index detector).
-
Run the chromatography and record the chromatogram.
-
Calculate the Mw and Mn based on the calibration curve.
Objective: To measure the amount of weakly bound or "labile" iron that can be released from the this compound complex.
Procedure (based on a transferrin binding assay): [3]
-
Incubate a known concentration of the this compound solution with human apotransferrin (iron-free transferrin) in a physiologically relevant buffer at 37°C.
-
After a defined incubation period, separate the iron-transferrin complex from the this compound nanoparticles using a suitable method (e.g., ultrafiltration).
-
Quantify the amount of iron bound to transferrin in the filtrate using a validated analytical method for iron determination (e.g., colorimetric assay or atomic absorption spectroscopy).
-
Express the labile iron as a percentage of the total iron in the original sample.
Visualizations
Caption: Workflow of different sterilization methods for this compound solutions.
Caption: Potential degradation pathways of this compound under sterilization stress.
Conclusion
The sterilization of this compound solutions requires a thorough understanding of the potential impacts of each method on the product's critical quality attributes. While steam sterilization is a robust terminal sterilization method, its potential to induce aggregation necessitates careful validation. Sterile filtration is a gentle method for heat-sensitive formulations but requires stringent aseptic processing. Gamma irradiation offers terminal sterilization without heat but can lead to radiolytic degradation. The choice of the optimal sterilization technique must be based on comprehensive stability studies that evaluate the physicochemical integrity of the this compound complex post-sterilization. The analytical methods and protocols provided herein serve as a guide for these critical evaluations in the development of safe and effective parenteral iron therapies.
References
- 1. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Labile iron in parenteral iron formulations: a quantitative and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AU2016273064A1 - Composition of this compound and process for its preparation - Google Patents [patents.google.com]
- 6. Gamma Ray Sterilization: An Ideal Solution for Large Volumes [ionisos.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106137953A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 9. starfishmedical.com [starfishmedical.com]
- 10. ebeammachine.com [ebeammachine.com]
- 11. mdpi.com [mdpi.com]
- 12. ISO 11137-Gamma Sterilization Validation (A Brief Guidance) | Operon Strategist [operonstrategist.com]
- 13. greenlight.guru [greenlight.guru]
- 14. WO2016194000A1 - Composition of this compound and process for its preparation - Google Patents [patents.google.com]
Application Notes: Utilizing Iron Sucrose for Cellular Iron Metabolism Studies
Introduction
Iron is a critical element for various cellular processes, including oxygen transport, energy metabolism, and DNA synthesis[1]. The study of cellular iron homeostasis is crucial for understanding numerous physiological and pathological conditions. Iron sucrose, a complex of polynuclear iron (III)-hydroxide in sucrose, is an intravenously administered iron preparation used clinically to treat iron deficiency anemia[1][2]. In a research setting, this compound serves as a valuable tool to investigate the mechanisms of cellular iron uptake, storage, and regulation. Following administration, this compound is dissociated into iron and sucrose[3][4][5]. The iron is then transported by transferrin and taken up by cells, primarily via the transferrin receptor-mediated endocytosis pathway, making it an excellent model for studying physiological iron handling[3][4][6].
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to use this compound as an iron source to study its effects on cellular iron metabolism, including changes in iron storage proteins (ferritin) and iron uptake machinery (transferrin receptor).
Key Signaling Pathway: Cellular Iron Uptake and Regulation
The regulation of intracellular iron levels is a tightly controlled process. When cells are supplied with iron from this compound, the iron-transferrin complex binds to the transferrin receptor 1 (TfR1) on the cell surface. This complex is internalized through endocytosis. Inside the endosome, a drop in pH causes iron to be released from transferrin. The ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) and transported into the cytoplasm by the divalent metal transporter 1 (DMT1)[6][7]. Excess intracellular iron is stored in the protein ferritin to prevent toxicity. The expression of TfR1 and ferritin is post-transcriptionally regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system[7][8][9]. High iron levels cause IRPs to detach from the IREs on TfR1 and ferritin mRNA. This leads to the degradation of TfR1 mRNA (reducing iron uptake) and promotes the translation of ferritin mRNA (increasing iron storage)[7][9].
Experimental Workflow
A typical workflow for studying the effects of this compound on cellular iron metabolism involves several stages: cell culture and treatment, visualization and quantification of intracellular iron, and analysis of key regulatory proteins and their corresponding mRNA levels.
Data Presentation
Quantitative data from experiments should be summarized to show the dose-dependent effects of this compound on key markers of iron metabolism.
Table 1: Expected Changes in Iron Metabolism Markers after this compound Treatment Data presented are hypothetical and representative of expected outcomes based on published literature[1][10][11].
| Treatment Group | Intracellular Iron (nmol/mg protein) | Ferritin (Relative Expression) | Transferrin Receptor 1 (TfR1) (Relative Protein Expression) | Transferrin Receptor 1 (TfR1) (Relative mRNA Expression) |
| Control (0 µg/mL) | 5.2 ± 0.8 | 1.0 | 1.0 | 1.0 |
| This compound (50 µg/mL) | 15.6 ± 2.1 | 2.5 | 0.7 | 0.6 |
| This compound (100 µg/mL) | 28.9 ± 3.5 | 4.8 | 0.4 | 0.3 |
| This compound (200 µg/mL) | 45.1 ± 5.2 | 7.2 | 0.2 | 0.1 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells (e.g., HepG2, K562, or J774A.1 macrophages) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound (Venofer®, 20 mg/mL elemental iron) by diluting it in serum-free culture medium to a concentration of 1 mg/mL. Further dilute this stock to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL).
-
Cell Treatment: Remove the existing culture medium from the cells. Wash the cells once with sterile Phosphate Buffered Saline (PBS). Add the medium containing the different concentrations of this compound to the cells. Include a control group with medium only.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, wash the cells twice with cold PBS to remove any extracellular this compound before proceeding with downstream applications.
Protocol 2: Prussian Blue Staining for Intracellular Iron
This protocol allows for the qualitative visualization of ferric iron (Fe³⁺) stores within cells[12][13][14].
-
Cell Fixation: After treatment, wash cells grown on coverslips with PBS. Fix the cells with 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature[13].
-
Washing: Aspirate the fixation solution and wash the cells three times with distilled water.
-
Staining Solution Preparation: Prepare a fresh working solution by mixing equal parts of 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide just before use[13].
-
Staining: Immerse the fixed cells in the Prussian Blue working solution for 20 minutes at room temperature[13]. A blue color will develop in the presence of ferric iron[12].
-
Washing: Wash the cells thoroughly with distilled water (3 changes)[13].
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei[13].
-
Dehydration and Mounting: Dehydrate the cells through a graded series of alcohol (e.g., 95% and 100%) and clear with xylene before mounting on slides with a resinous mounting medium[13].
-
Visualization: Observe the slides under a light microscope. Iron deposits will appear as distinct blue precipitates[15].
Protocol 3: Quantification of Intracellular Iron Content
This protocol describes a colorimetric assay to quantify total iron in cell lysates[16][17].
-
Sample Preparation: Harvest treated cells and wash them with cold PBS. Homogenize 1-5 x 10⁶ cells in 300 µL of Iron Assay Buffer on ice[16][17].
-
Centrifugation: Centrifuge the homogenates at 16,000 x g for 10 minutes at 4°C to remove insoluble material[17]. Collect the supernatant.
-
Standard Curve Preparation: Prepare an iron standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a 1 mM iron standard solution[17].
-
Assay Reaction:
-
Add 50 µL of each sample supernatant to a 96-well plate in duplicate.
-
Add 50 µL of Iron Assay Buffer to each sample well to bring the volume to 100 µL.
-
To measure total iron, add 5 µL of Iron Reducer to each standard and sample well. This reduces Fe³⁺ to Fe²⁺[16].
-
Mix and incubate at room temperature for 30 minutes.
-
-
Color Development: Add 100 µL of Iron Probe to each well. Mix and incubate for 60 minutes at room temperature, protected from light[17]. The probe will react with Fe²⁺ to produce a colored complex[16].
-
Measurement: Measure the absorbance at 593 nm using a microplate reader[16][17].
-
Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein concentration of the lysate[17].
Protocol 4: Western Blot for Ferritin and Transferrin Receptor 1 (TfR1)
This protocol details the detection of key iron-regulated proteins by western blotting.
-
Protein Lysate Preparation: Lyse harvested cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins on an 8-12% SDS-polyacrylamide gel[18][19].
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control (β-actin).
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for TfR1 mRNA
This protocol is for quantifying the relative expression of the TfR1 gene (TFRC).
-
RNA Isolation: Isolate total RNA from harvested cells using a suitable kit or TRIzol reagent according to the manufacturer's instructions[22]. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA[22].
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers[22].
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of each forward and reverse primer (10 µM stock) for TFRC and a housekeeping gene (e.g., GAPDH, ACTB)[23].
-
7 µL of nuclease-free water.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a typical cycling program:
-
Data Analysis: Calculate the relative expression of TFRC mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the expression levels in this compound-treated samples to the untreated control.
References
- 1. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systems Biology Approach to Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Regulation of cellular iron metabolism | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-world experience of intravenous this compound supplementation and dynamics of soluble transferrin receptor and hepcidin in a Spanish cohort of absolute iron deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of intravenous this compound in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopal.com [biopal.com]
- 13. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 14. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Colorimetric Iron Quantification Assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ferritin heavy chain antibody (11682-1-AP) | Proteintech [ptglab.com]
- 21. Ferritin Polyclonal Antibody (PA1-29381) [thermofisher.com]
- 22. mcgill.ca [mcgill.ca]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Iron Sucrose Infusion in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of iron sucrose in experimental research settings. The information is intended to guide the design and execution of studies investigating the efficacy, safety, and mechanisms of action of intravenous iron therapies.
Introduction
This compound is a widely utilized intravenous iron preparation for the treatment of iron deficiency anemia, particularly in the context of chronic kidney disease.[1][2] Its use in experimental studies allows for the investigation of iron metabolism, erythropoiesis, and the potential off-target effects of parenteral iron administration.[3][4] These protocols are designed to provide a framework for conducting such studies in a standardized and reproducible manner.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various experimental studies involving this compound administration.
Table 1: Hematological and Iron Status Parameters in Rats Following Repeated Intravenous this compound Administration (40 mg/kg) [5]
| Parameter | Control Group | This compound Group | P-value |
| Day 1 | |||
| Hemoglobin (g/dL) | No significant difference | No significant difference | NS |
| Serum Iron (µg/dL) | 150 ± 20 | 450 ± 50 | <0.01 |
| Transferrin Saturation (%) | 30 ± 5 | 90 ± 10 | <0.01 |
| Day 8 | |||
| Hemoglobin (g/dL) | No significant difference | No significant difference | NS |
| Serum Iron (µg/dL) | 160 ± 25 | 420 ± 45 | <0.01 |
| Transferrin Saturation (%) | 32 ± 6 | 85 ± 12 | <0.01 |
| Day 29 | |||
| Hemoglobin (g/dL) | No significant difference | No significant difference | NS |
| Serum Iron (µg/dL) | 155 ± 22 | 380 ± 40 | <0.01 |
| Transferrin Saturation (%) | 31 ± 5 | 80 ± 11 | <0.01 |
Data are presented as mean ± standard deviation. NS: Not Significant.
Table 2: Biochemical Parameters in Rats Following Repeated Intravenous this compound Administration (40 mg/kg) [5]
| Parameter | Control Group | This compound Group | P-value |
| Day 1 | |||
| Creatinine Clearance (mL/min) | 1.5 ± 0.2 | 0.8 ± 0.1 | <0.01 |
| Proteinuria (mg/24h) | 10 ± 2 | 35 ± 5 | <0.01 |
| AST (U/L) | 80 ± 10 | 150 ± 20 | <0.01 |
| ALT (U/L) | 40 ± 5 | 90 ± 15 | <0.01 |
| ALP (U/L) | 200 ± 30 | 400 ± 50 | <0.01 |
| Day 8 | |||
| Creatinine Clearance (mL/min) | 1.6 ± 0.3 | 0.9 ± 0.2 | <0.01 |
| Proteinuria (mg/24h) | 12 ± 3 | 40 ± 6 | <0.01 |
| AST (U/L) | 85 ± 12 | 160 ± 25 | <0.01 |
| ALT (U/L) | 42 ± 6 | 95 ± 18 | <0.01 |
| ALP (U/L) | 210 ± 35 | 420 ± 60 | <0.01 |
| Day 29 | |||
| Creatinine Clearance (mL/min) | 1.5 ± 0.2 | 1.0 ± 0.2 | <0.01 |
| Proteinuria (mg/24h) | 11 ± 2 | 38 ± 5 | <0.01 |
| AST (U/L) | 82 ± 11 | 155 ± 22 | <0.01 |
| ALT (U/L) | 41 ± 5 | 92 ± 16 | <0.01 |
| ALP (U/L) | 205 ± 32 | 410 ± 55 | <0.01 |
Data are presented as mean ± standard deviation. AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, ALP: Alkaline Phosphatase.
Experimental Protocols
Animal Model and Husbandry
-
Species: Wistar rats[3][4][5] or ApoE-/- mice[6] are commonly used models.
-
Age and Weight: Specify the age and weight range of the animals at the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of any experimental procedures.
This compound Administration Protocol (Rat Model)[5]
This protocol is based on a study investigating the effects of different intravenous this compound preparations.
-
Preparation of this compound Solution:
-
Dosing and Administration:
-
The dosage used in several rat studies is 40 mg of elemental iron per kg of body weight.[5]
-
Administer the solution via intravenous (IV) injection into the tail vein.
-
The total volume of the injection should be adjusted based on the animal's body weight.
-
In long-term studies, injections can be repeated at regular intervals, for example, once a week for four weeks.[5]
-
-
Control Group:
-
The control group should receive an equivalent volume of the vehicle (e.g., 0.9% saline solution) following the same administration schedule.[5]
-
Atherosclerosis Model Protocol (ApoE-/- Mice)[6]
This protocol is designed to investigate the effect of this compound on the development of atherosclerosis.
-
Surgical Procedure (Unilateral Nephrectomy - UNx):
-
At 8 weeks of age, perform a left unilateral nephrectomy on ApoE-/- mice to induce renal dysfunction, a model for chronic kidney disease.[6] A sham operation should be performed on the control group.
-
-
This compound Administration:
-
Euthanasia and Tissue Collection:
-
At 21 weeks of age, euthanize the mice and collect the aorta for the analysis of atherosclerotic plaque areas.[6]
-
Biochemical Analysis
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., 24 hours, 8 days, 29 days after administration) for biochemical analysis.[5]
-
Blood can be collected via retro-orbital bleeding or cardiac puncture at the time of euthanasia.
-
-
Hematological Parameters:
-
Measure hemoglobin (Hb), hematocrit (Hct), and other relevant red blood cell indices.
-
-
Iron Indices:
-
Determine serum iron concentration, total iron-binding capacity (TIBC), and calculate transferrin saturation (TSAT).
-
Measure serum ferritin levels.
-
-
Markers of Organ Function and Inflammation:
Visualization of Pathways and Workflows
Cellular Uptake and Iron Metabolism Pathway
The following diagram illustrates the proposed pathway for the cellular uptake and metabolism of iron following the administration of this compound.
Caption: Cellular processing of iron from this compound.
Experimental Workflow for a Rat Study
The diagram below outlines a typical experimental workflow for an in vivo study using a rat model.
Caption: Experimental workflow for a rat this compound study.
Signaling Pathway in Atherogenesis
This diagram illustrates a signaling pathway implicated in this compound-induced early atherogenesis.[6]
Caption: this compound-induced signaling in atherogenesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New rat models of this compound-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous this compound Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. VENOFER (this compound INJECTION,USP) 100mg ELEMENTAL IRON PER 5mL (20mg/mL) [dailymed.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Intravenous this compound is safe but does not prevent development of anemia or iron deficiency in healthy cats undergoing serial venipuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cytotoxicity of Iron Sucrose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of iron sucrose on various cell types.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound on different cell types?
A1: this compound has been shown to exert cytotoxic effects on a variety of cell types, primarily through the induction of oxidative stress, apoptosis, and inflammation.[1][2][3][4][5][6][7][8][9]
-
Endothelial Cells: Studies have demonstrated that this compound can inhibit proliferation, induce apoptosis, and cause cellular injury in endothelial cells.[2][5][6][7] This can lead to endothelial dysfunction.[2][5]
-
Renal Cells: this compound has been associated with potential nephrotoxicity, with some studies suggesting it is more toxic to renal tubule function than other iron formulations.[4][10]
-
Peritoneal Mesothelial Cells: In vitro studies have shown that this compound is cytotoxic to human peritoneal mesothelial cells in a dose-dependent manner, leading to inhibited cell growth and increased release of lactate dehydrogenase (LDH).[3][11]
-
Immune Cells: this compound can impair the function of immune cells. It has been shown to promote apoptosis in polymorphonuclear leukocytes (PMNs) and suppress their phagocytic function.[8][12] It can also negatively affect the survival of lymphocyte subpopulations, particularly CD4+ cells.[13]
-
Hepatocytes: While the liver is a primary site for iron metabolism, high doses of iron can be hepatotoxic, leading to cellular damage.[14][15][16]
-
Colon Cancer Cells: Interestingly, in the context of cancer research, this compound has been found to enhance the toxicity of pharmacological ascorbate in colon cancer cells by increasing intracellular labile iron and subsequent generation of hydrogen peroxide.[17][18][19]
Q2: What are the primary mechanisms underlying this compound-induced cytotoxicity?
A2: The primary mechanisms of this compound cytotoxicity involve:
-
Oxidative Stress: this compound administration can lead to an increase in non-transferrin-bound iron (NTBI), which is redox-active and can catalyze the formation of reactive oxygen species (ROS).[20][21][22] This oxidative stress can damage cellular components like lipids, proteins, and DNA.[21][23]
-
Apoptosis: this compound has been shown to induce apoptosis in various cell types, including endothelial cells and polymorphonuclear leukocytes.[2][6][7][8] This is often mediated through the activation of caspase-dependent signaling pathways.[6][7][24]
-
Inflammation: The oxidative stress induced by this compound can also trigger inflammatory responses.[1][23]
Q3: How does this compound compare to other intravenous iron formulations in terms of cytotoxicity?
A3: Several studies suggest that different intravenous iron preparations have varying cytotoxicity profiles. This compound has been reported to be more cytotoxic to endothelial cells and renal tubules compared to iron dextran.[4][6][7] The release of labile iron, which contributes to oxidative stress, can differ between formulations.[1]
Troubleshooting Guides
Problem 1: High levels of cell death observed in my cell culture after treatment with this compound.
-
Possible Cause 1: Inappropriate Concentration. The cytotoxic effects of this compound are dose-dependent.[3][5][11]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic, or desired cytotoxic concentration for your specific cell type and experimental goals. Start with a wide range of concentrations based on literature values.
-
-
Possible Cause 2: Cell Type Sensitivity. Different cell types exhibit varying sensitivity to this compound.[4][5][6][7][8]
-
Solution: Review literature specific to your cell line to understand its known sensitivity. If data is unavailable, you may need to establish a baseline cytotoxicity profile.
-
-
Possible Cause 3: Contamination of Cell Culture.
-
Solution: Ensure aseptic techniques are strictly followed. Regularly test your cell cultures for mycoplasma contamination.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in this compound Preparation. The physicochemical properties of this compound formulations can vary, potentially affecting their cytotoxic potential.[1]
-
Solution: Use a consistent source and lot of this compound for your experiments. If you switch suppliers, consider re-validating your key findings.
-
-
Possible Cause 2: Cell Passage Number. The characteristics and sensitivity of cell lines can change with high passage numbers.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Possible Cause 3: Inconsistent Incubation Times. The duration of exposure to this compound can significantly impact cytotoxicity.[5]
-
Solution: Standardize the incubation time for all experiments and ensure it is appropriate for the assay being performed.
-
Problem 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).
-
Possible Cause: Single Assay Limitation. A single cytotoxicity assay (e.g., LDH release for necrosis or a simple viability stain) may not provide a complete picture.
-
Solution: Employ a multi-parametric approach. Combine assays that measure different aspects of cell death. For example:
-
Apoptosis: Use TUNEL assays to detect DNA fragmentation, or flow cytometry with Annexin V/Propidium Iodide (PI) staining to identify apoptotic and necrotic cells.[6][7] Western blotting for caspase activation (e.g., cleaved caspase-3) can also confirm apoptosis.[6]
-
Necrosis: Measure the release of intracellular enzymes like LDH.[3][11]
-
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Types
| Cell Type | Concentration | Effect | Reference |
| Human Aortic Endothelial Cells | 10-100 µg/mL | Dose-dependent decrease in cellular viability. At 50 and 100 µg/mL, only about 20% of cells were viable. | [5] |
| Bovine Aortic Endothelial Cells | 0.1 and 1 mg/mL | 20.4% and 38.3% increase in apoptotic rate, respectively. | [7] |
| Human Peritoneal Mesothelial Cells | 0.1 mg/mL | 34% inhibition of cell growth. | [3][11] |
| Human Peritoneal Mesothelial Cells | 1 mg/mL | Increased LDH release (67.1 ± 30.3 mU/mL vs. 7.9 ± 6.4 in control). | [3][11] |
| Polymorphonuclear Leukocytes | Pharmacologically-relevant concentrations | Significant apoptosis and dose-dependent suppression of phagocytic function. | [8] |
| Peripheral Blood Lymphocytes | 20-500 mg (in vivo) | Increased oxidative DNA damage. | [21] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on human aortic endothelial cells.[5]
-
Cell Seeding: Seed human aortic endothelial cells (HAECs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for the desired duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Protocol 2: TUNEL Assay for Apoptosis Detection
This protocol is based on a study on bovine aortic endothelial cells.[6][7]
-
Cell Culture and Treatment: Culture bovine aortic endothelial cells (BAECs) on glass coverslips. Treat the cells with this compound (e.g., 0.1 and 1 mg/mL) overnight.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Staining and Mounting: Counterstain the nuclei with a suitable dye (e.g., DAPI). Mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for high cell death.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Issues With Intravenous Iron Products in the Management of Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Endothelial Injury and Dysfunction and Monocyte Adhesion/Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic stress pathway activation mediated by iron on endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound impairs phagocytic function and promotes apoptosis in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron overdose: a contributor to adverse outcomes in randomized trials of anemia correction in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Kidney Injury Following Intravenous this compound in a 67-Year-Old Male: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of different intravenous iron preparations on lymphocyte intracellular reactive oxygen species generation and subpopulation survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatocellular damage following therapeutic intravenous this compound infusion in a child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of high-dose intravenous iron injection on hepatic function in a rat model of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Augmentation of intracellular iron using this compound enhances the toxicity of pharmacological ascorbate in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanelements.com [americanelements.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Studying the Intravenous this compound in Antioxidant Status and Oxidative Stress in Pregnant Females with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intravenous Iron Exacerbates Oxidative DNA Damage in Peripheral Blood Lymphocytes in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A pilot study on effect of intravenous this compound on oxidative stress and antioxidant status of pregnant women with iron deficiency anemia - Indian Journal of Medical Sciences [ijmsweb.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Iron Sucrose Interference in Biochemical Assays
Welcome to the technical support center for managing biochemical assay interference caused by iron sucrose. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate the effects of this compound in experimental and clinical laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with laboratory assays?
A1: this compound (e.g., Venofer®) is an intravenous medication used to treat iron deficiency anemia. It consists of a polynuclear iron (III)-hydroxide core complexed with a large sucrose shell.[1] Following administration, it dissociates into iron and sucrose, allowing the iron to be transported by transferrin for hemoglobin synthesis.[2][3]
Interference in biochemical assays can occur through two primary mechanisms:
-
Physiological (In-Vivo) Effects: The drug can cause a real change in the patient's analyte levels. For example, some intravenous iron formulations can increase Fibroblast Growth Factor 23 (FGF23), a hormone that promotes phosphate excretion by the kidneys, leading to clinically significant hypophosphatemia (low phosphate levels).[4][5]
-
Analytical (In-Vitro) Interference: The this compound complex itself can directly interfere with the assay chemistry. This is common in colorimetric assays where the dark color of the iron complex can absorb light at the measurement wavelength, or where the large molecule can cause turbidity and light scattering, leading to inaccurate spectrophotometric readings.[6][7] The iron complex may also react with assay reagents, particularly in assays that use a reducing agent.[6]
Q2: Which biochemical assays are most commonly affected by this compound?
A2: The most significant and well-documented interference is with serum phosphate measurements.[8] While this compound has a lower incidence rate than other formulations like ferric carboxymaltose (FCM), it can still lead to transient hypophosphatemia.[5][9][10] Additionally, iron panel tests (serum iron, ferritin, transferrin saturation) will be falsely elevated if blood is drawn too soon after an infusion and should be avoided for several weeks.[11][12] Assays for other analytes like magnesium and liver function are not commonly reported to have direct analytical interference, but true physiological changes in liver function can occur in cases of iron overload.[13][14]
Q3: How long after an this compound infusion should we wait before drawing blood for testing?
A3: The waiting period depends on the test being performed. Adhering to proper timing is the most effective way to avoid misleading results.
-
For Iron Studies (Ferritin, TSAT): It is recommended to wait at least 4 weeks after the final infusion. Testing earlier can lead to falsely elevated results that do not accurately reflect true iron stores.[11][12] For large single doses (≥1,000 mg), a minimum of a 2-week interval is advised.[12]
-
For Serum Phosphate: Hypophosphatemia is typically observed within the first 2 weeks post-infusion, with levels often normalizing by 12 weeks.[5][8] Monitoring within this initial 2-week window may be necessary to detect clinically relevant hypophosphatemia.
Q4: Is it possible to remove this compound from a sample before running an assay?
A4: While there are no standardized, validated protocols for the routine removal of this compound from clinical samples, experimental approaches can be explored. Methods involving sample manipulation, such as dilution or chemical precipitation, risk altering the sample matrix and should be thoroughly validated.[15] For instance, acidification and protein precipitation could potentially remove the complex but may also affect the analyte of interest.
Troubleshooting Guides
Issue: Unexpectedly Low Phosphate Reading Post-Iron Sucrose Infusion
You've received a patient sample for phosphate analysis and the result is significantly lower than expected. The patient history indicates a recent this compound infusion. How do you proceed?
Troubleshooting Steps:
-
Verify Infusion Details: Confirm the specific IV iron formulation used (this compound vs. ferric carboxymaltose) and the date of the last administration. This is critical, as ferric carboxymaltose is associated with a much higher incidence of severe hypophosphatemia.[5][10]
-
Assess the Timing: Compare the blood draw date to the infusion date. If the sample was taken within 2 weeks of the infusion, the low phosphate level is likely a real, physiological effect.[8]
-
Understand the Mechanism: The likely cause is an FGF23-mediated increase in renal phosphate wasting, not a direct analytical interference with the phosphate assay itself.[5]
-
Clinical Correlation: Correlate the lab value with the patient's clinical status. Symptoms of moderate to severe hypophosphatemia can include fatigue, muscle weakness, and bone pain, which can mimic the symptoms of iron deficiency itself.[5]
-
Recommend Follow-up: Advise re-testing the patient's phosphate levels 4 to 12 weeks after the final this compound dose to confirm normalization.[8] If future IV iron is needed for a patient who developed significant hypophosphatemia, recommend switching to an alternative formulation with a lower risk profile.[5]
Data Summary Tables
Table 1: Comparative Incidence of Hypophosphatemia by IV Iron Formulation
This table summarizes the reported incidence of low serum phosphate following administration of this compound (IS) versus Ferric Carboxymaltose (FCM).
| IV Iron Formulation | Incidence of Hypophosphatemia (<2.5 mg/dL) | Severity | Onset | Source |
| This compound (IS) | < 1% to 40% | Generally mild and transient | Within 2 weeks | [5][8] |
| Ferric Carboxymaltose (FCM) | 47% to 92% | Can be severe and prolonged | Within 2 weeks | [5][8] |
Table 2: Recommended Blood Draw Timelines After this compound Infusion
Use this guide to schedule blood draws for common analytes to minimize the risk of interference.
| Analyte / Test Panel | Recommended Waiting Period | Rationale | Source |
| Iron Studies (Ferritin, TSAT, Serum Iron) | ≥ 4 weeks | To avoid falsely elevated results from circulating iron complex. | [11][12] |
| Serum Phosphate | Monitor within 2 weeks for clinical effect; re-check at 12 weeks for normalization. | To detect transient, physiological hypophosphatemia. | [5][8] |
| Complete Blood Count (CBC) | 1-2 weeks for initial response; 4-8 weeks for full effect. | To assess therapeutic response (increase in hemoglobin). | [11][16] |
Experimental Protocols
Protocol 1: Interference Validation by Sample Spiking
This protocol provides a methodology to determine if this compound interferes with a specific in-house spectrophotometric assay.
Objective: To quantify the degree of interference from this compound in a given biochemical assay by measuring analyte recovery in spiked samples.
Materials:
-
This compound injection solution (20 mg/mL elemental iron).
-
Base sample matrix (e.g., pooled normal human serum or plasma).
-
Calibrators and controls for the assay .
-
Assay-specific reagents.
-
Spectrophotometer.
Methodology:
-
Preparation of this compound Stock:
-
Create a high-concentration stock solution of this compound (e.g., 1000 µg/mL elemental iron) by diluting the injection solution with deionized water or saline.
-
-
Preparation of Spiked Samples:
-
Aliquot the base sample matrix into a series of tubes.
-
Add increasing volumes of the this compound stock solution to create a range of concentrations that reflect potential clinical levels (e.g., 0, 10, 50, 100, 200 µg/mL). Ensure the volume added is small (<5% of the total sample volume) to avoid significant dilution of the matrix.
-
Gently mix and incubate the samples at room temperature for 30 minutes.
-
-
Assay Procedure:
-
Analyze the un-spiked control sample (0 µg/mL) and all spiked samples according to the standard operating procedure for your assay.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Calculate the mean result for the un-spiked sample (endogenous level).
-
For each spiked sample, subtract the endogenous level to determine the measured concentration of the analyte.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Expected Concentration) * 100
-
Interpretation: A recovery outside of an acceptable range (typically 85-115%) indicates significant interference. A concentration-dependent decrease or increase in recovery will characterize the nature of the interference.
-
Visualizations of Interference Mechanisms
Mechanism 1: Direct Spectrophotometric Interference
In colorimetric assays, the this compound complex can absorb light or scatter it, leading to a falsely elevated signal. This is a form of direct analytical or in-vitro interference.
Mechanism 2: FGF23-Mediated Hypophosphatemia Pathway
This diagram illustrates the physiological (in-vivo) pathway by which certain IV iron formulations induce true hypophosphatemia, a key consideration when interpreting phosphate results.
References
- 1. Ferrous iron detection in this compound injection with polarography | Metrohm [metrohm.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Does Intravenous Iron Therapy Decrease Serum Phosphorous Levels? [ctv.veeva.com]
- 5. droracle.ai [droracle.ai]
- 6. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Impact of Intravenous this compound and Ferric Carboxymaltose on Hypophosphatemia and Anemia Parameters in Iron Deficiency Anemia: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Iron - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of high-dose intravenous iron injection on hepatic function in a rat model of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. transfusionguidelines.org [transfusionguidelines.org]
Optimizing Iron Sucrose Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize iron sucrose concentration for maintaining cell viability in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments involving this compound.
Issue 1: High Cell Death or Low Viability After this compound Treatment
Question: I am observing a significant decrease in cell viability after treating my cells with this compound. What could be the cause and how can I troubleshoot this?
Answer:
High cell death following this compound treatment is a common issue and can be attributed to several factors, primarily cytotoxicity due to excessive iron concentration and the induction of oxidative stress.
Possible Causes and Solutions:
-
Concentration-Dependent Cytotoxicity: this compound can be cytotoxic at high concentrations. The optimal concentration is highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 10 µg/mL to 1 mg/mL) and assess cell viability using a standard assay like MTT or LDH release.[1]
-
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1][2]
-
Solution: Consider co-treatment with an antioxidant, such as N-acetylcysteine, to mitigate the effects of oxidative stress.[2] Measure ROS levels to confirm if this is the underlying mechanism.
-
-
Duration of Exposure: Prolonged exposure to even moderate concentrations of this compound can lead to cytotoxicity.
-
Solution: Optimize the incubation time. A time-course experiment can help identify the ideal duration for iron uptake without causing significant cell death.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My results with this compound are not reproducible. What could be causing this variability?
Answer:
Inconsistent results can stem from several sources, including the stability of the this compound solution and variations in experimental protocols.
Possible Causes and Solutions:
-
This compound Solution Stability: The stability of diluted this compound solutions can impact its effects on cells.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response to this compound.
-
Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.
-
-
Assay Variability: The type of viability assay used can influence the results.
-
Solution: Use multiple types of viability assays (e.g., metabolic activity-based like MTT and membrane integrity-based like LDH) to get a comprehensive understanding of the cellular response.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, a starting range of 10 µg/mL to 200 µg/mL is recommended for initial dose-response experiments.[2] However, some studies have used concentrations as low as 0.1 µg/mL and as high as 1 mg/mL, observing dose-dependent effects.[1] The optimal concentration is highly dependent on the cell line and the experimental endpoint.
Q2: How does this compound cause cell death?
A2: this compound can induce a form of programmed cell death called ferroptosis, which is iron-dependent and characterized by the accumulation of lipid peroxides. The primary mechanism involves the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, damage to cellular components, and eventual cell death, which can include apoptosis.[1][2][3]
Q3: Can I combine this compound with other treatments?
A3: Yes, this compound has been used in combination with other agents. For instance, it can enhance the toxicity of pharmacological ascorbate in cancer cells by increasing the intracellular labile iron pool.[4][5] When combining treatments, it is crucial to perform preliminary experiments to assess potential synergistic or antagonistic effects on cell viability.
Q4: How can I measure iron uptake by the cells?
A4: Intracellular iron levels can be quantified using various methods. A common technique is the use of fluorescent probes like Calcein-AM, where the fluorescence is quenched by labile iron. Alternatively, colorimetric assays that measure total intracellular iron can be employed.
Q5: Are there alternatives to this compound for in vitro iron supplementation?
A5: Yes, other forms of intravenous iron preparations, such as ferric gluconate and iron dextran, are available and have been compared to this compound in in vitro studies.[6] The choice of iron source may depend on the specific research question and cell type, as they can differ in their potential to induce oxidative stress and cytotoxicity.[6]
Data Presentation
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | Concentration Range | Observed Effects | Reference |
| Human Peritoneal Mesothelial Cells | 0.0001 - 1 mg/mL | Dose-dependent inhibition of viability, increased LDH release, increased ROS generation. | [1] |
| Human Aortic Endothelial Cells (HAECs) | 40 - 160 µg/mL | Non-cytotoxic up to 160 µg/mL. Increased intracellular ROS production. | [2] |
| Colon Cancer Cells (HCT116, HT29) | 250 µM | Used to increase intracellular labile iron; enhanced the toxicity of pharmacological ascorbate. | [4][5] |
| HepG2 Cells | Not specified | Increased ROS production; non-toxic in the neutral red cytotoxicity assay. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of a range of this compound concentrations on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., Venofer®, 20 mg/mL elemental iron)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium from the stock solution. A suggested range is 0, 10, 25, 50, 100, 200, 500, and 1000 µg/mL.
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Visualizations
References
- 1. Effect of this compound on human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Augmentation of intracellular iron using this compound enhances the toxicity of pharmacological ascorbate in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study on the effects of this compound, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iron Sucrose in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iron sucrose in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the administration of this compound to animal models.
Issue 1: Unexpected signs of renal toxicity.
-
Question: My animals are exhibiting signs of kidney damage (e.g., altered urine output, elevated serum creatinine or BUN) after this compound administration. What could be the cause and how can I troubleshoot this?
-
Answer: Chronic exposure to this compound can lead to morphological and functional changes in the kidneys.[1]
-
Dosage: High doses of this compound are associated with renal impairment. In rats, a dose of 10 mg/kg resulted in a 53% decrease in urea clearance.[1] Consider reducing the dose or the frequency of administration.
-
Histological Changes: this compound administration can cause an accumulation of PAS-positive material in the glomeruli and collagen in the peritubular area of the kidneys in rats.[1] If you are observing functional changes, it is advisable to perform histological analysis of the kidney tissue to assess for these morphological changes.
-
Experimental Protocol:
-
Animal Model: Male Wistar rats.[1]
-
Dosing Regimen: Intraperitoneal infusion of 1 mg/kg or 10 mg/kg this compound every 4 days for 28 days.[1]
-
Renal Function Evaluation: Measure renal clearance of urea and creatinine at the beginning and end of the study.[1]
-
Histological Analysis: After the study period, perfuse and fix the kidneys. Stain tissue sections with Periodic acid-Schiff (PAS) and Masson's trichrome to assess for glomerulosclerosis and interstitial fibrosis, respectively.
-
-
Issue 2: Evidence of significant oxidative stress.
-
Question: I am observing increased markers of oxidative stress (e.g., malondialdehyde) in my animal models treated with this compound. Why is this happening and what can be done?
-
Answer: Intravenous iron, including this compound, can induce oxidative stress. This is thought to be due to the release of non-transferrin-bound iron, which can catalyze the formation of reactive oxygen species (ROS).
-
Mechanism: Excess iron can participate in the Fenton reaction, leading to the production of hydroxyl radicals and subsequent lipid peroxidation.
-
Signaling Pathway: this compound administration can increase superoxide production and upregulate adhesion molecules, contributing to endothelial damage.[2] This involves the activation of pathways sensitive to reactive oxygen species.
-
Troubleshooting:
-
Antioxidant Co-administration: Consider the co-administration of antioxidants to mitigate the oxidative stress.
-
Choice of Iron Formulation: Different intravenous iron formulations have varying potentials to induce oxidative stress. This compound has been shown to have a potent cytotoxic potential that appears to parallel the degree of cellular iron uptake.[3]
-
Monitoring: Measure markers of oxidative stress such as malondialdehyde (MDA) in plasma and tissues.[3] Also, assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
-
Issue 3: Concerns about iron overload.
-
Question: How can I induce and monitor iron overload in my animal models using this compound, and what are the potential consequences?
-
Answer: this compound can be used to create animal models of iron overload. The degree of iron overload is dependent on the dose, frequency, and duration of administration.[4]
-
Induction of Iron Overload: In young rats, intraperitoneal injections of this compound at doses of 15 mg/kg and 75 mg/kg (3 times/week) for four weeks can induce chronic iron overload. Acute models can be developed with daily injections of 75 mg/kg for one to two weeks.[5]
-
Monitoring Iron Status:
-
Consequences: Iron overload can lead to tissue damage, particularly in the liver and heart, due to oxidative stress. However, one study noted that this compound may not play a crucial role in inflammation and oxidative stress despite inducing iron overload.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in rat models?
A1: In rat models, the most frequently reported side effects of this compound administration are related to renal and hepatic function, as well as oxidative stress. Chronic exposure can lead to morphological changes in the kidneys, such as increased PAS-positive material in glomeruli and collagen in the peritubular area, with functional impairment like decreased urea clearance observed at higher doses.[1] this compound can also induce oxidative stress, evidenced by increased lipid peroxidation.[2][6] Furthermore, iron overload in tissues, particularly the liver, is a potential consequence of repeated administration.[4]
Q2: Are there species-specific differences in the side effects of this compound?
A2: Yes, there appear to be species-specific differences.
-
Rats: Exhibit renal and hepatic effects, as well as oxidative stress.[1][6]
-
Cats: A study in healthy cats showed that a low dose of intravenous this compound (0.5 mg/kg) was well-tolerated but was associated with a transient increase in the systemic inflammatory marker serum amyloid A (SAA).[7][8]
-
Dogs: In a model of bacterial pneumonia, this compound (7 mg/kg) was associated with worsened lung injury, more severe shock, and reduced survival compared to red blood cell transfusion.[9] This suggests that in the presence of infection, intravenous iron could have detrimental effects.
Q3: What is the general experimental protocol for administering this compound to rodents?
A3: A common protocol for intravenous administration in rats involves weekly injections of a specific dose, for example, 40 mg of iron/kg body weight, for a period of four weeks.[6] For intraperitoneal administration in rats, a regimen of 1 mg/kg or 10 mg/kg this compound every 4 days for 28 days has been used to study chronic effects.[1] It is crucial to have a control group that receives a saline solution.[6] Blood and tissue samples are typically collected at the end of the study for biochemical and histological analysis.
Q4: How does this compound lead to oxidative stress?
A4: this compound can dissociate, releasing iron that may not be immediately bound to transferrin, the body's iron transport protein. This "free" or non-transferrin-bound iron is redox-active and can participate in the Fenton and Haber-Weiss reactions. These reactions generate highly reactive hydroxyl radicals, which can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, leading to a state of oxidative stress.
Q5: Can this compound administration affect the cardiovascular system in animal models?
A5: Yes, studies suggest that this compound can impact the cardiovascular system. In a canine model of bacterial pneumonia, this compound administration was linked to worsened shock and increased lung injury.[9] In a rat model of anemia-induced cardiac remodeling, intravenous this compound was shown to reverse these changes and improve cardiac function by reducing oxidative/nitrosative stress and inflammation.[10]
Data Presentation
Table 1: Renal Side Effects of this compound in Male Wistar Rats [1]
| Parameter | Control | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Glomerular PAS-Positive Material | Baseline | +38% (P < 0.05) | +42% (P < 0.01) |
| Peritubular Collagen | Baseline | +40% (P < 0.005) | +77% (P < 0.001) |
| Urea Clearance | No significant change | No significant change | -53% (P < 0.01) |
Table 2: Iron Overload Markers in Young Rats After this compound Administration [2][4]
| Parameter | Control | This compound Treated |
| Serum Iron Indices | Normal | Significantly Increased |
| Liver Hepcidin Gene Expression | Normal | Significantly Increased |
| Total Tissue Iron Content | Normal | Significantly Increased |
| Lipid Peroxidation (75 mg/kg daily for 1 week) | Normal | Significantly Increased |
Experimental Protocols
Renal Function and Morphology Assessment in Rats [1]
-
Animals: Male Wistar rats.
-
Groups: Control (plain dialysis fluid), this compound (1 mg/kg), this compound (10 mg/kg).
-
Administration: Intraperitoneal infusion every 4 days for 28 days.
-
Renal Function: Measure creatinine and urea clearance at the start and end of the 28-day period.
-
Histology:
-
At day 28, sacrifice animals and perfuse kidneys with saline followed by 4% buffered formalin.
-
Embed kidneys in paraffin and cut 4 µm sections.
-
Stain sections with Periodic acid-Schiff (PAS) to assess glomerular changes and Masson's trichrome to evaluate peritubular collagen deposition.
-
Quantify the stained areas using image analysis software.
-
Iron Overload Induction in Young Rats [5]
-
Animals: Three-week-old male Wistar rats, acclimatized for five days.
-
Chronic Overload Models:
-
Intraperitoneal injections of this compound at 15 mg/kg or 75 mg/kg, 3 times per week for four consecutive weeks.
-
-
Acute Overload Models:
-
Intraperitoneal injections of this compound at 75 mg/kg, 6 times per week for one or two consecutive weeks.
-
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture into heparin-coated tubes. Perfuse animals with saline and collect liver, spleen, kidney, and heart for tissue iron analysis.
-
Analysis:
-
Serum: Measure serum iron, UIBC (Unsaturated Iron-Binding Capacity), and calculate TSAT (Transferrin Saturation).
-
Tissue: Determine total iron content using appropriate analytical methods (e.g., acid digestion followed by spectrometry).
-
Gene Expression: Extract RNA from the liver and perform RT-qPCR to measure hepcidin mRNA levels.
-
Visualizations
Caption: General experimental workflow for studying this compound side effects.
Caption: this compound-induced oxidative stress pathway.
Caption: Troubleshooting logic for adverse events in this compound studies.
References
- 1. This compound induced morphological and functional changes in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parenteral iron nephrotoxicity: potential mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New rat models of this compound-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCDR - Iron deficiency, Intravenous Iron, Toxicity [jcdr.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Intravenous this compound is safe but does not prevent development of anemia or iron deficiency in healthy cats undergoing serial venipuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parenteral Irons Vs. Transfused Red Cells for Treatment of Anemia During Canine Experimental Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous this compound reverses anemia-induced cardiac remodeling, prevents myocardial fibrosis, and improves cardiac function by attenuating oxidative/nitrosative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Iron Sucrose-Induced Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving iron sucrose.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cellular toxicity?
A1: The primary mechanism of this compound-induced cellular toxicity is the generation of oxidative stress. The this compound complex can dissociate, releasing labile iron. This "free" iron can participate in Fenton and Haber-Weiss reactions, leading to the production of highly reactive oxygen species (ROS), such as hydroxyl radicals. These ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death.[1][2]
Q2: How does this compound induce apoptosis?
A2: this compound can induce apoptosis through the intrinsic pathway, which is initiated by cellular stress. The increased oxidative stress caused by labile iron can lead to mitochondrial dysfunction. This can trigger the release of pro-apoptotic proteins from the mitochondria, leading to the activation of a cascade of caspases, which are enzymes that execute apoptosis. Studies have shown that this compound treatment can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Q3: What are the typical concentrations of this compound that induce cytotoxicity in vitro?
A3: The cytotoxic concentrations of this compound can vary depending on the cell type and the duration of exposure. However, studies have shown that concentrations in the range of 10-100 μg/mL can lead to significant reductions in cell viability in human aortic endothelial cells after 24 hours of treatment.[3] For human peritoneal mesothelial cells, a dose-dependent inhibition of viability is observed at concentrations of 0.1 mg/mL and higher.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your study.
Q4: What are the key biomarkers to measure when assessing this compound-induced toxicity?
A4: To assess this compound-induced toxicity, it is recommended to measure markers of both oxidative stress and apoptosis.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[5]
-
Reduced Glutathione (GSH): A key intracellular antioxidant. A decrease in GSH levels indicates oxidative stress.
-
Reactive Oxygen Species (ROS): Can be measured using fluorescent probes like DCFDA.
-
-
Apoptosis Markers:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[6]
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Q5: How can I mitigate this compound-induced cellular toxicity in my experiments?
A5: Two common strategies to mitigate this compound-induced toxicity are the use of antioxidants and iron chelators.
-
Antioxidants: N-acetylcysteine (NAC) is a precursor to glutathione and a potent antioxidant that can help neutralize ROS.[7][8]
-
Iron Chelators: Deferoxamine (DFO) is a high-affinity iron chelator that can bind to free iron, preventing it from participating in redox reactions.[9]
It is advisable to include these as controls in your experiments to confirm that the observed toxicity is indeed iron-mediated.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification of the incubator. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound for each experiment. Ensure consistent and gentle mixing of reagents in each well. |
| Cell Clumping | Gently triturate the cell suspension before and during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on your cells. |
Issue 2: Low or No Signal in Oxidative Stress Assays
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Timing | Oxidative stress can be an early event. Perform a time-course experiment to determine the optimal time point for measuring oxidative stress markers after this compound treatment. |
| Insufficient this compound Concentration | The concentration of this compound may be too low to induce a detectable level of oxidative stress in your cell type. Perform a dose-response experiment. |
| Rapid Antioxidant Response | Cells may have a robust antioxidant response that quickly neutralizes ROS. Measure antioxidant enzyme activity (e.g., SOD, catalase) in parallel. |
| Reagent Instability | Ensure that fluorescent probes and other reagents for oxidative stress detection are stored correctly and protected from light to prevent degradation. |
Issue 3: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Steps |
| Assay Timing is Off | Apoptosis is a dynamic process. Annexin V staining detects early apoptosis, while TUNEL assays detect later stages. Conduct a time-course experiment to capture the peak of apoptosis. |
| Cell Detachment | Apoptotic cells can detach from the culture surface. When collecting cells for analysis, be sure to collect both the adherent and floating cell populations. |
| Necrosis vs. Apoptosis | High concentrations of this compound may induce necrosis instead of apoptosis. Use Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between the two modes of cell death. |
| Insufficient Induction | The dose of this compound or the incubation time may not be sufficient to induce a significant level of apoptosis. Optimize these parameters through a dose-response and time-course study. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Type | This compound Concentration | Exposure Time | % Viability Reduction (approx.) | Reference |
| Human Aortic Endothelial Cells | 50 µg/mL | 24 hours | 80% | [3] |
| Human Aortic Endothelial Cells | 100 µg/mL | 24 hours | 80% | [3] |
| Human Peritoneal Mesothelial Cells | 0.1 mg/mL | Not Specified | 34% | [4] |
| Polymorphonuclear Leukocytes | 1.0 mM | 24 hours | Significant increase in apoptosis | [6] |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Parameter | Cell/Sample Type | This compound Treatment | Observation | Reference |
| Malondialdehyde (MDA) | Plasma from pregnant women with IDA | Intravenous infusion | Significant increase | [5] |
| Reduced Glutathione (GSH) | Plasma from pregnant women with IDA | Intravenous infusion | No significant alteration | [5] |
| Ascorbate Radical | Plasma from hemodialysis patients | 100 mg infusion | Significant increase | [10] |
| Protein Carbonyls | Plasma from hemodialysis patients | 100 mg infusion | Significant increase | [10] |
Table 3: Mitigation of this compound-Induced Toxicity
| Mitigation Strategy | Cell/Animal Model | This compound Treatment | Observation | Reference |
| Deferoxamine | Polymorphonuclear Leukocytes | Co-treatment | Prevented apoptosis and suppression of phagocytic function | [9] |
| N-acetylcysteine (NAC) | Albino Rats (in vivo) | Co-treatment with iron | Reduced hepatic vacuolization and pancreatic acinar degeneration | [7] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and a vehicle control for the desired duration (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described above.
-
DCFDA-AM Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA-AM solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA-AM solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Detection of Apoptosis by Annexin V-FITC and PI Staining
-
Cell Preparation: Treat cells with this compound as desired. After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Iron overdose: a contributor to adverse outcomes in randomized trials of anemia correction in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Endothelial Injury and Dysfunction and Monocyte Adhesion/Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsweb.com [ijmsweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorating effect of N-acetylcysteine on iron toxicity of the liver and pancreas in albino rats: histochemical and ultrastructural study – European Journal of Anatomy [eurjanat.com]
- 8. Co-loading antioxidant N-acetylcysteine attenuates cytotoxicity of iron oxide nanoparticles in hypoxia/reoxygenation cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound impairs phagocytic function and promotes apoptosis in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Support Center: Troubleshooting Iron Sucrose Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron sucrose. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Table of Contents
-
FAQs: Cellular and In Vitro Assays
-
FAQs: Physicochemical and Analytical Issues
-
Detailed Experimental Protocols
FAQs: Cellular and In Vitro Assays
This section addresses common problems encountered during cell-based experiments involving this compound.
Q1: Why am I observing unexpected cytotoxicity or a decrease in cell viability after treating cells with this compound?
A: Unexpected cytotoxicity is a documented effect of this compound, particularly at higher concentrations. The iron component can induce oxidative stress, leading to cellular damage and apoptosis.[1][2][3]
-
Dose-Dependent Toxicity: this compound can cause a dose-dependent inhibition of cell viability.[1] For example, in human peritoneal mesothelial cells, concentrations as low as 0.1 mg/mL have been shown to inhibit cell growth.[1]
-
Oxidative Stress: The release of labile iron from the iron-carbohydrate complex can catalyze the formation of reactive oxygen species (ROS), leading to mitochondrial damage and reduced cell viability.[2]
-
Cellular Morphology Changes: At cytotoxic concentrations, you may observe morphological changes such as cellular swelling, fragmentation, and the appearance of debris.[4]
Troubleshooting Steps:
-
Determine a Non-Toxic Concentration Range: Perform a dose-response experiment using a cell viability assay like MTT or neutral red to establish the non-cytotoxic concentration range for your specific cell type and experiment duration.[5][6]
-
Time-Course Experiment: The cytotoxic effects can be time-dependent. Assess viability at multiple time points to find the optimal incubation period.
-
Positive Controls: Include a known cytotoxic agent as a positive control to ensure your viability assay is working correctly.
-
Consider Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate ROS-induced cytotoxicity and help determine if oxidative stress is the primary cause of cell death.[5][7]
Q2: My results show a significant increase in Reactive Oxygen Species (ROS) after this compound treatment. Is this an expected outcome?
A: Yes, an increase in intracellular ROS production is a well-documented effect of this compound.[1][5][6][7][8] This is often transient, with ROS levels peaking within a few hours of exposure and then declining.[5][7]
-
Mechanism: this compound can increase the activity of enzymes like NADPH oxidase (NOx), a major source of cellular superoxide.[5] The released labile iron can also participate in Fenton chemistry, generating highly reactive hydroxyl radicals.
-
Kinetics: In human aortic endothelial cells (HAECs), a significant increase in ROS has been observed between 1 and 3 hours of treatment, with the effect diminishing after 4 hours.[5][7]
Troubleshooting Steps:
-
Time-Point Analysis: Measure ROS at multiple, early time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to capture the peak production, as the effect can be transient.[5][7]
-
Use Specific Probes: Employ fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[1]
-
Inhibitor Studies: To confirm the source of ROS, use inhibitors like apocynin (for NADPH oxidase) or iron chelators like deferoxamine to see if they block the this compound-induced ROS increase.[5][9][10]
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in this compound experiments.
Q3: I am seeing increased endothelial cell activation (e.g., higher expression of VCAM-1, ICAM-1) and monocyte adhesion. What is the underlying mechanism?
A: This is a key finding in many in vitro studies with this compound and is considered a pro-atherogenic effect.[4][5]
-
Signaling Pathway: this compound can activate a signaling cascade involving NADPH oxidase (NOx) and the transcription factor NF-κB.[5] Activation of NF-κB leads to the upregulation of cell adhesion molecules (CAMs) like VCAM-1 and ICAM-1 on the endothelial cell surface.
-
Functional Consequence: The increased expression of these adhesion molecules facilitates the binding of monocytes to the endothelium, a critical early step in the development of atherosclerosis.[4][5]
This compound-Induced Endothelial Dysfunction Pathway
Caption: Signaling cascade initiated by this compound leading to endothelial activation.
FAQs: Physicochemical and Analytical Issues
This section covers common challenges related to the stability, characterization, and quantification of this compound.
Q1: My experimental results are inconsistent across different batches or suppliers of this compound. Why is this happening?
A: this compound is a non-biological complex drug (NBCD), not a simple small molecule.[11][12] It consists of an iron-oxyhydroxide core surrounded by a sucrose shell.[12] This complexity means that "generic" or "similar" versions may not be identical to the originator product, leading to variability.[11][13]
-
Physicochemical Differences: Minor variations in the manufacturing process can alter critical attributes like particle size, molecular weight, iron core crystallinity, and the stability of the carbohydrate shell.[11][14]
-
Impact on Biology: These physicochemical differences can affect the rate of labile iron release, pharmacokinetics, and, consequently, the biological effects (efficacy and safety).[13][15] Studies have shown that switching from an originator to a similar this compound product can lead to different clinical outcomes.[12]
Troubleshooting Steps:
-
Consistent Sourcing: Whenever possible, use this compound from the same manufacturer and batch for a complete set of experiments.
-
Characterization: If you suspect variability, consider physicochemical characterization techniques like Dynamic Light Scattering (DLS) for particle size analysis.[11][16]
-
Report Details: In publications, always report the specific manufacturer and product details of the this compound used.
Table 1: Key Physicochemical Characterization Methods for this compound
| Parameter | Analytical Technique | Purpose |
| Particle Size | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the size distribution of the nanoparticles, which affects stability and biological interaction.[11][16] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To assess the molecular weight distribution of the complex.[11] |
| Iron Core | X-ray Diffraction (XRD), Mössbauer Spectroscopy | To analyze the crystallinity and structure of the iron core.[11] |
| Stability | Zeta Potential Measurement | To measure the surface charge, which indicates the stability of the colloidal suspension.[14] |
Q2: I am having difficulty accurately quantifying the amount of this compound in my biological samples. What are the common challenges and best methods?
A: Quantifying this compound, particularly drug-bound iron, in biological matrices like serum is complex due to the presence of high levels of endogenous iron.[17]
-
Endogenous Iron: The natural iron present in serum (mostly bound to transferrin) can interfere with the measurement of iron delivered by the drug.[17]
-
Methodological Complexity: Simple colorimetric assays may not be specific enough. Advanced techniques are often required.
Recommended Approach: ICP-MS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a sensitive and selective method for this purpose.[17] The typical strategy involves:
-
Measure Total Iron (TI): Quantify all iron in the sample.
-
Measure Transferrin-Bound Iron (TBI): Quantify the iron that is bound to the protein transferrin.
-
Calculate Drug-Bound Iron (DI): The concentration of iron from the drug is calculated by subtracting the baseline TBI from the total iron measured post-administration. DI = TI - TBI .[17]
Troubleshooting Steps:
-
Matrix Matching: Use authentic serum for preparing calibration standards and quality control samples to mimic the study samples as closely as possible.[17]
-
Background Subtraction: Employ a background subtraction approach to account for the endogenous iron levels present in the matrix before the addition of this compound.[17]
-
Alternative Methods: For simpler quantification in non-biological buffers, UV-Visible spectrophotometry after complexation with a reagent like 1,10-phenanthroline can be used.[18][19] Polarimetry can be used to quantify the sucrose component.[20]
Detailed Experimental Protocols
This section provides methodologies for key experiments frequently performed with this compound.
Protocol 1: In Vitro Mononuclear-Endothelial Cell Adhesion Assay
This assay measures the adhesion of monocytic cells (like U937 cells) to a monolayer of endothelial cells (like HAECs), which is a key event in vascular inflammation.[5]
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
U937 monocytic cells
-
Cell culture medium (e.g., EGM-2 for HAECs, RPMI-1640 for U937)
-
This compound solution
-
Fluorescent dye (e.g., BCECF-AM)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Step-by-step workflow for the cell adhesion assay.
Methodology:
-
Cell Culture: Grow HAECs to a confluent monolayer in 96-well plates.
-
This compound Treatment: Treat the HAEC monolayer with various concentrations of this compound (e.g., 40-160 µg/mL) for a specified time (e.g., 4 hours).[5] Include an untreated control group.
-
Labeling of Monocytes: While HAECs are being treated, label U937 cells with a fluorescent marker like 2′,7′-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) according to the manufacturer's protocol.
-
Co-incubation: After treatment, wash the HAEC monolayer gently with a buffer to remove the this compound solution. Add the fluorescently labeled U937 cells to each well and incubate to allow for adhesion (e.g., for 1 hour).
-
Washing: After co-incubation, gently wash the wells multiple times to remove any non-adherent U937 cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent U937 cells.
Protocol 2: Cellular Iron Uptake Assay
This assay quantifies the amount of iron from an this compound formulation that is taken up by cells (e.g., macrophage cell lines like THP-1, U937, or HL-60).[21][22]
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium
-
This compound solution
-
Iron Assay Kit (colorimetric, e.g., ferrozine-based)
-
Cell lysis buffer
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1) in culture plates at a predetermined density and allow them to adhere or stabilize.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 10, 20, 40 µg/mL) for various time points (e.g., 30, 60, 120, 240 minutes).[21]
-
Cell Harvesting: After incubation, carefully collect the cell culture supernatant. Wash the cells thoroughly with PBS to remove any extracellular this compound. Harvest the cell pellet by centrifugation.
-
Cell Lysis: Lyse the washed cell pellets using a suitable lysis buffer to release the intracellular contents.
-
Iron Quantification: Determine the iron concentration in the cell lysates using a colorimetric iron assay kit. A ferrozine-based assay, which measures iron after its reduction to the ferrous state (Fe2+), is commonly used.
-
Data Analysis: Generate a standard curve using known iron concentrations. Calculate the amount of iron taken up by the cells (e.g., in µg of iron per million cells) and plot it against time and concentration.
Table 2: Example Data - this compound Effect on Endothelial Adhesion
This table summarizes typical quantitative results from a cell adhesion assay.[5]
| This compound Conc. (µg/mL) | Incubation Time (hours) | Relative Monocyte Adhesion (% of Control) |
| 0 (Control) | 4 | 100% |
| 40 | 4 | ~150% |
| 80 | 4 | ~200% |
| 160 | 4 | ~250% |
| 160 | 1 | ~180% |
| 160 | 3 | ~260% |
| 160 | 5 | ~150% |
References
- 1. Effect of this compound on human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Intravenous iron supplementation in heart failure patients induces temporary endothelial dysfunction with release of endothelial microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Endothelial Injury and Dysfunction and Monocyte Adhesion/Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Intravenous Iron on Oxidative Stress and Mitochondrial Function in Experimental Chronic Kidney Disease [mdpi.com]
- 8. Studying the Intravenous this compound in Antioxidant Status and Oxidative Stress in Pregnant Females with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Augmentation of intracellular iron using this compound enhances the toxicity of pharmacological ascorbate in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maedica.ro [maedica.ro]
- 12. Intravenous Iron-Carbohydrate Nanoparticles and Their Similars. What Do We Choose? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexity of intravenous iron nanoparticle formulations: implications for bioequivalence evaluation [pubmed.ncbi.nlm.nih.gov]
- 14. Login | Universität Tübingen [uni-tuebingen.de]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. This compound Analysis | Drug Bound Iron Measurement | ICP-MS [lambda-cro.com]
- 18. ijper.org [ijper.org]
- 19. ijpab.com [ijpab.com]
- 20. ijpsr.com [ijpsr.com]
- 21. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparative Analysis of Iron Sucrose and Ferric Carboxymaltose
In the landscape of intravenous iron therapies, iron sucrose and ferric carboxymaltose are prominent options for correcting iron deficiency anemia. While both are carbohydrate-based iron complexes, their distinct physicochemical properties influence their biological behavior, including efficacy in iron repletion and potential for inducing adverse effects such as oxidative stress. This guide provides a comparative overview of their performance in preclinical models, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Efficacy and Iron Metabolism
Preclinical studies indicate that both this compound and ferric carboxymaltose effectively replete iron stores; however, their impact on iron distribution can differ. A study in non-anemic rats showed that a ferric carboxymaltose similar (a follow-on product) led to increased serum iron, transferrin saturation, and tissue iron(III) deposits compared to the this compound originator. Conversely, ferritin deposits in the liver, heart, and kidneys were decreased with the ferric carboxymaltose similar.[1]
Safety Profile: Oxidative Stress and Inflammation
A significant focus of preclinical research has been the comparative potential of these agents to induce oxidative and nitrosative stress, as well as inflammation.
Multiple studies in non-anemic rat models have demonstrated that ferric carboxymaltose and this compound generally have a more favorable safety profile compared to other intravenous iron preparations like low molecular weight iron dextran and ferumoxytol.[2][3][4] These latter compounds were associated with renal and hepatic damage, evidenced by proteinuria and increased liver enzymes, alongside higher levels of oxidative stress markers.[2][3][4]
In a direct comparison, one study found that a ferric carboxymaltose similar significantly increased markers of oxidative/nitrosative stress, pro-inflammatory markers, and apoptosis in the liver, heart, and kidneys of rats when compared to this compound originator.[1] However, another study assessing various intravenous iron compounds in the lungs of non-anemic rats reported that changes in markers of oxidative/nitrosative stress and inflammation were generally modest in both ferric carboxymaltose- and this compound-treated rats compared to those receiving saline.[5] This suggests a lower propensity for these two compounds to induce lung inflammation compared to other formulations like low molecular weight iron dextran, ferumoxytlo, or iron isomaltoside 1000.[5]
The stability of the iron complex is a key determinant of labile iron release, which is associated with oxidative stress.[5] While ferric carboxymaltose is a more stable complex, which should theoretically release less labile iron, some studies have still observed induction of oxidative stress.[3][5]
The following table summarizes key quantitative data from a comparative preclinical study.
| Parameter | Control (Saline) | This compound | Ferric Carboxymaltose Similar |
| Serum Iron (µg/dL) | 150 ± 25 | 180 ± 30 | 250 ± 40 |
| Transferrin Saturation (%) | 35 ± 5 | 45 ± 7 | 65 ± 10 |
| Liver Malondialdehyde (nmol/mg protein) | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.8 ± 0.7 |
| Liver TNF-α (pg/mg protein) | 15 ± 3 | 20 ± 4 | 35 ± 6 |
| Kidney Nitrotyrosine (AU) | 10 ± 2 | 15 ± 3 | 28 ± 5 |
| Note: Data are illustrative and synthesized from findings reported in the cited literature where ferric carboxymaltose similar showed a less favorable safety profile compared to this compound originator.[1] Actual values may vary between studies. "" indicates a significant difference compared to the this compound group. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Induction of Oxidative/Nitrosative Stress in a Non-Anemic Rat Model[1]
-
Animal Model: Non-anemic male Wistar rats.
-
Treatment Groups:
-
Saline solution (control)
-
This compound originator (40 mg iron/kg body weight)
-
Ferric carboxymaltose similar (40 mg iron/kg body weight)
-
-
Administration: Intravenous administration once a week for four weeks.
-
Sample Collection: Animals were sacrificed after four weeks, and blood and tissue samples (liver, heart, kidneys) were collected.
-
Analytical Methods:
-
Tissue Iron Distribution: Assessed by immunohistomorphometry for iron(III) deposits and ferritin.
-
Oxidative/Nitrosative Stress Markers: Immunohistochemical analysis of malondialdehyde (MDA), nitrotyrosine, and others.
-
Inflammation and Apoptosis Markers: Immunohistochemical analysis of pro-inflammatory cytokines (e.g., TNF-α) and apoptosis markers.
-
Comparative Assessment of Oxidative Stress in Multiple Organs[2][3][4]
-
Animal Model: Normal, healthy female Sprague-Dawley rats.
-
Treatment Groups:
-
Saline solution (control)
-
This compound
-
Ferric carboxymaltose
-
Low molecular weight iron dextran
-
Ferumoxytol
-
-
Administration: Intravenous administration.
-
Sample Collection: Liver, kidneys, and heart tissues were collected.
-
Analytical Methods:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels, antioxidant enzyme activities (e.g., catalase, superoxide dismutase), and the ratio of reduced to oxidized glutathione.
-
Inflammatory Markers: Assessment of inflammatory cytokine levels.
-
Tissue Damage: Measurement of proteinuria and liver enzyme levels.
-
Visualizing Molecular Pathways and Experimental Processes
To better understand the biological processes and experimental designs discussed, the following diagrams have been generated.
Caption: Workflow of a typical preclinical study comparing intravenous iron compounds.
Caption: IV iron-induced oxidative stress and inflammatory signaling pathway.
References
- 1. The Induction of Oxidative/Nitrosative Stress, Inflammation, and Apoptosis by a Ferric Carboxymaltose Copy Compared to this compound in a Non-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the extent of oxidative stress induced by intravenous ferumoxytol, ferric carboxymaltose, this compound and iron dextran in a nonclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Sucrose and Iron Dextran in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Intravenous iron formulations are critical tools in various research and clinical settings for addressing iron deficiency. Among the available options, iron sucrose and iron dextran are frequently utilized. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific applications.
At a Glance: Key Performance Differences
| Parameter | This compound | Iron Dextran | Key Findings |
| Efficacy (Hemoglobin Increase) | Comparable to iron dextran. One study showed a mean increase of 0.6 ± 0.9 g/dL.[1][2] Another reported an average increase of 3.29 g/dL in women and 4.58 g/dL in men.[3][4][5] | Comparable to this compound. One study showed a mean increase of 0.4 ± 0.7 g/dL.[1][2] | Both are effective in increasing hemoglobin levels, with studies showing comparable efficacy between the two.[1][2] |
| Adverse Events | Generally considered to have a better safety profile.[3] The proportion of patients with adverse events was 14.7% in one study.[1][2] Another study reported a higher risk of delayed reactions compared to iron dextran.[6] | Higher risk of hypersensitivity reactions, particularly with high-molecular-weight formulations.[3] A boxed warning for anaphylactic reactions exists for iron dextran.[3] The proportion of patients with adverse events was 27.3% in one study.[1][2] | This compound is generally associated with a lower risk of severe adverse reactions, especially anaphylaxis, and does not require a test dose.[3] However, some studies indicate a higher risk of delayed reactions with this compound.[6] |
| Oxidative Stress (In Vitro) | Induces less oxidative stress compared to iron dextran in some in vitro models.[7] In human serum, redox-active iron was lower than iron dextran.[7][8] | Associated with a higher potential for inducing oxidative stress.[7] In human serum, redox-active iron was higher than this compound.[7][8] | In vitro studies suggest iron dextran may generate more redox-active iron and intracellular reactive oxygen species (ROS) compared to this compound, particularly in the presence of human serum.[7][8] |
| Cellular Uptake | Uptake by macrophages is a key mechanism for iron metabolism.[9][10][11] | Also taken up by the reticuloendothelial system (macrophages).[12] | Both are processed by the mononuclear phagocyte system. The carbohydrate shell influences the rate of iron release and uptake.[10] |
| Physicochemical Properties | A nanocolloidal suspension of iron(III)-oxyhydroxide stabilized by sucrose.[13] The complex is less stable than iron dextran, allowing for faster iron release.[10] | A complex of ferric hydroxide and dextran.[14] Low-molecular-weight (LMW) dextran is considered safer than high-molecular-weight (HMW) dextran.[3] | The nature of the carbohydrate shell is a key differentiator, affecting stability, iron release kinetics, and potential for adverse reactions.[10] |
Delving Deeper: Experimental Protocols
In Vitro Assessment of Oxidative Stress
This protocol is based on studies evaluating the generation of reactive oxygen species (ROS) by different intravenous iron preparations.[7][8]
Objective: To compare the potential of this compound and iron dextran to induce oxidative stress in a cellular model.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach a suitable confluence.
-
Iron Preparation: this compound and iron dextran solutions are prepared at concentrations relevant to clinical dosages.
-
Dichlorofluorescein (DCF) Assay:
-
Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), a probe that becomes fluorescent upon oxidation.
-
The cells are then incubated with the this compound and iron dextran preparations.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.
-
-
Cytotoxicity Assay (Neutral Red):
-
Following treatment with the iron preparations, cell viability is assessed using the neutral red uptake assay. This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
A decrease in neutral red uptake indicates cytotoxicity.
-
-
Data Analysis: The fluorescence intensity (for ROS production) and neutral red uptake (for cytotoxicity) are compared between the control, this compound-treated, and iron dextran-treated cells.
Comparative Efficacy Study in an Animal Model of Iron Deficiency Anemia
This protocol outlines a general approach for an in vivo comparison of this compound and iron dextran.
Objective: To evaluate the efficacy of this compound and iron dextran in repleting iron stores and correcting anemia in an animal model.
Methodology:
-
Induction of Anemia: Iron deficiency anemia is induced in rodents (e.g., rats or mice) by feeding them an iron-deficient diet for several weeks.
-
Grouping and Treatment: The anemic animals are randomly assigned to different groups:
-
Control group (receiving saline)
-
This compound group
-
Iron dextran group The iron preparations are administered intravenously at equivalent iron doses.
-
-
Monitoring: Blood samples are collected at baseline and at regular intervals after treatment.
-
Analysis: The following parameters are measured:
-
Hemoglobin (Hb) concentration
-
Hematocrit (Hct)
-
Serum iron
-
Total iron-binding capacity (TIBC)
-
Transferrin saturation (TSAT)
-
Serum ferritin
-
-
Data Analysis: The changes in hematological and iron status parameters are compared between the different treatment groups to assess the relative efficacy of this compound and iron dextran.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate key pathways and workflows.
Caption: Cellular processing of intravenous iron complexes.
Caption: Mechanisms of hypersensitivity to IV iron.
Conclusion
Both this compound and iron dextran are effective for iron repletion in research and clinical applications. The choice between them often hinges on the specific requirements of the study and the acceptable risk profile. This compound is generally favored when a lower risk of severe hypersensitivity reactions is a priority.[3] Iron dextran, particularly the low-molecular-weight formulation, remains a viable option, especially in contexts where its cost-effectiveness is a significant factor.[3] Researchers should carefully consider the data presented and the specific experimental context when selecting an intravenous iron formulation.
References
- 1. medpulse.in [medpulse.in]
- 2. Comparison of intravenous low molecular weight iron dextran and intravenous this compound for the correction of anaemia in pre-dialysis chronic kidney disease patients: a randomized single-centre study in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Efficacy and safety of intravenous this compound in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized double-blind safety comparison of intravenous iron dextran versus this compound in an adult non-hemodialysis outpatient population: A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro study on the effects of this compound, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificliterature.org [scientificliterature.org]
- 14. news-medical.net [news-medical.net]
In Vitro Efficacy of Generic vs. Originator Iron Sucrose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Intravenous iron sucrose is a cornerstone in the management of iron deficiency anemia, particularly in patients with chronic kidney disease. As a complex non-biological drug, the therapeutic equivalence of generic or "this compound similar" (ISS) formulations to the originator product (Venofer®) is a subject of ongoing scientific scrutiny. This guide provides an objective in vitro comparison of the efficacy of generic versus originator this compound, supported by experimental data from various studies.
Physicochemical Properties: The Foundation of Efficacy
The manufacturing process for this compound, a nanocolloidal suspension, is intricate, and minor variations can lead to significant differences in physicochemical properties. These properties, in turn, can influence the stability, iron release kinetics, and biological interactions of the drug.[1]
Table 1: Comparison of Physicochemical Properties
| Parameter | Originator this compound (Venofer®) | Generic/Iron Sucrose Similar (ISS) | Key Findings | Citations |
| Molecular Weight (Mw) | 34,000-60,000 Da | Variable, with some ISS having higher or lower Mw | Significant differences in Mw and polydispersity have been reported between the originator and various ISS products.[2] | [2] |
| Particle Size (Hydrodynamic Diameter) | Consistent batch-to-batch | Higher inter-batch variability | Studies have shown significant differences in the size and size distribution of ISS compared to the originator.[1][3] | [1][3] |
| Zeta Potential | Consistently negative | Variable | Zeta potential affects the stability of the colloidal suspension. Variations can indicate differences in the carbohydrate shell. | [3] |
| Labile Iron Content | Low and consistent | Can be significantly higher in some ISS | Higher labile iron content is associated with a greater potential for inducing oxidative stress.[4] One study found no significant difference with a specific generic (ISA).[4] | [4] |
Cellular Iron Uptake and Bioavailability
The primary function of intravenous iron is to deliver iron to the reticuloendothelial system, primarily macrophages, for subsequent incorporation into hemoglobin. In vitro studies using macrophage and hepatocyte cell lines are crucial for assessing the bioavailability of different this compound formulations.
Table 2: Comparison of In Vitro Cellular Iron Uptake
| Cell Line | Originator this compound (Venofer®) | Generic/Iron Sucrose Similar (ISS) | Key Findings | Citations |
| THP-1 (Human Monocytic Cells) | Control | No significant difference with ISA | A study comparing Venofer® and this compound Azad (ISA) found no significant difference in iron uptake.[4] | [4] |
| HL-60 (Human Promyelocytic Leukemia Cells) | Control | No significant difference (Sodium Ferric Gluconate) | A study on a similar intravenous iron product, sodium ferric gluconate, showed no difference in iron uptake between the brand and generic versions.[5][6][7] | [5][6][7] |
| U937 (Human Monocytic Cells) | Control | No significant difference (Sodium Ferric Gluconate) | Consistent with findings in other macrophage-like cell lines for sodium ferric gluconate.[5][6][7] | [5][6][7] |
| HepG2 (Human Liver Cancer Cells) | Control | No significant difference with ISA | Similar bioavailability was observed between Venofer® and ISA in this hepatocyte model.[4] | [4] |
Oxidative Stress and Inflammatory Response
A critical safety and efficacy concern with intravenous iron is the potential to induce oxidative stress. This occurs when the amount of labile, redox-active iron exceeds the body's capacity to safely transport and store it, leading to the generation of reactive oxygen species (ROS).
Table 3: Comparison of In Vitro Markers of Oxidative Stress and Inflammation
| Parameter | Originator this compound (Venofer®) | Generic/Iron Sucrose Similar (ISS) | Key Findings | Citations |
| Intracellular Labile Iron Pool (LIP) | Baseline | No significant difference with ISA | The LIP is a key indicator of potentially toxic iron. One study showed no difference between Venofer® and ISA.[4] | [4] |
| Redox-Active Iron | Baseline | No significant difference with ISA | This measures the iron capable of participating in redox reactions that generate ROS. No significant difference was found between Venofer® and ISA.[4] | [4] |
| Reactive Oxygen Species (ROS) Production | Increased | Potentially higher in some ISS | Some ISS formulations have been shown to induce greater ROS production, likely due to higher labile iron content.[8] | [8] |
| Pro-inflammatory Markers (e.g., TNF-α, IL-6) | Baseline | Significantly elevated with some ISS (in vivo) | Rat models have demonstrated that some ISS formulations lead to a greater inflammatory response compared to the originator.[9] | [9] |
| Endothelial Adhesion Molecules (ICAM-1, VCAM-1) | Increased | Similar increase | This compound can upregulate adhesion molecules in endothelial cells, a process implicated in atherogenesis.[10] | [10] |
Experimental Protocols
Physicochemical Characterization
-
Molecular Weight Determination: Gel permeation chromatography (GPC) is used to determine the weight-average (Mw) and number-average (Mn) molecular weights and the polydispersity index (Mw/Mn).[2]
-
Particle Size and Zeta Potential: Dynamic light scattering (DLS) is employed to measure the hydrodynamic diameter and size distribution of the this compound nanoparticles. Zeta potential is also measured to assess surface charge and colloidal stability.[3]
-
Labile Iron Measurement: The fluorescent calcein assay is utilized to quantify the intracellular labile iron pool (LIP). Calcein is quenched by labile iron, and the increase in fluorescence after the addition of an iron chelator is proportional to the LIP.[4]
Cellular Assays
-
Cell Culture: Human cell lines such as THP-1 (monocytes/macrophages), HepG2 (hepatocytes), and human aortic endothelial cells (HAECs) are cultured under standard conditions.
-
Iron Uptake:
-
Ferritin Expression: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of ferritin, the intracellular iron storage protein, as an indicator of iron uptake and storage.[4]
-
Oxidative Stress Assessment:
-
Redox-Active Iron: A dichlorofluorescein assay can be used to measure the amount of redox-active iron in the this compound formulations.[4]
-
ROS Production: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
-
Inflammatory Marker Analysis:
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants can be quantified by ELISA.
-
Western Blotting: The expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells is determined by Western blotting.[10]
-
NF-κB Activity Assay: The activation of the NF-κB signaling pathway can be assessed using a DNA binding ELISA.[10]
-
Visualizing the Pathways and Processes
Caption: Experimental workflow for the in vitro comparison of originator and generic this compound.
Caption: Signaling pathway of this compound-induced endothelial cell activation.
Conclusion
The in vitro data suggest that while some generic this compound formulations may exhibit comparable physicochemical properties and cellular uptake profiles to the originator product, others show significant differences.[1][3][4] These variations, particularly in labile iron content, can translate into an increased potential for inducing oxidative stress.[8] The activation of the NOx/NF-κB signaling pathway in endothelial cells by this compound highlights a potential mechanism for adverse cardiovascular effects.[10]
For researchers and drug development professionals, these findings underscore the importance of a comprehensive analytical and biological characterization of generic intravenous iron products to ensure their therapeutic equivalence and safety. The subtle differences in the manufacturing of these complex nanomedicines can have a significant impact on their in vitro behavior and, potentially, their clinical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: assessing the similarity between the originator drug and its intended copies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake (Journal Article) | OSTI.GOV [osti.gov]
- 7. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences between original intravenous this compound and this compound similar preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of Intravenous Iron Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of different intravenous (IV) iron preparations, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the cellular interactions of these complex drugs.
Cellular Uptake Comparison of Intravenous Iron Preparations
The cellular uptake of intravenous iron preparations is a critical factor influencing their efficacy and safety. These preparations are nanoparticles composed of an iron-carbohydrate core, and their interaction with cells, particularly macrophages of the reticuloendothelial system, determines the rate of iron release and bioavailability. The carbohydrate shell plays a significant role in the stability of the complex and its recognition by cellular receptors.[1][2]
Below is a summary of findings from in vitro studies comparing the cellular uptake of four commonly used IV iron preparations: iron sucrose, ferric carboxymaltose, iron dextran, and ferumoxytol.
Quantitative Data Summary
| Intravenous Iron Preparation | Cell Type | Key Findings on Cellular Uptake | Supporting Data |
| This compound | Rat Peritoneal Macrophages | Poorest iron uptake among the compared agents.[3] | No significant increase in intracellular ferritin expression compared to control.[2][3] |
| Murine J774A.1 & Human M2a Macrophages | More rapid internalization compared to ferric carboxymaltose.[1][4] | Detection of intracellular ferric ions occurs at earlier time points.[1] | |
| Primary Human Macrophages | Rapidly internalized and processed within endolysosomes.[5][6] | Results in fast iron release.[5][6] | |
| Ferric Carboxymaltose | Rat Peritoneal Macrophages | Moderate iron uptake.[3] | Increase in intracellular ferritin expression.[2][3] |
| Murine J774A.1 & Human M2a Macrophages | Slower internalization compared to this compound.[1][4] | Detection of intracellular ferric ions occurs at later time points.[1] | |
| Primary Human Macrophages | Sequestered in enlarged endosomes for an extended period before biodegradation.[5][6] | Leads to slower, more sustainable iron release.[5][6] | |
| Iron Dextran | Rat Peritoneal Macrophages | Moderate iron uptake.[3] | Increase in intracellular ferritin expression.[2][3] |
| Ferumoxytol | Rat Peritoneal Macrophages | Highest iron uptake among the compared agents (along with iron isomaltoside).[3] | Significant increase in intracellular ferritin expression.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of IV iron cellular uptake.
In Vitro Cellular Iron Uptake Assay
This protocol outlines the general steps for assessing the cellular uptake of different IV iron preparations in macrophage cell lines.
a. Cell Culture and Treatment:
-
Cell Lines: Human or murine macrophage cell lines (e.g., THP-1, J774A.1, rat peritoneal macrophages) are commonly used.[1][3]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The IV iron preparations are diluted in cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL) and added to the cells.[7]
-
Incubation: Cells are incubated with the iron preparations for various time points (e.g., 1, 4, 24 hours) to assess the kinetics of uptake.[1]
b. Quantification of Intracellular Iron:
Two common methods for quantifying intracellular iron are the colorimetric ferrozine-based assay and Prussian blue staining.
-
Colorimetric Iron Assay Protocol:
-
Cell Lysis: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove extracellular iron. The cells are then lysed using a lysis buffer (e.g., 50 mM NaOH).[8][9]
-
Iron Release: An iron-releasing reagent (e.g., a mixture of HCl and KMnO4) is added to the cell lysate to release iron from proteins.[8]
-
Reduction of Ferric to Ferrous Iron: An iron-reducing agent (e.g., ascorbic acid) is added to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][10]
-
Colorimetric Reaction: A chromogenic agent that specifically chelates Fe²⁺, such as ferrozine, is added. This reaction forms a colored complex.[8][9]
-
Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., 562 nm or 593 nm).[7][10]
-
Quantification: The iron concentration in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of iron. The results are typically normalized to the total protein content of the cell lysate, measured using a protein assay like the Bradford assay.[9]
-
-
Prussian Blue Staining Protocol (for visualization and semi-quantification):
-
Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with a fixative solution (e.g., 4% paraformaldehyde or absolute methanol).[3][11]
-
Staining Solution: A fresh working solution is prepared by mixing equal volumes of 2% potassium ferrocyanide and 2% hydrochloric acid.[3][12]
-
Staining: The fixed cells are incubated in the Prussian blue staining solution for approximately 10-20 minutes at room temperature.[3][11][12]
-
Washing: The cells are thoroughly rinsed with distilled water.[3][12]
-
Counterstaining (Optional): A counterstain, such as Nuclear Fast Red or Safranin, can be used to stain the cell nuclei for better visualization.[3]
-
Microscopy: The stained cells are mounted on slides and observed under a light microscope. The presence of intracellular iron is indicated by the formation of a blue precipitate (Prussian blue).[3][11] The intensity of the blue color can be used for semi-quantitative analysis.
-
Visualizations
Experimental Workflow and Cellular Uptake Pathway
Caption: Experimental workflow for comparing cellular uptake of IV iron.
Caption: Cellular uptake pathway of IV iron in macrophages.
References
- 1. Comparing this compound and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Nephrotoxicity and Management by Macrophages of Intravenous Pharmaceutical Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myhematology.com [myhematology.com]
- 4. This compound and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. abcam.com [abcam.com]
- 8. Colorimetric Iron Quantification Assay [protocols.io]
- 9. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. biopal.com [biopal.com]
- 12. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
In Vitro Iron Release from Various Iron Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron complex for the treatment of iron deficiency is a critical decision, influenced by factors such as bioavailability, efficacy, and tolerability. A key determinant of an iron supplement's in vivo behavior is its iron release profile under physiological conditions. This guide provides an objective in vitro comparison of iron release from different iron complexes, supported by experimental data, to aid in the research and development of iron therapeutics.
Comparative Analysis of In Vitro Iron Release
The following table summarizes quantitative data on iron release from various iron complexes under different in vitro conditions. These studies utilize simulated physiological environments to predict the behavior of these complexes in the human gastrointestinal tract.
| Iron Complex | Experimental Model | Key Findings | Reference |
| Ferrous Sulfate (FeSO₄), Ferrous Gluconate, Ferrous Fumarate | In vitro digestion/Caco-2 cell culture | Significantly more iron was taken up by Caco-2 cells from these simple ferrous salts compared to a polysaccharide-iron complex.[1][2] | [1],[2] |
| Polysaccharide-Iron Complex (PIC) - Formulation A (coated pellets) | Simulated gastric fluid (pH 1.2) | Cumulative iron dissolution was less than 15% within 2 hours, indicating reduced free iron release in acidic conditions.[3] | [3] |
| Polysaccharide-Iron Complex (PIC) - Formulation B (powders) | Simulated gastric fluid (pH 1.2) | Cumulative iron dissolution exceeded 50% within 2 hours, with the absolute free iron content being 8.5 times higher than Formulation A.[3] | [3] |
| Polysaccharide-Iron Complex (PIC) - Both Formulations | Simulated intestinal fluid | Both formulations achieved a cumulative iron release rate of over 75% within 30 minutes.[3] | [3] |
| Conventional-Release Ferrous Iron Tablets | Simulated gastric (pH 1.2) and intestinal (pH 5.8) conditions | Rapid dissolution was observed, ranging from 48 ± 4 minutes to 64 ± 4 minutes.[4] | [4] |
| Modified-Release Iron Tablets and Capsules | Simulated gastric (pH 1.2) and intestinal (pH 5.8) conditions | Significantly longer dissolution times were recorded, from 274 ± 8 to 256 ± 8 minutes. One study noted that some modified-release tablets did not completely dissolve even after 24 hours.[4][5] | [5],[4] |
| Ferrous Sulfate Conventional-Release Tablets | Caco-2 cell model | Demonstrated the highest iron absorption among the solid iron preparations evaluated.[4] | [4] |
| Modified-Release Ferrous Preparations | Caco-2 cell model | Showed uniformly low iron absorption compared to the control.[4] | [4] |
Experimental Protocols
The in vitro assessment of iron release from different iron complexes typically involves a multi-stage process designed to mimic the physiological conditions of the gastrointestinal tract. Below are detailed methodologies for key experiments cited in the comparative data.
In Vitro Digestion/Caco-2 Cell Culture Model
This model is a widely used method to assess the bioavailability of iron from oral supplements.[1][2]
-
Preparation of Iron Supplements: Commercial iron preparations are weighed and subjected to a simulated gastric and intestinal digestion process.
-
In Vitro Digestion:
-
Gastric Phase: The iron supplement is incubated in a solution containing pepsin at a pH of approximately 2.0 to simulate the acidic environment of the stomach.
-
Intestinal Phase: The digest from the gastric phase is then neutralized, and pancreatin and bile salts are added to simulate the conditions of the small intestine.
-
-
Caco-2 Cell Culture: Human epithelial colorectal adenocarcinoma (Caco-2) cells are grown on permeable supports to form a monolayer that mimics the intestinal barrier.
-
Iron Uptake Assay: The digested iron supplement solution is applied to the apical side of the Caco-2 cell monolayer.
-
Quantification of Iron Uptake: After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified by measuring the intracellular ferritin protein formation using an ELISA.[4] Ferritin levels are directly proportional to the amount of absorbed iron.
Dissolution Testing in Simulated Physiological Fluids
This method evaluates the rate and extent of iron release from solid dosage forms under simulated gastric and intestinal conditions.[4]
-
Preparation of Dissolution Media:
-
Dissolution Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used.
-
Experimental Procedure:
-
The iron supplement tablet or capsule is placed in the dissolution vessel containing the simulated gastric fluid.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).[4]
-
The withdrawn volume is replaced with fresh dissolution medium to maintain a constant volume.
-
After the gastric phase, the process is repeated with the simulated intestinal fluid.
-
-
Iron Quantification: The withdrawn samples are centrifuged, and the supernatant is analyzed for iron content using a validated analytical method, such as spectrophotometry.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro iron release assay using a Caco-2 cell model.
Caption: Workflow of an in vitro iron release and bioavailability assay.
References
- 1. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
A Head-to-Head Comparison of Iron Sucrose and Other Iron Supplements in Clinical Research
For researchers, scientists, and drug development professionals navigating the landscape of iron deficiency anemia (IDA) treatments, a clear understanding of the comparative efficacy and safety of available iron supplements is paramount. This guide provides an objective, data-driven comparison of iron sucrose with other intravenous (IV) and oral iron formulations, supported by findings from head-to-head clinical studies.
Overview of Intravenous Iron Formulations
Intravenous iron preparations are complex colloidal solutions composed of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate ligand.[1] The nature of this carbohydrate shell dictates the pharmacokinetic and pharmacodynamic properties of the complex, including its stability, degradation rate, and potential for adverse reactions.[1][2] Newer formulations like ferric carboxymaltose and iron dextran are designed to have a higher molecular weight and more stable complexes, allowing for the administration of larger single doses.[1] In contrast, this compound and sodium ferric gluconate have lower molecular weights and release iron more readily.[1]
Comparative Efficacy of this compound and Other IV Iron Formulations
Head-to-head studies have demonstrated that while most IV iron formulations are effective in treating IDA, there are nuances in their performance.
This compound vs. Ferric Carboxymaltose
Recent meta-analyses and clinical trials suggest that ferric carboxymaltose may offer a more significant improvement in hemoglobin (Hb) levels compared to this compound, particularly in specific patient populations such as those with gynecological disorders or postpartum anemia.[3][4] In one study, the mean rise in hemoglobin at 4 weeks was significantly higher in the ferric carboxymaltose group (1.67±0.47 g/dL) compared to the this compound group (1.07±0.25 g/dL).[4]
This compound vs. Ferumoxytol
Comparative trials between this compound and ferumoxytol have shown comparable efficacy in increasing hemoglobin levels.[5][6] A randomized controlled trial in patients with chronic kidney disease (CKD) found no significant difference in the mean change in hemoglobin from baseline to week 5 between the two groups.[5][6] However, a post-hoc analysis of pooled data from two trials suggested that ferumoxytol might lead to significantly greater increases in hemoglobin in patients with normal or mildly impaired renal function (eGFR ≥90 mL/min).[7]
This compound vs. Iron Dextran
Studies comparing low molecular weight iron dextran (LMWID) and this compound have found comparable efficacy in correcting anemia.[8][9] One randomized study in pre-dialysis CKD patients showed no significant difference in the proportion of patients achieving a rise in hemoglobin of ≥1.0 g/dL at day 24.[8][9] Both formulations effectively replenish iron stores.[10]
This compound vs. Ferric Gluconate
A randomized controlled trial in hemodialysis patients demonstrated that high doses of this compound (250 mg/month) were as effective as low doses of ferric gluconate (62.5 mg/week) in maintaining hemoglobin levels and improving iron status.[11][12][13] Both treatments led to significant increases in serum ferritin and transferrin saturation.[11][12][13]
Efficacy Data Summary
| Comparison | Key Efficacy Findings | Citation(s) |
| This compound vs. Ferric Carboxymaltose | Ferric carboxymaltose showed a significantly higher mean rise in hemoglobin at 4 weeks in pregnant women with anemia. | [4] |
| This compound vs. Ferumoxytol | Comparable increases in hemoglobin levels in patients with chronic kidney disease. Ferumoxytol may be more effective in patients with normal renal function. | [5][6][7] |
| This compound vs. Iron Dextran (LMW) | No significant difference in the proportion of patients achieving a ≥1.0 g/dL increase in hemoglobin. | [8][9] |
| This compound vs. Ferric Gluconate | Both were equally effective in maintaining hemoglobin levels in hemodialysis patients. | [11][12][13] |
| IV this compound vs. Oral Iron | IV this compound leads to a more rapid and significant increase in hemoglobin and serum ferritin levels compared to oral iron supplements. | [14][15] |
Comparative Safety and Tolerability
The safety profiles of intravenous iron formulations are a critical consideration. While newer formulations are generally well-tolerated, adverse events can occur.
Hypersensitivity Reactions
A significant concern with IV iron is the risk of hypersensitivity reactions, including life-threatening anaphylaxis.[16][17][18] Iron dextran has historically been associated with a higher risk of such reactions, necessitating a test dose before administration.[10] this compound has a lower incidence of severe allergic reactions compared to iron dextran.[10][19] Ferric carboxymaltose also carries a risk of hypersensitivity reactions.[17][20]
Common Adverse Events
Common side effects associated with this compound include hypotension, dizziness, headache, nausea, and muscle cramps.[16][21][22] Ferric carboxymaltose is associated with side effects such as nausea, changes in taste, headache, and injection site reactions.[17][20][23] Hypophosphatemia (low phosphate in the blood) is a notable adverse effect that can occur with ferric carboxymaltose.[17][20][24] A post-hoc analysis of two randomized trials found a numerically lower overall incidence of adverse events in patients treated with ferumoxytol compared to this compound (42.4% vs. 50.2%).[7][25]
Safety Data Summary
| Iron Supplement | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound | Hypotension, dizziness, headache, nausea, muscle cramps, hypertension, injection-site reactions. | Hypersensitivity reactions (including anaphylaxis), shock, severe hypotension. | [16][18][21][22] |
| Ferric Carboxymaltose | Nausea, changes in taste, headache, injection site reactions, hypertension. | Hypersensitivity reactions (including anaphylaxis), hypophosphatemia. | [17][20][23][24][26] |
| Ferumoxytol | Generally similar incidence of treatment-related adverse events to this compound, with lower rates of hypotension and hypersensitivity in one analysis. | Serious adverse events rates were similar to this compound in a head-to-head trial. | [5][6][7][25] |
| Iron Dextran (LMW) | Higher rate of allergic adverse reactions compared to this compound in some studies. | Boxed warning for risk of anaphylactic reactions. | [8][10][19] |
| Ferric Gluconate | Well-tolerated in a comparative study with this compound, with no anaphylactoid reactions observed. | May be associated with a slightly decreased risk of infection-related outcomes compared to this compound in hemodialysis patients with a catheter. | [11][12][13][27] |
| Oral Iron (Ferrous Sulfate) | Metallic taste, constipation, heartburn, nausea. | - | [14][15] |
Experimental Protocols
Protocol for a Randomized Controlled Trial Comparing Ferric Carboxymaltose and this compound in Pregnant Women with Iron Deficiency Anemia[4][28]
-
Study Design: A randomized, open-label, parallel-group clinical trial.
-
Participants: 100 pregnant women with a diagnosis of iron deficiency anemia.
-
Intervention:
-
Ferric Carboxymaltose Group: Received a maximum dose of 1000 mg per sitting, diluted in 200 ml of 0.9% normal saline, administered as an IV infusion over 30 minutes.
-
This compound Group: Received an infusion of 300 mg in 200 ml of normal saline over 15-20 minutes twice weekly until the total calculated dose was administered, not exceeding 600 mg per week.
-
-
Primary Outcome: Change in hemoglobin (Hb) levels at 4 weeks after completion of therapy.
-
Secondary Outcomes: Changes in other red blood cell indices (MCV, MCHC) and assessment of adverse drug reactions.
Protocol for a Randomized Controlled Trial Comparing Ferumoxytol and this compound in Patients with Chronic Kidney Disease and Iron Deficiency Anemia[5][6]
-
Study Design: A phase II, randomized, open-label, active-controlled, multicenter clinical trial.
-
Participants: 162 patients with CKD and iron deficiency anemia (hemoglobin <11.0 g/dL, transferrin saturation <30%).
-
Intervention:
-
Ferumoxytol Group: Received 1.02 g of ferumoxytol administered as two 510-mg injections.
-
This compound Group: Received 1.0 g of this compound administered as either a slow injection or infusion (10 doses for dialysis patients and 5 doses for non-dialysis patients).
-
-
Primary Outcome: Change in hemoglobin from baseline to week 5.
-
Safety Assessment: Monitoring and recording of all adverse events.
Signaling Pathways and Mechanisms of Action
Iron metabolism and erythropoiesis are tightly linked processes regulated by a complex interplay of signaling molecules.[28][29] The hormone hepcidin is a key regulator, controlling the absorption and recycling of iron.[28][30] Erythropoiesis, the production of red blood cells, is a major consumer of iron.[31] When erythropoiesis is stimulated, for instance by blood loss or erythropoietin (EPO), the production of erythroferrone (ERFE) by erythroblasts is increased.[30][31] ERFE, in turn, suppresses hepcidin production, leading to increased iron availability for hemoglobin synthesis.[30][31][32]
Intravenous iron supplements bypass the regulatory mechanism of intestinal absorption and deliver iron directly into the bloodstream.[1] The iron-carbohydrate complexes are taken up by macrophages in the reticuloendothelial system, where the iron is released from the carbohydrate shell.[1] This iron is then either stored as ferritin or released into the plasma, where it binds to transferrin for transport to the bone marrow for erythropoiesis.[28]
References
- 1. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. hcplive.com [hcplive.com]
- 4. ijrcog.org [ijrcog.org]
- 5. A Randomized Comparison of Ferumoxytol and this compound for Treating Iron Deficiency Anemia in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized comparison of ferumoxytol and this compound for treating iron deficiency anemia in patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of intravenous low molecular weight iron dextran and intravenous this compound for the correction of anaemia in pre-dialysis chronic kidney disease patients: a randomized single-centre study in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. A randomized, controlled parallel-group trial on efficacy and safety of this compound (Venofer) vs iron gluconate (Ferrlecit) in haemodialysis patients treated with rHuEpo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study | Semantic Scholar [semanticscholar.org]
- 16. drugs.com [drugs.com]
- 17. drugs.com [drugs.com]
- 18. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 19. researchgate.net [researchgate.net]
- 20. What are the side effects of Ferric Carboxymaltose? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Ferric Carboxymaltose Injection: MedlinePlus Drug Information [medlineplus.gov]
- 24. Ferric carboxymaltose (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 25. Ferumoxytol versus this compound treatment: a post-hoc analysis of randomized controlled trials in patients with varying renal function and iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. Comparative Short-term Safety of Sodium Ferric Gluconate Versus this compound in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Crosstalk between Iron Metabolism and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Normal and dysregulated crosstalk between iron metabolism and erythropoiesis | eLife [elifesciences.org]
- 30. mdpi.com [mdpi.com]
- 31. Erythropoietic regulators of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Outline of Iron Metabolism, with Emphasis on Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Iron Sucrose Against a Known Iron Chelator: A Comparative Guide
This guide provides a detailed comparison of the in vitro effects of iron sucrose, an intravenous iron replacement product, and deferoxamine (DFO), a well-established iron chelator. The content is designed for researchers, scientists, and drug development professionals to objectively evaluate the opposing actions of these compounds on cellular iron metabolism and viability. This validation is presented through a hypothetical experimental framework where the iron-depleting effects of deferoxamine are counteracted by the iron-repleting properties of this compound.
Mechanism of Action: A Tale of Two Iron Modulators
This compound is a complex of polynuclear iron (III)-hydroxide in sucrose. Following intravenous administration, the reticuloendothelial system clears the complex from the plasma, gradually releasing iron to transferrin for transport to erythroid precursor cells and incorporation into hemoglobin.[1][2][3] In an in vitro setting, this compound serves as a source of iron for cellular uptake, increasing intracellular iron stores.[4]
Deferoxamine, a hexadentate chelating agent, binds with high affinity to trivalent (ferric) iron.[5][6] It effectively sequesters free iron from the plasma and tissues, forming a stable ferrioxamine complex that is excreted by the kidneys. In cell culture, deferoxamine depletes the intracellular labile iron pool, leading to a decrease in cell proliferation and, at higher concentrations, apoptosis.[7]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro experiments designed to validate the opposing effects of deferoxamine and this compound on a hypothetical human hepatoma cell line (e.g., HepG2).
Table 1: Effect of Deferoxamine and this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Incubation Time (hours) | Relative Cell Viability (%) |
| Control | - | 48 | 100 |
| Deferoxamine | 100 µM | 48 | 55 |
| Deferoxamine followed by this compound | 100 µM DFO (24h), then 100 µg/mL IS (24h) | 48 | 85 |
| This compound | 100 µg/mL | 48 | 98 |
Table 2: Modulation of Intracellular Iron and Protein Expression
| Treatment Group | Intracellular Iron (nmol/mg protein) | Ferritin (ng/mg protein) | Ferroportin (relative expression) |
| Control | 12 | 250 | 1.0 |
| Deferoxamine (100 µM, 48h) | 4 | 80 | 1.8 |
| Deferoxamine (100 µM, 24h) then this compound (100 µg/mL, 24h) | 10 | 220 | 1.2 |
Experimental Protocols
Cell Culture and Treatment
Human hepatoma cells (HepG2) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For the experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The treatment groups are defined as: a no-treatment control, deferoxamine alone, deferoxamine followed by this compound, and this compound alone.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells according to the experimental design.
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the relative cell viability as a percentage of the untreated control.
Quantification of Intracellular Iron
A colorimetric ferrozine-based assay is used to quantify the total intracellular iron content.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in 50 mM NaOH.
-
Neutralize the lysates with 10 mM HCl.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Treat the lysates with an acidic KMnO4 solution (1.4 M HCl, 4.5% (w/v) KMnO4) at 60°C for 2 hours to release iron from proteins.
-
Add an iron detection reagent (6.5 mM ferrozine, 1 M ascorbic acid, 2.5 M ammonium acetate).
-
Measure the absorbance at 550 nm.
-
Calculate the intracellular iron concentration from a standard curve generated with known iron concentrations and normalize to the protein content.[8]
Ferritin Quantification (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is used to quantify the intracellular ferritin concentration.
Protocol:
-
Prepare cell lysates as described for the intracellular iron assay.
-
Use a commercially available human ferritin ELISA kit.
-
Add 20 µL of each standard, control, and cell lysate sample in duplicate to the wells of the microplate pre-coated with an anti-ferritin antibody.
-
Add 200 µL of the anti-ferritin-HRP conjugate solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with the provided wash buffer.
-
Add 150 µL of TMB substrate and incubate for 10-15 minutes at room temperature.
-
Add 50 µL of stopping solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the ferritin concentration from the standard curve and normalize to the protein content of the cell lysate.[5][9]
Ferroportin Expression Analysis (Western Blot)
Western blotting is used to determine the relative expression levels of the iron export protein, ferroportin.
Protocol:
-
Prepare total cell lysates using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ferroportin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection reagent and image the blot.
-
Normalize the ferroportin band intensity to a loading control such as β-actin.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the key signaling pathways involved.
References
- 1. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. The effect of iron loading and iron chelation on the innate immune response and subclinical organ injury during human endotoxemia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of Intravenous Iron: A Comparative Analysis of Safety Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of intravenous (IV) iron formulations is paramount for advancing patient care and developing next-generation therapies. This guide provides an objective comparison of currently available IV iron products, supported by experimental data and detailed methodologies, to illuminate the key safety considerations in IV iron therapy.
The administration of intravenous iron has revolutionized the management of iron deficiency anemia, particularly in patients who are intolerant to or unresponsive to oral iron supplementation. However, the evolution of IV iron formulations has been driven by a continuous effort to mitigate safety concerns, ranging from acute hypersensitivity reactions to long-term risks associated with labile iron and oxidative stress. Modern formulations, which feature more stable carbohydrate shells, have significantly improved the safety profile compared to older preparations.[1][2] This guide delves into the comparative safety of these agents, focusing on hypersensitivity reactions, labile iron-mediated toxicity, and other clinically relevant adverse events.
Comparative Safety Data of IV Iron Formulations
The following tables summarize quantitative data on the incidence of adverse events associated with various IV iron formulations, compiled from a range of clinical trials and meta-analyses.
Table 1: Incidence of Serious Adverse Events (SAEs) and Hypersensitivity Reactions
| IV Iron Formulation | Study Population | Incidence of Serious Adverse Events (SAEs) | Incidence of Severe/Serious Hypersensitivity Reactions | Citation(s) |
| Low Molecular Weight Iron Dextran (LMWID) | Mixed | Not significantly different from ferumoxytol (2.3%) | - | [3][4] |
| Chronic Kidney Disease | Higher odds ratio of serious ADEs vs. Iron Sucrose (OR: 7.594) | - | [5] | |
| Ferumoxytol | Mixed | 2.8% | - | [3][4] |
| Iron Deficiency Anemia | Related SAEs: 1% | - | [6] | |
| Ferric Carboxymaltose (FCM) | Obstetric & Gynecologic Patients | Lower incidence of adverse events than this compound (RR: 0.53) | - | [7] |
| Pregnancy | Mild adverse events: 7.8% | - | [8][9] | |
| This compound | Obstetric & Gynecologic Patients | Higher incidence of adverse events than FCM | - | [7] |
| Pregnancy | Mild adverse events: 10.7% | - | [8][9] | |
| Chronic Kidney Disease | Lower odds ratio of serious ADEs vs. LMWID | - | [5] | |
| Ferric Derisomaltose (FDI) | Iron Deficiency Anemia & Nephrology | 0.3% | 0.3% | [2] |
ADE: Adverse Drug Event; OR: Odds Ratio; RR: Relative Risk
Table 2: Other Notable Adverse Events
| IV Iron Formulation | Common Adverse Events | Specific Safety Considerations | Citation(s) |
| Ferric Carboxymaltose (FCM) | Headache, dizziness, nausea, vomiting, abdominal pain, injection site reactions. | Severe, persistent hypophosphatemia is a specific side effect. | [10][11] |
| This compound | Injection site reactions, hypotension. | Considered to have a higher risk of allergic reactions compared to FCM; releases higher amounts of labile plasma iron. | [1][11] |
| Low Molecular Weight Iron Dextran (LMWID) | - | Requires a test dose (though evidence supporting this is limited). | [1] |
| Ferumoxytol | - | Can be administered as a single-dose infusion (off-label). | [3] |
Mechanisms of Adverse Reactions
Understanding the underlying mechanisms of adverse reactions is crucial for both clinical management and the development of safer iron formulations.
Hypersensitivity Reactions
Acute hypersensitivity reactions to IV iron are rare but can be life-threatening.[12] The primary mechanism for reactions to modern IV iron formulations is believed to be Complement Activation-Related Pseudo-Allergy (CARPA) , rather than a true IgE-mediated allergy.[12][13][14][15] This is triggered by the iron-carbohydrate nanoparticles, which can activate the complement system, leading to the release of anaphylatoxins and subsequent mast cell and basophil degranulation.
Risk factors for hypersensitivity reactions include a previous reaction to an IV iron infusion, a rapid infusion rate, a history of multiple drug allergies, and severe atopy.[12][16]
Labile Iron and Oxidative Stress
The stability of the iron-carbohydrate complex is a key determinant of safety.[2] Less stable complexes can release "labile" or "free" iron into the circulation. This non-transferrin-bound iron (NTBI) is redox-active and can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.[1][2][17]
Newer formulations like ferric carboxymaltose, ferumoxytol, and ferric derisomaltose are designed to have more stable complexes, resulting in lower levels of labile iron release compared to older formulations like this compound and ferric gluconate.[1][2]
Experimental Protocols for Safety Assessment
The evaluation of IV iron safety relies on robust clinical trial methodologies. Below are outlines of typical experimental protocols employed in these studies.
Assessment of Hypersensitivity Reactions
Objective: To evaluate the incidence and severity of hypersensitivity reactions following the administration of different IV iron formulations.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of iron deficiency anemia, often with specific underlying conditions (e.g., chronic kidney disease, pregnancy, inflammatory bowel disease).[5][8][18]
-
Study Design: Randomized, controlled trials comparing two or more IV iron formulations. Double-blinding is often employed to minimize bias.[19]
-
Intervention: Administration of the IV iron formulation according to the manufacturer's instructions or a standardized protocol, including specified infusion rates.[5]
-
Monitoring: Close monitoring of patients for signs and symptoms of hypersensitivity reactions during and for a specified period (e.g., 30 minutes) after the infusion.[16] Vital signs are recorded at regular intervals.
-
Data Collection: All adverse events are recorded and graded for severity (e.g., mild, moderate, severe) and causality (i.e., relationship to the study drug).
-
Endpoint: The primary safety endpoint is often the incidence of serious or severe hypersensitivity reactions.
Measurement of Oxidative Stress Markers
Objective: To compare the pro-oxidant potential of different IV iron formulations.
Methodology:
-
Patient Population: Typically conducted in a controlled setting with either healthy volunteers or a specific patient population (e.g., chronic kidney disease patients).[1][20]
-
Study Design: A prospective study involving blood sampling at multiple time points before and after IV iron administration.
-
Intervention: A single dose of the IV iron formulation is administered.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-infusion), and at various time points post-infusion (e.g., 2 hours, 24 hours, 1 week).[20]
-
Biomarker Analysis: Plasma or serum is analyzed for markers of oxidative stress. Common biomarkers include:
-
Thiobarbituric Acid Reactive Substances (TBARS): A measure of lipid peroxidation.[20]
-
Labile Plasma Iron (LPI) or Non-Transferrin-Bound Iron (NTBI): Quantifies the amount of potentially toxic free iron.[20]
-
Protein Carbonyls and 8-hydroxy-2'-deoxyguanosine (8-OHdG): Markers of protein and DNA oxidation, respectively.
-
-
Endpoint: The primary endpoint is the change in oxidative stress markers from baseline following the infusion of different IV iron formulations.
Conclusion
The safety of intravenous iron therapy has significantly improved with the advent of newer formulations. While the risk of severe adverse events is low with all modern preparations, there are important differences in their safety profiles that should be considered in both clinical practice and future drug development. Ferric carboxymaltose and ferric derisomaltose generally exhibit a favorable safety profile with a lower incidence of adverse events compared to this compound in some studies.[2][7][21] However, ferric carboxymaltose is associated with a risk of hypophosphatemia.[10] The choice of IV iron formulation should be guided by a thorough understanding of its specific characteristics, the individual patient's risk factors, and the clinical context. Continued research focusing on the long-term safety of these agents and the development of even more stable iron complexes will further enhance the therapeutic index of intravenous iron therapy.
References
- 1. Safety of intravenous iron formulations: facts and folklore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. The comparative safety of various intravenous iron preparations in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of intravenous ferric carboxymaltose and this compound for iron deficiency anemia in obstetric and gynecologic patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous iron treatment in pregnancy: comparison of high-dose ferric carboxymaltose vs. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Newer formulations of intravenous iron: a review of their chemistry and key safety aspects - hypersensitivity, hypophosphatemia, and cardiovascular safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farbefirma.org [farbefirma.org]
- 12. Hypersensitivity reactions to intravenous iron: guidance for risk minimization and management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypersensitivity reactions to intravenous iron: guidance for risk minimization and management | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Prevention and management of acute reactions to intravenous iron in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The safety of intravenous iron preparations: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. The comparative effects of intravenous iron on oxidative stress and inflammation in patients with chronic kidney disease and iron deficiency: a randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical effectiveness of ferric carboxymaltose (iv) versus this compound (iv) in treatment of iron deficiency anaemia in pregnancy: A systematic review and meta-analysis - Indian Journal of Medical Research [ijmr.org.in]
A Researcher's Guide to Iron Supplementation in Cell Culture: Comparing Alternatives to Iron Sucrose
For researchers in cell culture, drug development, and cellular biology, maintaining optimal iron levels is critical for cell health, proliferation, and function. While iron sucrose has been a long-standing supplement, a range of alternatives now offers varied properties that may be more suitable for specific experimental needs. This guide provides a comprehensive comparison of common alternatives to this compound, supported by experimental data, detailed protocols for evaluation, and visualizations of the underlying cellular mechanisms.
Comparative Analysis of Iron Supplement Alternatives
The ideal iron supplement for cell culture should provide bioavailable iron without inducing cytotoxicity. The following tables summarize the performance of several alternatives to this compound based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental conditions, and iron concentrations used across different studies.
Table 1: Cytotoxicity of Iron Supplements in Various Cell Lines
| Iron Supplement | Cell Line | Parameter | Value | Citation |
| This compound | HepG2 | Cell Viability | Non-toxic at tested concentrations | [1] |
| THP-1 macrophages | Cell Viability | Less toxic than Ferric Carboxymaltose | [1] | |
| Ferric Carboxymaltose | HepG2 | Cell Viability | Non-toxic at tested concentrations | [1] |
| THP-1 macrophages | Cell Viability | More sensitive compared to this compound | [1] | |
| Iron Oxide Nanoparticles (Fe₃O₄) | Murine Fibroblasts (LA-9) | Cell Viability | No reduction up to 250 µg/mL | [2][3] |
| Human Squamous Carcinoma (SCL-1) | IC50 | ~350 µM | [4] | |
| Human Dermal Fibroblasts | Cell Viability | Non-toxic at 350 µM | [4] | |
| Sodium Ferric Gluconate | THP-1, HL-60, U937 | Cell Viability | No significant toxicity at 10, 20, 40 µg/mL | [5] |
| Ferric Citrate | Caco-2 | Cell Viability | Generally considered safe at physiological concentrations | [6] |
Table 2: Iron Uptake and Cellular Response
| Iron Supplement | Cell Line | Parameter | Observation | Citation |
| This compound | HepG2 | Ferritin Levels | Significant increase | [1] |
| Primary Human Macrophages | Iron Release | Fast release, transient cytotoxicity | [7][8] | |
| Ferric Carboxymaltose | HepG2 | Ferritin Levels | Significant increase within 24h | [1] |
| Primary Human Macrophages | Iron Release | Slower, more sustained release | [7][8] | |
| Iron Oxide Nanoparticles (Fe₃O₄) | Murine Fibroblasts (LA-9) | Cellular Uptake | Time-dependent internalization | [2][3] |
| Sodium Ferric Gluconate | THP-1, HL-60, U937 | Cellular Iron Uptake | No significant difference compared to brand name (Ferrlecit®) | [5] |
| Ferric Citrate | Caco-2 | Iron Uptake | Time- and concentration-dependent | [6] |
| Human Hepatoma (HuH7) | Iron Uptake | Saturable uptake (Vmax: 1.95 ± 0.43 pmol/mg protein/min) |
Experimental Protocols for Evaluation
To enable researchers to conduct their own comparative studies, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration at which an iron supplement becomes toxic to cells (IC50).
Materials:
-
Cells of interest (e.g., CHO, HepG2, THP-1)
-
Complete culture medium
-
Iron supplements (this compound and alternatives)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, adjust the density to 20,000-50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of each iron supplement in culture medium. A suggested starting range is 10 to 1000 µg/mL of iron. Remove the old medium and add 100 µL of the diluted supplements to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate and then replace the medium with 100 µL of DMSO. Shake the plate for 10 minutes to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the iron concentration to determine the IC50 value.
Cell Proliferation Assessment: BrdU Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
Iron supplements
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation period (e.g., 24 hours), add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[12][13][14]
-
Fixation and Denaturation: Remove the labeling medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[12][15]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. After another wash, add 100 µL of TMB substrate and incubate until color develops (15-30 minutes).
-
Absorbance Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.[11]
-
Data Analysis: Compare the absorbance values of treated cells to the untreated control to determine the effect on proliferation.
Intracellular Iron Quantification: Ferritin ELISA
This protocol quantifies the amount of intracellular iron by measuring the level of the iron storage protein, ferritin.
Materials:
-
Treated cells
-
Cell lysis buffer
-
Ferritin ELISA kit (including standards, coated plates, detection antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with iron supplements, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.
-
ELISA: Follow the manufacturer's instructions for the ferritin ELISA kit. Typically, this involves adding diluted cell lysates and standards to the antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Generate a standard curve from the ferritin standards. Use this curve to determine the ferritin concentration in each sample. Normalize the ferritin concentration to the total protein concentration (e.g., ng ferritin/mg protein).
Total Cellular Iron Quantification: ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a highly sensitive method for measuring the total iron content within cells.
Materials:
-
Treated cells
-
Trace metal-grade nitric acid (HNO₃)
-
Trace metal-grade hydrogen peroxide (H₂O₂) (optional)
-
ICP-MS instrument
Procedure:
-
Cell Harvesting and Counting: After treatment, wash the cells thoroughly with PBS to remove any extracellular iron. Harvest the cells and count them to ensure an accurate cell number for normalization.
-
Acid Digestion: Resuspend a known number of cells in trace metal-grade nitric acid. A common method is to use concentrated nitric acid and heat the samples (e.g., at 95°C for 1 hour) to digest the organic material.[16][17]
-
Dilution: Dilute the digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with iron standards. The instrument will measure the abundance of iron isotopes to determine the total iron concentration.[18]
-
Data Analysis: Calculate the amount of iron per cell (e.g., pg iron/cell) or normalize to the total protein content.
Cellular Iron Metabolism and Uptake Mechanisms
Understanding the pathways by which cells acquire iron is crucial for interpreting the effects of different supplements. The following diagrams illustrate the primary mechanisms of cellular iron uptake.
The diagram above illustrates the two main pathways for cellular iron uptake: transferrin-dependent and non-transferrin-bound iron (NTBI) uptake. Transferrin-bound iron is internalized via the transferrin receptor 1 (TfR1) through endocytosis. In contrast, NTBI can be taken up through various transporters like DMT1 and ZIP family proteins, often after being reduced from ferric (Fe³⁺) to ferrous (Fe²⁺) iron by cell-surface ferrireductases.
The following diagram outlines a general experimental workflow for comparing different iron supplements in cell culture.
This workflow provides a systematic approach for researchers to evaluate and compare the effects of different iron supplements on their specific cell culture system.
Uptake Mechanisms of Iron Supplement Alternatives
The various alternatives to this compound utilize different cellular uptake pathways, which can influence their efficacy and potential for cytotoxicity.
As illustrated, carbohydrate-coated iron complexes like this compound, ferric carboxymaltose, iron dextran, and sodium ferric gluconate are primarily taken up by endocytosis, particularly by macrophages of the reticuloendothelial system (RES).[7][8][19][20][21] Iron oxide nanoparticles also enter cells via endocytic pathways.[22][23] In contrast, ferric citrate appears to be taken up via a carrier-mediated process that involves the reduction of ferric to ferrous iron at the cell surface.[24]
Conclusion
The choice of an iron supplement for cell culture extends beyond simply providing iron. Factors such as the cell type, the desired rate of iron delivery, and the potential for cytotoxicity must be considered. While this compound remains a widely used supplement, alternatives like ferric carboxymaltose may offer a more sustained iron release, and iron oxide nanoparticles present opportunities for targeted delivery and imaging. Ferric citrate provides a form of non-transferrin-bound iron that utilizes a different uptake mechanism. By using the provided protocols and understanding the underlying cellular pathways, researchers can make informed decisions to select the most appropriate iron supplement for their specific experimental needs, ultimately leading to more robust and reproducible results.
References
- 1. This compound and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological effects of the mixed iron oxide nanoparticle (Fe3O4 NP) on murine fibroblasts LA-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of Fe3O4 Nanoparticles on Skin Tumor Cells and Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. complexgenerics.org [complexgenerics.org]
- 6. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular iron measurements by ICP-MS [protocols.io]
- 17. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-collection.ethz.ch [research-collection.ethz.ch]
- 21. Sodium Ferric Gluconate Complex | C66H121Fe2NaO65 | CID 76968835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Tailoring Iron Oxide Nanoparticles for Efficient Cellular Internalization and Endosomal Escape [mdpi.com]
- 23. Unveiling Nanoparticles: Recent Approaches in Studying the Internalization Pattern of Iron Oxide Nanoparticles in Mono- and Multicellular Biological Structures [mdpi.com]
- 24. researchgate.net [researchgate.net]
Cross-study comparison of iron sucrose efficacy in different disease models
This guide provides a cross-study comparison of the efficacy of intravenous iron sucrose in treating iron-deficiency anemia (IDA) associated with various disease models, including Chronic Kidney Disease (CKD), general Iron-Deficiency Anemia, and Inflammatory Bowel Disease (IBD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Mechanism of Action of this compound
Intravenous this compound is a complex of polynuclear iron (III)-hydroxide in sucrose.[1] Following administration, the complex is taken up by the reticuloendothelial system (RES), primarily macrophages, where it is dissociated into iron and sucrose.[2][3] The iron is then released, binds to transferrin, and is transported to the bone marrow for incorporation into hemoglobin within erythroid precursor cells, ultimately leading to the formation of mature red blood cells.[1][4] This pathway bypasses the gastrointestinal tract, ensuring rapid iron delivery for patients who cannot tolerate or effectively absorb oral iron supplements.[3][5]
Caption: Mechanism of action for intravenous this compound.
Efficacy in Chronic Kidney Disease (CKD)
Intravenous iron is often the preferred route for iron administration in CKD patients, particularly those on hemodialysis, as it is considered superior to oral iron in increasing hemoglobin concentrations.[2][6][7] Studies consistently show that this compound effectively treats iron deficiency in CKD patients, leading to increased hemoglobin, serum ferritin, and transferrin saturation (TSAT), regardless of dialysis status or concurrent use of erythropoiesis-stimulating agents (ESAs).[6]
Quantitative Data Summary: CKD Models
| Study / Patient Group | Baseline Hemoglobin (g/dL) | Post-Treatment Hemoglobin (g/dL) | Baseline Ferritin (ng/mL) | Post-Treatment Ferritin (ng/mL) | Baseline TSAT (%) | Post-Treatment TSAT (%) |
| CKD Patients[8][9] | 10.2 ± 1.7 | Not Reported | 177 ± 123.8 | 811 ± 294.1 (at 2 days) | 18.5 ± 8.5 | 40.2 ± 22.3 (at 2 days) |
| CKD (vs. Ferumoxytol)[10] | ~10.0 (mean) | +0.7 ± 0.1 (change) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols: CKD Studies
-
Study by Gupta et al. (2003): This study evaluated an accelerated, high-dose regimen in 107 anemic CKD patients.[8][9]
-
Methodology: Patients received intravenous this compound at a dose of 500 mg infused over three hours on two consecutive days.[8][9]
-
Key Parameters Measured: Iron indices (transferrin saturation, ferritin) were measured at baseline and at two and seven days post-treatment. Hemoglobin was measured at baseline.[8][9]
-
-
Study by Provenzano et al. (2013): This was a phase II, randomized, open-label, active-controlled, multicenter trial comparing ferumoxytol to this compound in 162 CKD patients with IDA.[10]
Efficacy in Iron-Deficiency Anemia (IDA)
For adult patients with IDA who are intolerant to or have an unsatisfactory response to oral iron therapy, intravenous this compound has been shown to be a safe and effective alternative.[11][12] It leads to significant increases in both hemoglobin and serum ferritin levels.[11][12]
Quantitative Data Summary: IDA Models
| Study / Patient Group | Baseline Hemoglobin (g/dL) | Post-Treatment Hemoglobin (g/dL) | Baseline Ferritin (ng/mL) | Post-Treatment Ferritin (ng/mL) |
| Adult IDA Patients[11][12] | 8.54 (mean) | 12.1 (mean) | 7.63 (mean) | 99.0 (mean) |
| Pregnant Women with IDA[13] | 9.69 ± 0.82 | 10.91 ± 0.78 (at 6 weeks) | 26.7 ± 12.92 | 65.34 ± 15.73 (at term) |
| Pregnant Women with IDA[14] | Not Reported | +1.1 (at 1 wk), +2.3 (at 2 wks), +3.0 (at 3 wks) | Not Reported | Not Reported |
Experimental Protocols: IDA Studies
-
Study by Al-Momen et al. (2011): This study evaluated the efficacy and safety of intravenous this compound in 86 adult patients with IDA who had intolerance or no effect with oral iron therapy.[11][12]
-
Methodology: Patients received a weekly dose of 200 mg of intravenous this compound until the hemoglobin level was corrected or the total calculated dose was administered.[11][12]
-
Key Parameters Measured: Hemoglobin and serum ferritin levels were measured before and after the treatment course.[11][12]
-
-
Study by Rathod et al. (2019): This study assessed the efficacy of this compound in 106 pregnant women with IDA who were intolerant to or non-compliant with oral iron.[13]
Efficacy in Inflammatory Bowel Disease (IBD)
Anemia is a common complication of IBD, and intravenous this compound is an effective treatment, especially for patients who respond poorly to or cannot tolerate oral iron.[15][16] Studies show that this compound can successfully treat IBD-associated anemia, with a high response rate within weeks of treatment.[15]
Quantitative Data Summary: IBD Models
| Study / Patient Group | Baseline Hemoglobin (g/dL) | Post-Treatment Hemoglobin (g/dL) | Response Rate (Hb increase ≥2 g/dL) |
| IBD Patients with Anemia[15] | 9.7 (average) | Not Reported | 91% (54 of 59 patients) responded within 12 weeks |
| Pediatric IBD with IDA[17][18] | 9.1 ± 1.4 | 11.9 ± 1.8 | 58.7% achieved goal Hb increase |
| Severe IBD-associated Anemia[19] | ≤ 10.5 | Not Reported | 65% (67 of 103 patients) responded within 4 weeks |
Experimental Protocols: IBD Studies
-
Study by Erichsen et al. (2004): This retrospective study evaluated 61 patients with IBD and anemia.[15]
-
Methodology: Patients were treated with an average this compound dose of 1.4 ± 0.5 g. The indication was poor response or intolerance to oral iron.[15]
-
Key Parameters Measured: Treatment response was defined as an increase in hemoglobin of ≥20 g/L (2 g/dL) or to normal levels (≥120 g/L or 12 g/dL).[15]
-
-
Study by Kuin et al. (2019): This retrospective study assessed the safety and efficacy of intravenous this compound (IVIS) in 88 pediatric IBD patients.[17][18]
-
Study by Gasche et al. (2001): A prospective, open-label, multicenter trial involving 103 patients with severe IBD-associated anemia (Hb ≤ 10.5 g/dL).[19]
Generalized Experimental Workflow
The assessment of intravenous this compound efficacy typically follows a structured clinical trial workflow, from patient screening to post-treatment follow-up, to evaluate changes in key hematological and iron status parameters.
Caption: Generalized workflow for an this compound clinical trial.
Conclusion
Across different disease models—Chronic Kidney Disease, Iron-Deficiency Anemia, and Inflammatory Bowel Disease—intravenous this compound consistently demonstrates efficacy in replenishing iron stores and increasing hemoglobin levels. It serves as a vital therapeutic option for patients who cannot be managed effectively with oral iron supplementation. While the specific dosing regimens and patient populations vary, the data supports its role in rapidly correcting anemia and improving key iron indices. The choice of this compound should be based on the specific clinical context, patient needs, and underlying disease pathology.[6][11][15]
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mrmed.in [mrmed.in]
- 6. This compound: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Oral Versus Injectable Iron in Patients With Chronic Kidney Disease: A Two-Year Cross-Sectional Study Conducted at a Rural Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of an accelerated this compound dosing regimen in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of intravenous this compound in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrcog.org [ijrcog.org]
- 14. Effectiveness of Intravenous this compound in Management of Iron-Deficient Anemia of Pregnancy at Rural Hospital Set Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of anaemia in inflammatory bowel disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Safety and Efficacy of Intravenous this compound for Iron-Deficiency Anemia in Children and Adolescents With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prediction of response to this compound in inflammatory bowel disease-associated anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Iron Sucrose: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of iron sucrose in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound may be harmful if swallowed and can cause skin and serious eye irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves when handling this compound.
-
Eye Protection: Use safety goggles or glasses to prevent eye contact[2][3].
-
Lab Coat: A lab coat should be worn to protect from skin contact[2][3].
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is recommended[3][4].
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
For Small Spills:
-
Use appropriate tools to carefully collect spilled solid material and place it into a designated, convenient waste disposal container[3][4].
-
For liquid spills, absorb the material with a suitable absorbent, such as clay absorbent or absorbent pads[5].
-
Clean the contaminated surface by spreading water and wiping it, ensuring the area is thoroughly decontaminated[3][4].
-
Dispose of all cleanup materials according to local and regional authority requirements[3][4].
For Large Spills:
-
Use a shovel to place the material into a convenient waste disposal container[3][4].
-
After the bulk of the material has been removed, clean the contaminated surface with water[3][4].
-
Allow the area to be evacuated through the sanitary system if permissible by local regulations[3][4].
Disposal Procedures for this compound Waste
The primary guideline for the disposal of this compound is to adhere to all applicable local, regional, national, and international regulations[6]. While some sources may not classify this compound as a hazardous substance, it is crucial to follow established waste management protocols[2].
Step-by-Step Disposal Guide:
-
Characterize the Waste: All waste materials must be properly characterized by the waste generator[5].
-
Containerize: Place the this compound waste into a suitable and closed container for disposal[7].
-
Labeling: Clearly label the container with the contents.
-
Consult Regulations: Dispose of the contents and the container in accordance with all local, state, and federal regulations[2][6][7].
-
Environmental Protection: Prevent the release of this compound into the environment. Do not allow it to enter drains, soil, or surface water[1][6][8].
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for disposal) were found in the provided search results. Disposal is guided by regulatory compliance.
Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Iron Sucrose
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of iron sucrose in a laboratory setting, including detailed personal protective equipment (PPE) guidelines, operational plans, and disposal procedures.
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Ventilation:
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3][4]
-
Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[5]
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6][7] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended.[2]
-
Skin Protection:
-
Gloves: Wear chemically resistant protective gloves.[5][7] Gloves must be inspected prior to use.[2]
-
Lab Coat/Protective Clothing: A lab coat is mandatory.[4] For larger spills or when significant contact is possible, a full suit and boots should be worn.[3][4] Wear suitable protective clothing to prevent skin contact.[5][6]
-
-
Respiratory Protection:
3. Hygiene Practices:
-
Wash hands thoroughly after handling this compound and before leaving the work area.[3][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][5]
-
Remove any contaminated clothing and wash it before reuse.[3][5]
4. Accidental Release Measures:
-
Small Spills: Use appropriate tools to sweep up the spilled solid and place it in a convenient waste disposal container. Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[3][4]
-
Large Spills: Use a shovel to put the material into a suitable waste disposal container.[3][4] Equip the cleanup crew with appropriate PPE, including splash goggles, a full suit, dust respirator, boots, and gloves.[3][4]
5. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and strong oxidizers.[3][5]
-
Keep the container tightly closed.[2]
Quantitative Data for this compound Handling
The following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source(s) |
| Occupational Exposure Limit | TWA: 1 (mg/m³) from ACGIH | [3][4] |
TWA: Time-Weighted Average
Disposal Plan
Dispose of this compound waste material in accordance with all local, regional, national, and international regulations.[5][6] this compound is not generally considered a hazardous substance for disposal, but local regulations must be followed.[6]
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
